Product packaging for 5'-O-DMT-rI(Cat. No.:)

5'-O-DMT-rI

Cat. No.: B054296
M. Wt: 570.6 g/mol
InChI Key: PQXVLEMIGAJLIN-BQOYKFDPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5'-O-DMT-rI is a protected ribonucleoside phosphoramidite critical for solid-phase RNA oligonucleotide synthesis. This building block features a 4,4'-Dimethoxytrityl (DMT) group at the 5'-hydroxyl to protect the sugar moiety during the synthetic cycle and a standard set of protecting groups on the nucleobase (inosine) to prevent side reactions. It is designed for use in automated synthesizers to introduce inosine residues—a key nucleoside analog for studying wobble base-pairing, RNA editing, and protein recognition. The compound enables the efficient and reliable production of research-grade RNA oligonucleotides for applications in molecular biology, structural studies, and the development of therapeutics. Disclaimer: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human use. All information provided is for informational purposes and is not a guarantee of product performance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H30N4O7 B054296 5'-O-DMT-rI

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O7/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(36)27(37)30(42-24)35-18-34-25-28(35)32-17-33-29(25)38/h3-15,17-18,24,26-27,30,36-37H,16H2,1-2H3,(H,32,33,38)/t24-,26-,27-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXVLEMIGAJLIN-BQOYKFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Cornerstone of RNA Synthesis: A Technical Guide to 5'-O-DMT-rI and its Role in Oligonucleotide Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5'-O-DMT-riboinosine (5'-O-DMT-rI) and its central role in the chemical synthesis of RNA oligonucleotides. As the demand for synthetic RNA for therapeutics, diagnostics, and research tools continues to grow, a thorough understanding of the underlying chemistry and methodologies is paramount. This document details the phosphoramidite method, the most widely used strategy for oligonucleotide synthesis, with a specific focus on the incorporation of inosine and other ribonucleosides. It provides detailed experimental protocols, quantitative data on synthesis efficiency, and troubleshooting guidance for common challenges in RNA synthesis.

Introduction to Phosphoramidite-Based Oligonucleotide Synthesis

The chemical synthesis of RNA is a complex process that relies on the sequential addition of protected ribonucleoside phosphoramidites to a growing chain on a solid support.[1][2] Each synthesis cycle consists of four key steps: deblocking, coupling, capping, and oxidation.[2][] A critical aspect of this methodology is the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobase, the 2'-hydroxyl group of the ribose sugar, and the phosphate backbone.[4]

The 5'-hydroxyl group is typically protected by a dimethoxytrityl (DMT) group, an acid-labile moiety whose removal allows for the stepwise elongation of the oligonucleotide chain in the 3' to 5' direction. The characteristic orange color of the DMT cation upon its cleavage with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) allows for real-time monitoring of the coupling efficiency of each step.

For RNA synthesis, the presence of the 2'-hydroxyl group necessitates an additional protecting group that is stable throughout the synthesis cycle but can be removed during the final deprotection steps. The most commonly used 2'-hydroxyl protecting group is the tert-butyldimethylsilyl (TBDMS) group. This guide will focus on the use of 5'-O-DMT-2'-O-TBDMS protected ribonucleoside phosphoramidites, including the inosine phosphoramidite (5'-O-DMT-2'-O-TBDMS-rI-3'-CE phosphoramidite).

The Structure of this compound Phosphoramidite

The building block for incorporating inosine into an RNA oligonucleotide is a complex molecule with several key functional groups, each playing a crucial role in the synthesis process.

Caption: Chemical structure of 5'-O-DMT-2'-O-TBDMS-rI-3'-CE phosphoramidite.

The Automated RNA Synthesis Cycle

The synthesis of RNA oligonucleotides is performed on an automated synthesizer that carries out a four-step cycle for each nucleotide addition.

Oligonucleotide_Synthesis_Cycle start Start with Solid Support-Bound Nucleoside deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group with acid (e.g., TCA) start->deblocking coupling 2. Coupling Activated phosphoramidite reacts with 5'-OH deblocking->coupling capping 3. Capping Blocks unreacted 5'-OH groups with acetic anhydride coupling->capping oxidation 4. Oxidation Converts phosphite triester to stable phosphate triester with I2/H2O capping->oxidation next_cycle Repeat for Next Nucleotide oxidation->next_cycle next_cycle->deblocking n-1 cycles final_deprotection Final Cleavage and Deprotection next_cycle->final_deprotection After last cycle

Caption: The four-step automated solid-phase RNA synthesis cycle.

Quantitative Data on Synthesis Efficiency

The efficiency of each coupling step is critical, as the overall yield of the full-length oligonucleotide is a product of the individual step efficiencies. For RNA synthesis, the steric hindrance from the 2'-O-protecting group can slightly lower coupling efficiencies compared to DNA synthesis.

ParameterDNA SynthesisRNA Synthesis (2'-O-TBDMS)RNA Synthesis (2'-O-TOM)
Typical Coupling Efficiency 99.7%98.7%98.9%
Activator ETT or BTTETT or BTTETT or BTT
Coupling Time ~30 seconds5-10 minutes5-10 minutes
Theoretical Yield of a 20mer ~94%~76%~79%
Theoretical Yield of a 50mer ~86%~53%~57%

Note: Theoretical yields are calculated as (Coupling Efficiency)^n, where n is the number of coupling cycles. Actual yields may be lower due to incomplete reactions and losses during purification.

Experimental Protocols

Automated Solid-Phase RNA Synthesis (1 µmol scale)

This protocol outlines the steps for automated synthesis of an RNA oligonucleotide using 5'-O-DMT-2'-O-TBDMS protected phosphoramidites.

Reagents and Solutions:

  • Phosphoramidites: 0.1 M solution of each 5'-O-DMT-2'-O-TBDMS-rN-3'-CE phosphoramidite (rA(Bz), rC(Ac), rG(iBu), rU, or rI) in anhydrous acetonitrile.

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.

  • Capping Reagents:

    • Cap A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).

    • Cap B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

  • Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.

Synthesis Cycle on an Automated Synthesizer:

  • Deblocking: The solid support is treated with the deblocking solution to remove the 5'-DMT group from the immobilized nucleoside. The trityl cation is washed away, and its absorbance at 498 nm can be measured to determine the coupling efficiency of the previous cycle.

  • Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is allowed to proceed for 5-10 minutes.

  • Capping: A mixture of Cap A and Cap B is delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.

  • Oxidation: The oxidizing solution is passed through the column to convert the unstable phosphite triester linkage to a stable phosphate triester.

  • Wash: The column is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.

  • Repeat: The cycle is repeated until the desired sequence is assembled. The synthesis is typically performed "DMT-on," meaning the final 5'-DMT group is not removed by the synthesizer.

Cleavage and Deprotection of RNA Oligonucleotides

After synthesis, the oligonucleotide must be cleaved from the solid support, and all protecting groups must be removed.

Reagents:

  • Cleavage and Base Deprotection: A 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA).

  • 2'-O-TBDMS Deprotection: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

  • Quenching Buffer: e.g., isopropoxytrimethylsilane or a dedicated quenching buffer.

Procedure:

  • Cleavage and Base/Phosphate Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add 1 mL of AMA solution.

    • Incubate at 65 °C for 10-15 minutes.

    • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solution to dryness.

  • 2'-O-TBDMS Group Removal (DMT-on):

    • Resuspend the dried oligonucleotide in anhydrous DMSO.

    • Add triethylamine (TEA) followed by TEA·3HF.

    • Incubate at 65 °C for 2.5 hours.

    • Quench the reaction by adding a suitable quenching buffer.

Purification and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying and analyzing synthetic oligonucleotides. For DMT-on oligonucleotides, reverse-phase (RP) HPLC is particularly effective.

RP-HPLC for DMT-on Purification:

  • Column: A C18 reverse-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration.

  • Detection: UV absorbance at 260 nm.

The lipophilic DMT group causes the full-length product to be strongly retained on the column, while the "failure" sequences (which are capped and lack a DMT group) elute earlier. The DMT-on peak is collected, and the DMT group is then removed by treatment with an acid (e.g., 80% acetic acid) before a final desalting step.

Anion-Exchange (AEX) HPLC for Purity Analysis:

AEX-HPLC separates oligonucleotides based on their charge, providing excellent resolution of different lengths. This method is often used for final purity analysis after the DMT group has been removed.

  • Column: A strong anion-exchange column (e.g., DNAPac).

  • Mobile Phase: A salt gradient (e.g., NaCl or NaClO4) in a buffered solution (e.g., Tris or NaOH).

  • Temperature: Elevated temperatures (e.g., 60-80 °C) are often used to denature any secondary structures.

Troubleshooting Common Issues in RNA Synthesis

Low coupling efficiency is a common problem in RNA synthesis, leading to low yields of the full-length product.

IssuePotential Cause(s)Troubleshooting Steps
Low Coupling Efficiency 1. Moisture in reagents (especially acetonitrile and phosphoramidites). 2. Degraded phosphoramidites or activator. 3. Suboptimal coupling time. 4. Blockage in the synthesizer's fluidics.1. Use fresh, anhydrous reagents. 2. Ensure proper storage of phosphoramidites and activator under inert gas. 3. Increase the coupling time, especially for sterically hindered phosphoramidites. 4. Perform regular maintenance on the DNA/RNA synthesizer.
Poor Final Purity 1. Inefficient capping. 2. Incomplete deprotection. 3. Suboptimal purification.1. Ensure fresh capping reagents are used. 2. Follow deprotection protocols carefully, ensuring correct temperatures and incubation times. 3. Optimize HPLC purification conditions (gradient, flow rate, column choice).

Conclusion

The synthesis of RNA oligonucleotides using 5'-O-DMT protected phosphoramidites is a robust and well-established methodology that is fundamental to many areas of modern biotechnology and medicine. A thorough understanding of the chemistry of the synthesis cycle, the role of protecting groups, and the protocols for deprotection and purification is essential for obtaining high-quality RNA. While challenges such as the steric hindrance of the 2'-hydroxyl protecting group remain, ongoing optimization of reagents and protocols continues to improve the efficiency and reliability of RNA synthesis, enabling the production of increasingly complex and longer RNA molecules for a wide range of applications.

References

Synthesis of 5'-O-DMT-Inosine: A Technical Guide for RNA Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5'-O-DMT-inosine, a crucial building block for the chemical synthesis of RNA oligonucleotides used in a wide array of research and therapeutic applications. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the efficient and successful preparation of this key reagent.

Introduction

Inosine, a naturally occurring purine nucleoside, plays a significant role in various biological processes. When incorporated into RNA sequences, it can introduce structural diversity and modulate biological activity. The chemical synthesis of inosine-containing RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the exploration of RNA structure-function relationships, the development of RNA-based therapeutics, and the synthesis of probes for diagnostic assays.

A critical step in the solid-phase synthesis of RNA is the protection of the reactive functional groups of the nucleoside monomers. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group. This acid-labile protecting group offers robust protection during the synthesis cycles and its hydrophobicity facilitates the purification of the desired full-length oligonucleotides.[1] This guide focuses on the synthesis of 5'-O-DMT-inosine and its subsequent conversion to the phosphoramidite derivative, the reactive monomer used in automated RNA synthesizers.

Synthetic Pathway Overview

The synthesis of 5'-O-DMT-inosine phosphoramidite involves a two-step process. The first step is the selective protection of the 5'-hydroxyl group of inosine with 4,4'-dimethoxytrityl chloride (DMT-Cl). The second step involves the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.

Synthesis_Workflow cluster_reagents1 cluster_reagents2 Inosine Inosine DMT_Inosine 5'-O-DMT-Inosine Inosine->DMT_Inosine 5'-O-Dimethoxytritylation Phosphoramidite 5'-O-DMT-Inosine-3'-O- (β-cyanoethyl-N,N-diisopropyl) phosphoramidite DMT_Inosine->Phosphoramidite Phosphitylation reagent1 DMT-Cl, Pyridine reagent2 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA

Figure 1: Overall synthetic workflow for 5'-O-DMT-inosine phosphoramidite.

Experimental Protocols

Synthesis of 5'-O-(4,4'-Dimethoxytrityl)inosine

This protocol describes the selective protection of the 5'-hydroxyl group of inosine.

Materials:

  • Inosine

  • Anhydrous Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Inosine is dried by co-evaporation with anhydrous pyridine and then dissolved in anhydrous pyridine.

  • The solution is cooled in an ice bath, and 4,4'-dimethoxytrityl chloride (typically 1.1-1.3 equivalents) is added portion-wise with stirring under an inert atmosphere (e.g., argon or nitrogen).[2][3]

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 3-16 hours) while monitoring the progress by thin-layer chromatography (TLC).[2][4]

  • Upon completion, the reaction is quenched by the addition of methanol.

  • The solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system, such as a gradient of methanol in dichloromethane, often containing a small amount of triethylamine (e.g., 0.5%) to prevent detritylation.

Synthesis of 5'-O-DMT-Inosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol details the conversion of 5'-O-DMT-inosine to its phosphoramidite derivative.

Materials:

  • 5'-O-DMT-Inosine

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous Ethyl Acetate

  • Anhydrous Hexane

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • 5'-O-DMT-Inosine is dried under high vacuum and dissolved in anhydrous dichloromethane under an inert atmosphere.

  • N,N-Diisopropylethylamine (DIPEA) is added to the solution.

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise to the stirred solution at room temperature.

  • The reaction is stirred for a designated period (e.g., 1-2 hours) at room temperature, with progress monitored by TLC.

  • The reaction is quenched with methanol and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an eluent system such as a mixture of ethyl acetate and hexane containing a small amount of triethylamine.

Data Presentation

Reaction Parameters and Yields
StepReactantReagentsSolventReaction Time (h)Typical Yield (%)Reference
1InosineDMT-Cl, PyridinePyridine3 - 1665 - 85
25'-O-DMT-Inosine2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEADichloromethane1 - 280 - 95
Characterization Data
CompoundTechniqueKey DataReference
Inosine1H NMR (D2O)δ 8.33 (s, 1H, H8), 8.21 (s, 1H, H2), 6.07 (d, 1H, H1')
MS (ESI+)m/z 269.1 [M+H]+
5'-O-DMT-Inosine1H NMR (CDCl3)δ 7.9-8.1 (s, purine H), 7.2-7.5 (m, DMT Ar-H), 6.8-6.9 (d, DMT Ar-H), 6.0-6.2 (d, H1'), 3.7-3.8 (s, OCH3)
MS (ESI+)m/z 571.2 [M+H]+, 593.2 [M+Na]+ (Calculated for C31H30N4O7)
5'-O-DMT-Inosine Phosphoramidite31P NMR (CDCl3)δ ~149-151 ppm
MS (ESI+)m/z 771.3 [M+H]+, 793.3 [M+Na]+ (Calculated for C40H47N6O8P)

Note: Specific NMR chemical shifts for 5'-O-DMT-inosine can vary slightly depending on the solvent and instrument. The provided values are typical ranges based on related compounds.

Experimental Workflow Diagram

The following diagram illustrates the key steps and reagents involved in the synthesis and purification of 5'-O-DMT-inosine.

Synthesis_Purification_Workflow Start Inosine Reaction Reaction with DMT-Cl in Pyridine Start->Reaction Quench Quench with Methanol Reaction->Quench Workup Aqueous Workup (DCM, NaHCO3, Brine) Quench->Workup Dry_Concentrate Dry (Na2SO4) & Concentrate Workup->Dry_Concentrate Purification Silica Gel Chromatography Dry_Concentrate->Purification Product 5'-O-DMT-Inosine Purification->Product

Figure 2: Step-by-step workflow for the synthesis and purification of 5'-O-DMT-inosine.

Conclusion

The synthesis of 5'-O-DMT-inosine is a fundamental procedure for the advancement of RNA research and the development of novel nucleic acid-based technologies. The protocols and data presented in this guide offer a comprehensive resource for researchers, enabling the reliable production of this essential building block. Careful execution of the described steps, coupled with diligent monitoring and purification, will ensure the high quality of the final product, which is paramount for its successful application in automated RNA synthesis.

References

A Technical Guide to the Solubility and Storage of 5'-O-DMT-rI for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the solubility and storage conditions for 5'-O-DMT-rI (5'-O-(4,4'-Dimethoxytrityl)-inosine), a crucial protected ribonucleoside for the synthesis of oligonucleotides. This guide is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Overview and Chemical Properties

This compound is a modified inosine nucleoside where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This protection is fundamental for its application in the phosphoramidite method of solid-phase oligonucleotide synthesis. The DMT group is acid-labile, allowing for its controlled removal during the synthesis cycle to enable the stepwise addition of nucleotide monomers in the 3' to 5' direction.

Chemical Information:

  • CAS Number: 119898-59-8

  • Molecular Formula: C₃₁H₃₀N₄O₇

  • Molecular Weight: 570.59 g/mol

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in both in vitro and in vivo applications. The compound exhibits high solubility in dimethyl sulfoxide (DMSO).

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in DMSO. It is important to note that for achieving this concentration, physical methods of dissolution are necessary.

SolventConcentrationMolarity (approx.)Notes
DMSO250 mg/mL438.14 mMRequires sonication to fully dissolve. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1][2][3]

For in vivo studies, while not the primary focus of this guide, several solvent systems can be employed to achieve a clear solution, although at lower concentrations. Examples include formulations with DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD.[1]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the recommended procedure for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase-free microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM solution, add approximately 1.75 mL of DMSO per 1 mg of solid).

  • Initial Mixing: Briefly vortex the tube to suspend the solid in the solvent.

  • Sonication: Place the tube in an ultrasonic water bath. Sonicate the mixture until the solid is completely dissolved.[1] This may take several minutes.

  • Gentle Heating (Optional): If dissolution is slow, the tube can be gently warmed to 37°C and then sonicated.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to prevent contamination and degradation from repeated freeze-thaw cycles. Store immediately under the recommended conditions.

Storage and Stability

Proper storage of this compound, both in its solid form and as a stock solution, is crucial for maintaining its integrity and ensuring reliable experimental results.

Storage Recommendations

The following table provides the recommended storage conditions for this compound.

FormStorage TemperatureDurationConditions
Solid -20°C≥ 12 monthsStore in a dry, dark environment. Shipped at ambient temperature.
Stock Solution -80°Cup to 6 monthsProtect from light. Aliquoting is highly recommended.
Stock Solution -20°Cup to 1 monthProtect from light. Suitable for short-term storage.

Application in Oligonucleotide Synthesis Workflow

This compound is a key component in the automated synthesis of RNA oligonucleotides via the phosphoramidite method. The DMT group on the 5' position of the ribose is central to the cycle of nucleotide addition.

Oligonucleotide_Synthesis_Workflow start Start: Solid Support with First Nucleoside detritylation 1. Detritylation: Removal of 5'-DMT group (Acid Treatment) start->detritylation wash1 Wash detritylation->wash1 coupling 2. Coupling: Addition of this compound Phosphoramidite wash1->coupling wash2 Wash coupling->wash2 capping 3. Capping: Acetylation of unreacted 5'-hydroxyl groups wash2->capping wash3 Wash capping->wash3 oxidation 4. Oxidation: Phosphite triester to phosphate triester (Iodine) wash3->oxidation wash4 Wash oxidation->wash4 repeat Repeat Cycle for Next Nucleotide wash4->repeat Chain Elongation repeat->detritylation cleavage Final Cleavage & Deprotection repeat->cleavage Final Cycle Complete end Purified Oligonucleotide cleavage->end

Caption: Workflow of a single cycle in phosphoramidite oligonucleotide synthesis.

This diagram illustrates the four main steps in a single cycle of solid-phase oligonucleotide synthesis. The process begins with the deprotection (detritylation) of the 5'-hydroxyl group. The next activated monomer, in this case, a this compound phosphoramidite, is then coupled to the growing chain. Unreacted chains are capped to prevent the formation of deletion mutants. Finally, the newly formed phosphite linkage is oxidized to a more stable phosphate linkage. This cycle is repeated until the desired oligonucleotide sequence is assembled.

References

An In-depth Technical Guide to Exploratory Studies Involving 5'-O-DMT-rI Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the incorporation of 5'-O-DMT-ribo-inosine (5'-O-DMT-rI) into synthetic oligonucleotides. It covers the fundamental principles, detailed experimental protocols, and the functional implications of inosine-containing RNA in biological systems, with a focus on its role in modulating the innate immune response. This document is intended to serve as a valuable resource for researchers and professionals in the fields of nucleic acid chemistry, molecular biology, and drug development.

Introduction

Inosine, a naturally occurring purine nucleoside, is a significant post-transcriptional modification in RNA, arising from the deamination of adenosine. This modification, catalyzed by adenosine deaminases acting on RNA (ADARs), can profoundly impact RNA structure and function. The incorporation of inosine into synthetic oligonucleotides offers a powerful tool to investigate these biological processes and to develop novel therapeutic agents. The use of this compound as a phosphoramidite building block in solid-phase oligonucleotide synthesis allows for the precise, site-specific introduction of inosine into RNA sequences. This guide will delve into the technical aspects of this process and explore the downstream applications of the resulting inosine-modified oligonucleotides.

Data Presentation

Table 1: Thermodynamic Stability of RNA Duplexes Containing Inosine

The incorporation of inosine alters the thermodynamic stability of RNA duplexes. The following table summarizes the melting temperatures (Tm) and thermodynamic parameters for RNA duplexes containing I-U and I-C base pairs compared to standard Watson-Crick and G-U wobble pairs.

Duplex Sequence (5'-3')Partner (5'-3')Tm (°C)ΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Reference
GGCA UGCCGGCAU GCC64.5-10.3-63.7-171.9[1]
GGCG UGCCGGCAU GCC53.5-8.1-53.5-145.4[1]
GGCI UGCCGGCAU GCC39.5-5.7-43.1-120.6[1]
GGCA CGCCGGCGC GCC----[2]
GGCG CGCCGGCGC GCC73.2-12.2-72.6-193.8[2]
GGCI CGCCGGCGC GCC60.1-9.8-60.8-163.6

Data is presented for duplexes in 1 M NaCl buffer. Thermodynamic parameters are for the formation of the duplex.

Table 2: Dose-Dependent Induction of Cytokines by Inosine-Containing ssRNA

Inosine-modified single-stranded RNA (ssRNA) can be recognized by innate immune receptors, such as Toll-like receptors (TLRs), leading to the production of cytokines. This table presents the dose-dependent induction of Tumor Necrosis Factor-alpha (TNF-α) by a synthetic ssRNA containing inosine modifications (ssIA) in human peripheral blood mononuclear cells (PBMCs).

ssRNA Concentration (nM)TNF-α Production (pg/mL) with ssIATNF-α Production (pg/mL) with control ssNReference
10~100< 50
100~400< 50
300~800~100
600~1200~200

ssIA is an immunostimulatory ssRNA with adenosine to inosine substitutions. ssN is the corresponding unmodified ssRNA.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-2'-O-TBDMS-Inosine-3'-O-Phosphoramidite

This protocol describes the preparation of the key building block for incorporating inosine into RNA using an automated synthesizer.

Materials:

  • Inosine

  • 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane

  • 4,4'-dimethoxytrityl chloride (DMT-Cl)

  • tert-butyldimethylsilyl chloride (TBDMS-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Pyridine, Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Silica gel for chromatography

Procedure:

  • Protection of 3' and 5' hydroxyls: React inosine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in pyridine to protect the 3' and 5' hydroxyl groups. Purify the product by silica gel chromatography.

  • Selective deprotection of the 5' hydroxyl: Treat the protected inosine with a fluoride source (e.g., TBAF) to selectively remove the 5'-silyl protecting group.

  • Introduction of the DMT group: React the 5'-deprotected intermediate with DMT-Cl in pyridine to introduce the acid-labile 5'-O-DMT group. Purify by silica gel chromatography.

  • Protection of the 2' hydroxyl: React the 5'-O-DMT protected inosine with TBDMS-Cl in the presence of a base (e.g., silver nitrate) to protect the 2'-hydroxyl group. Purify the desired 2'-O-TBDMS isomer by silica gel chromatography.

  • Phosphitylation: React the fully protected 5'-O-DMT-2'-O-TBDMS-inosine with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) in anhydrous DCM to yield the final phosphoramidite product. Purify by precipitation or flash chromatography.

Protocol 2: Automated Solid-Phase Synthesis of Inosine-Containing RNA

This protocol outlines the general steps for incorporating the inosine phosphoramidite into an RNA oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside.

  • Standard DNA/RNA phosphoramidites (A, C, G, U) and this compound phosphoramidite, dissolved in anhydrous acetonitrile.

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole).

  • Capping reagents (e.g., acetic anhydride and 1-methylimidazole).

  • Oxidizing agent (e.g., iodine in THF/water/pyridine).

  • Deblocking solution (e.g., trichloroacetic acid in DCM).

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide and ethanol).

Procedure (performed by the synthesizer):

  • Deblocking: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution.

  • Coupling: The this compound phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl of the growing oligonucleotide chain. Coupling efficiencies for modified phosphoramidites are typically high, often exceeding 99%.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing agent.

  • Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.

  • Final Deblocking: The terminal 5'-DMT group is removed.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and all base and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution.

Protocol 3: Purification and Analysis of Inosine-Containing RNA

Materials:

  • Denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) system.

  • Desalting columns.

  • UV-Vis spectrophotometer.

  • Mass spectrometer (e.g., MALDI-TOF or ESI).

Procedure:

  • Purification: The crude oligonucleotide is purified by denaturing PAGE or reverse-phase HPLC to isolate the full-length product.

  • Desalting: The purified oligonucleotide is desalted using a desalting column to remove salts from the purification buffers.

  • Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer.

  • Analysis: The identity and purity of the final product are confirmed by mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_application Functional Studies synthesis_start Start with CPG Support deblocking Deblocking (DMT Removal) synthesis_start->deblocking coupling Coupling with this compound Phosphoramidite deblocking->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation synthesis_end Repeat Cycle oxidation->synthesis_end synthesis_end->deblocking cleavage Cleavage & Deprotection synthesis_end->cleavage purification Purification (HPLC/PAGE) cleavage->purification analysis Analysis (MS, UV-Vis) purification->analysis thermo Thermodynamic Analysis analysis->thermo cellular Cellular Assays analysis->cellular

Caption: Experimental workflow for the synthesis and analysis of inosine-containing RNA.

signaling_pathway ssRNA Inosine-containing ssRNA TLR7 Toll-like Receptor 7 (TLR7) ssRNA->TLR7 Recognition MyD88 MyD88 TLR7->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines Transcription IFN Type I Interferons (e.g., IFN-α) IRF7->IFN Transcription

Caption: Signaling pathway activated by inosine-containing ssRNA via TLR7.

Conclusion

The ability to incorporate this compound into synthetic oligonucleotides provides a robust platform for a wide range of exploratory studies. By precisely introducing inosine into RNA sequences, researchers can dissect the intricate roles of this modified nucleoside in RNA structure, stability, and biological function. The detailed protocols and data presented in this guide offer a solid foundation for designing and executing experiments aimed at understanding the impact of inosine on RNA-protein interactions, RNA interference, and innate immune signaling. As our understanding of the epitranscriptome expands, the use of inosine-modified oligonucleotides will undoubtedly continue to be a critical tool in advancing the fields of molecular biology and therapeutic development.

References

The Cornerstone of RNA Synthesis: A Technical Guide to the Discovery and Development of DMT-Protected Ribonucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Discovery and Rationale: The Pioneering Work of H. Gobind Khorana

The journey towards efficient oligonucleotide synthesis was paved with challenges, primarily the need for a protecting group for the 5'-hydroxyl of the nucleoside that was stable during the coupling reaction but could be removed under mild conditions without damaging the growing oligonucleotide chain. In the late 1950s and early 1960s, Nobel laureate H. Gobind Khorana and his colleagues made seminal contributions to the field of chemical gene synthesis. Their work on the phosphodiester method of oligonucleotide synthesis highlighted the necessity of a reliable 5'-hydroxyl protecting group.

Khorana's group introduced the dimethoxytrityl (DMT) group as a solution. The choice of the DMT group was based on several key properties:

  • Steric Hindrance: The bulky nature of the DMT group leads to a preferential reaction with the less sterically hindered primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyl groups of the ribose sugar.

  • Acid Lability: The trityl ether linkage is highly susceptible to cleavage under mild acidic conditions. This allows for the selective deprotection of the 5'-hydroxyl group to enable the next coupling step, while other protecting groups on the nucleobase and the 2'-hydroxyl remain intact. The stability of the resulting trityl cation, which is intensely colored, also provides a convenient method for monitoring the efficiency of each coupling cycle.

  • Stability: The DMT group is stable to the basic and neutral conditions used during the other steps of the synthesis cycle.

The Synthesis of 5'-O-DMT-Protected Ribonucleosides: The Building Blocks of RNA Synthesis

The preparation of 5'-O-DMT-protected ribonucleosides is the first crucial step in providing the necessary building blocks for automated RNA synthesis. The general principle involves the reaction of a ribonucleoside, with its exocyclic amines and 2'-hydroxyl group appropriately protected, with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, typically pyridine.

A significant challenge in ribonucleoside chemistry is the differentiation of the 2'- and 3'-hydroxyl groups. A common strategy involves the use of a temporary protecting group for the 2'-hydroxyl, such as the tert-butyldimethylsilyl (TBDMS) group.

Quantitative Data on the Synthesis of Protected Ribonucleosides

The efficiency of the 5'-O-DMT protection and subsequent phosphitylation is critical for producing high-quality phosphoramidites. The following table summarizes typical yields for the key steps in the preparation of DMT-protected ribonucleoside phosphoramidites.

RibonucleosideBase Protecting Group2'-O-Protecting Group5'-O-DMT Protection Yield (%)Phosphitylation Yield (%)Overall Yield (%)
Uridine (U)NoneTBDMS~95~90~85
Cytidine (C)Benzoyl (Bz)TBDMS~92~88~81
Adenosine (A)Benzoyl (Bz)TBDMS~90~85~76
Guanosine (G)Isobutyryl (iBu)TBDMS~88~83~73

Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods used.

Experimental Protocols

Synthesis of 5'-O-DMT-2'-O-TBDMS-Uridine

This protocol describes a representative procedure for the synthesis of a DMT- and TBDMS-protected uridine monomer.

Materials:

  • Uridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Pyridine (anhydrous)

  • Silver nitrate (AgNO₃)

  • Dichloromethane (DCM, anhydrous)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve uridine (1 eq) in anhydrous pyridine.

    • Add DMT-Cl (1.1 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with methanol.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-uridine.

  • 2'-O-TBDMS Protection:

    • Dissolve 5'-O-DMT-uridine (1 eq) in anhydrous pyridine.

    • Add silver nitrate (1.5 eq) and stir for 30 minutes in the dark.

    • Add TBDMS-Cl (1.2 eq) and continue stirring for 4 hours.

    • Filter the reaction mixture through Celite and wash the pad with DCM.

    • Concentrate the filtrate and purify by silica gel column chromatography to afford 5'-O-DMT-2'-O-TBDMS-uridine.

Solid-Phase RNA Synthesis Cycle using DMT-Protected Ribonucleoside Phosphoramidites

This protocol outlines the four key steps in a single cycle of solid-phase RNA synthesis.

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside attached

  • DMT-protected ribonucleoside phosphoramidite solution in anhydrous acetonitrile

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

  • Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)

  • Oxidizing solution (iodine in THF/pyridine/water)

  • Anhydrous acetonitrile for washing

Procedure:

  • Detritylation (DMT Removal):

    • The CPG solid support is washed with anhydrous acetonitrile.

    • The deblocking solution is passed through the column to remove the 5'-DMT group from the support-bound nucleoside. The orange color of the resulting trityl cation is monitored to determine the coupling efficiency of the previous cycle.

    • The support is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • The DMT-protected ribonucleoside phosphoramidite and the activator solution are simultaneously delivered to the column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.

    • The support is washed with anhydrous acetonitrile.

  • Capping:

    • To prevent the elongation of unreacted chains (failure sequences), a capping step is performed.

    • Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

    • The support is washed with anhydrous acetonitrile.

  • Oxidation:

    • The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treating the support with the oxidizing solution.

    • The support is washed with anhydrous acetonitrile, completing one synthesis cycle.

These four steps are repeated for each subsequent ribonucleoside to be added to the growing RNA chain.

Visualization of Key Processes

Structure of a DMT-Protected Ribonucleoside Phosphoramidite

DMT_Protected_Ribonucleoside cluster_nucleoside Ribonucleoside Core cluster_protection Protecting Groups Base Base (A, C, G, or U) (with protecting group) Ribose Ribose Base->Ribose N-glycosidic bond DMT 5'-O-DMT Ribose->DMT 5' linkage TBDMS 2'-O-TBDMS Ribose->TBDMS 2' linkage Phosphoramidite 3'-Phosphoramidite Ribose->Phosphoramidite 3' linkage

Caption: Structure of a DMT-protected ribonucleoside phosphoramidite building block.

Solid-Phase RNA Synthesis Workflow

RNA_Synthesis_Workflow start Start with Solid Support detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Add next base) detritylation->coupling capping 3. Capping (Block failures) coupling->capping oxidation 4. Oxidation (Stabilize linkage) capping->oxidation cycle_complete Cycle Complete oxidation->cycle_complete cycle_complete->detritylation Next Cycle final_cleavage Final Cleavage & Deprotection cycle_complete->final_cleavage Final Cycle

Methodological & Application

Application Notes and Protocols for the Utilization of 5'-O-DMT-Ribonucleosides in mRNA Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 5'-O-dimethoxytrityl (DMT) protected ribonucleosides, such as 5'-O-DMT-rI (5'-O-DMT-riboInosine), in the context of messenger RNA (mRNA) synthesis. While not directly incorporated into modern in vitro transcription (IVT) reactions, these molecules are pivotal in the chemical synthesis of RNA oligonucleotides and cap analogs, and they serve as an essential tool for purification.

Introduction: The Role of 5'-O-DMT-Ribonucleosides in RNA Synthesis

The 5'-O-DMT group is a bulky, acid-labile protecting group crucial for the stepwise chemical synthesis of oligonucleotides on a solid support. Its lipophilic nature is exploited as a "handle" for the purification of the desired full-length synthetic RNA product, separating it from shorter, "failure" sequences. This purification strategy is often referred to as "DMT-on" purification.[1][2]

In the realm of mRNA production, 5'-O-DMT-ribonucleosides are not typically used as direct substrates for RNA polymerases in IVT due to steric hindrance from the bulky DMT group.[3] Instead, their primary application lies in the chemical synthesis of short, capped RNA oligonucleotides or in the multi-step synthesis of cap analogs that are subsequently used in co-transcriptional capping reactions.

This document will detail the principles and protocols for the application of 5'-O-DMT-ribonucleosides in the chemical synthesis of capped RNA and the subsequent purification, providing a valuable methodology for researchers in the field of RNA therapeutics.

Comparative Analysis of mRNA Capping Strategies

The 5' cap is a critical modification for the stability, translation, and reduced immunogenicity of mRNA.[4][] Several methods exist for capping synthetic mRNA, each with distinct advantages and disadvantages. The choice of capping strategy significantly impacts the efficiency and cost of mRNA manufacturing. Below is a quantitative comparison of common capping technologies.

ParameterEnzymatic Capping (Post-transcriptional)ARCA (Co-transcriptional)CleanCap® (Co-transcriptional)
Capping Efficiency ~90% (with LiCl precipitation) to >99% (with oligo-dT purification)50-80%>95%
Resulting Cap Structure Cap 0 or Cap 1 (with additional enzyme)Primarily Cap 0Cap 1
mRNA Yield Can be lower due to multiple purification stepsLower due to high cap:GTP ratio requirementHigher, as it does not require a high cap:GTP ratio
Manufacturing Time Longer due to additional enzymatic steps and purificationShorter than enzymatic, but less efficientShorter, "one-pot" synthesis
Relative Cost HigherIntermediateLower at scale (20-40% less than other methods)
Immunogenicity Lower with Cap 1 formationHigher (Cap 0 can be recognized by the innate immune system)Lower (generates Cap 1)

Experimental Protocols

This protocol outlines a general procedure for the chemical synthesis of a short capped RNA oligonucleotide. This method involves the condensation of a 5'-phosphorylated RNA with a DMT-protected, activated guanosine diphosphate derivative.

Materials:

  • 5'-phosphorylated RNA oligonucleotide (synthesized on a solid support)

  • N(2)-DMT-7-methyl-guanosine diphosphate imidazolide (activated cap analog precursor)

  • Anhydrous Dimethylformamide (DMF)

  • Zinc Chloride (ZnCl₂)

  • Pyridine

  • Imidazole

  • Triphenylphosphine

  • 2,2'-dipyridyl disulfide

  • Ammonium hydroxide solution

  • Trichloroacetic acid (TCA) solution in dichloromethane (for detritylation)

  • Reverse-phase HPLC system for purification

Procedure:

  • Preparation of 5'-Phosphorylated RNA: Synthesize the desired RNA oligonucleotide on a solid-phase synthesizer. After synthesis, the terminal 5'-DMT group is removed, and the 5'-hydroxyl is phosphorylated.

  • Activation of the DMT-Protected Guanosine: The N(2)-DMT-7-methyl-guanosine diphosphate is activated by converting it to its imidazolide derivative. This is typically achieved by reacting it with triphenylphosphine and 2,2'-dipyridyl disulfide in the presence of imidazole in anhydrous DMF.

  • Capping Reaction: The 5'-phosphorylated RNA is reacted with the activated N(2)-DMT-7-methyl-guanosine diphosphate imidazolide in the presence of a metal ion catalyst like ZnCl₂ in anhydrous DMF. The reaction is typically carried out overnight at room temperature.

  • Deprotection and Cleavage: The resulting DMT-on capped RNA is cleaved from the solid support and deprotected using concentrated ammonium hydroxide.

  • Purification: The crude product is purified using reverse-phase HPLC. The lipophilic DMT group on the full-length capped product allows for its separation from uncapped failure sequences.

  • Detritylation: The purified DMT-on capped RNA is treated with a mild acid, such as a TCA solution in dichloromethane, to remove the DMT group.

  • Final Purification and Desalting: The final capped RNA product is purified by HPLC and desalted.

Chemical_Capping_Workflow cluster_synthesis Solid-Phase RNA Synthesis cluster_capping Chemical Capping cluster_purification Purification and Final Product Start Start RNA_Oligo_Synthesis RNA Oligonucleotide Synthesis Start->RNA_Oligo_Synthesis Phosphorylation 5'-Phosphorylation RNA_Oligo_Synthesis->Phosphorylation Capping_Reaction Condensation Reaction (Capping) Phosphorylation->Capping_Reaction DMT_G_Activation Activation of DMT-Protected Guanosine DMT_G_Activation->Capping_Reaction Deprotection Cleavage and Deprotection Capping_Reaction->Deprotection DMT_On_Purification DMT-On RP-HPLC Purification Deprotection->DMT_On_Purification Detritylation DMT Removal (Acid Treatment) DMT_On_Purification->Detritylation Final_Purification Final HPLC Purification and Desalting Detritylation->Final_Purification Capped_RNA Capped RNA Final_Purification->Capped_RNA

Workflow for the chemical synthesis and purification of a capped RNA oligonucleotide.

This protocol describes the purification of a chemically synthesized RNA oligonucleotide containing a 5'-DMT group using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Crude, deprotected RNA with the 5'-DMT group attached ("DMT-on")

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Trichloroacetic acid (TCA) solution (e.g., 3% in dichloromethane) for detritylation

  • Diethyl ether or ethanol for precipitation

  • Nuclease-free water

Procedure:

  • Sample Preparation: Dissolve the crude DMT-on RNA pellet in nuclease-free water or mobile phase A.

  • HPLC Purification:

    • Equilibrate the C18 column with a low percentage of mobile phase B.

    • Inject the sample onto the column.

    • Elute the RNA using a linear gradient of increasing acetonitrile (mobile phase B) concentration. The DMT-on RNA, being more lipophilic, will have a longer retention time than the DMT-off failure sequences.

    • Collect the peak corresponding to the DMT-on product.

  • Detritylation (Removal of the DMT Group):

    • Lyophilize the collected fraction to dryness.

    • Resuspend the pellet in the TCA solution and incubate for a few minutes. The solution will turn orange, indicating the release of the dimethoxytrityl cation.

    • Quench the reaction by adding a neutral buffer or by precipitation.

  • Precipitation and Final Purification:

    • Precipitate the detritylated RNA by adding cold diethyl ether or ethanol.

    • Centrifuge to pellet the RNA.

    • Wash the pellet with cold ethanol.

    • Resuspend the purified RNA in nuclease-free water.

    • A final desalting step using size-exclusion chromatography or a second HPLC run may be performed if necessary.

DMT_On_Purification_Workflow cluster_info Principle Crude_RNA Crude DMT-On RNA Sample RP_HPLC Reverse-Phase HPLC (C18 Column) Crude_RNA->RP_HPLC Fraction_Collection Collect DMT-On Product Peak RP_HPLC->Fraction_Collection Detritylation Acid Treatment (TCA) Fraction_Collection->Detritylation Precipitation Precipitation and Washing Detritylation->Precipitation Final_Product Purified DMT-Off RNA Precipitation->Final_Product Info DMT group increases lipophilicity, leading to longer retention on the reverse-phase column compared to DMT-off failure sequences.

Workflow for the DMT-on purification of chemically synthesized RNA.

Signaling Pathways and Logical Relationships

The use of 5'-O-DMT-ribonucleosides is primarily a chemical strategy and does not directly involve biological signaling pathways. However, the logical relationship in the synthesis and purification process is critical. The presence of the DMT group is a key determinant for the purification of the full-length product.

Logical_Relationship Start Chemical RNA Synthesis DMT_On Full-length product (DMT-On) Start->DMT_On DMT_Off Failure sequences (DMT-Off) Start->DMT_Off Purification RP-HPLC DMT_On->Purification DMT_Off->Purification Purified_DMT_On Purified DMT-On Product Purification->Purified_DMT_On Longer Retention Waste Discarded Failure Sequences Purification->Waste Shorter Retention

Logical relationship in DMT-on based purification of synthetic RNA.

Conclusion

5'-O-DMT-protected ribonucleosides like this compound are indispensable tools in the chemical synthesis and purification of RNA oligonucleotides and cap analogs. While not directly applicable to enzymatic in vitro transcription for large-scale mRNA production, the principles of their use in chemical synthesis and "DMT-on" purification are fundamental for researchers working on synthetic RNA constructs and the development of novel capping strategies. Understanding these chemical methodologies complements the more common enzymatic approaches and provides a more complete picture of the available tools for mRNA synthesis and modification.

References

Application Notes and Protocols for 5'-O-DMT-rI in RNA Therapeutics Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic development is being revolutionized by RNA-based modalities, including messenger RNA (mRNA) vaccines, small interfering RNAs (siRNAs), and antisense oligonucleotides. The efficacy, stability, and immunogenicity of these RNA therapeutics are critically influenced by their chemical composition. The incorporation of modified nucleosides is a key strategy to modulate these properties. Inosine (rI), a naturally occurring purine nucleoside, is of particular interest due to its unique biological roles, including its involvement in the innate immune response through adenosine-to-inosine (A-to-I) editing by ADAR enzymes.

This document provides detailed application notes and protocols for the use of 5'-O-(4,4'-Dimethoxytrityl)-inosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (5'-O-DMT-rI) in the solid-phase synthesis of inosine-containing RNA oligonucleotides for therapeutic applications.

Chemical Properties and Handling

This compound is a key building block for the automated chemical synthesis of RNA. The 5'-O-DMT (Dimethoxytrityl) group provides a lipophilic handle for purification and is removed at the beginning of each coupling cycle. The 3'-phosphoramidite moiety enables the formation of the phosphodiester backbone.

Storage and Stability: this compound phosphoramidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C. When preparing for synthesis, the vial should be allowed to warm to room temperature before opening to prevent condensation. Solutions of the phosphoramidite in anhydrous acetonitrile should be used promptly.

Applications in RNA Therapeutics

The incorporation of inosine into RNA therapeutics can serve several purposes:

  • Modulation of Innate Immune Recognition: Endogenous double-stranded RNAs (dsRNAs) are edited by ADAR enzymes, which convert adenosine to inosine. This modification helps the immune system to distinguish self from non-self RNA, thereby preventing the activation of dsRNA sensors like Melanoma Differentiation-Associated protein 5 (MDA5)[1]. The strategic placement of inosine in therapeutic RNAs can therefore be used to attenuate unwanted innate immune responses. Conversely, in certain contexts, inosine-containing single-stranded RNA (ssRNA) has been shown to potentiate Toll-like receptor 7 and 8 (TLR7/8) activation, which could be beneficial for vaccine adjuvanticity[2][3].

  • Structural and Functional Probing: Inosine's ability to form wobble base pairs with uridine (I-U) and stable pairs with cytidine (I-C) can be exploited to study RNA secondary structure and protein-RNA interactions[4][5].

  • Codon Modification: In the context of mRNA therapeutics, replacing specific adenosines with inosines in codons can alter the translational landscape and potentially enhance or control protein expression.

Data Presentation: Synthesis and Stability

Table 1: Coupling Efficiency of Modified RNA Phosphoramidites
PhosphoramiditeActivatorCoupling Time (min)Stepwise Coupling Efficiency (%)Reference
6-O-(4-chlorophenyl)inosineStandard12~97
1-Methyl-Adenosine0.25M 5-Benzylthio-1H-tetrazole1596
Standard RNA Phosphoramidites0.25M ETT6>99 (TOM-protected)

Note: Data for 6-O-(4-chlorophenyl)inosine and 1-Methyl-Adenosine are provided as proxies for a modified purine ribonucleoside phosphoramidite. The actual coupling efficiency of this compound may vary depending on the synthesizer, reagents, and the specific RNA sequence.

Table 2: Thermodynamic Stability of Inosine-Containing RNA Duplexes
Base PairNearest-Neighbor Sequence (5'-3'/3'-5')ΔG°₃₇ (kcal/mol)Reference
I·CCI/GC-2.0
I·CGI/CC-2.1
I·CAI/UC-1.5
I·CUI/AC-1.3
I·UUI/AU-0.9
I·UAI/UU-0.9
I·UCI/GU-1.5
I·UGI/CU-1.5

ΔG°₃₇ represents the free energy change at 37°C. More negative values indicate greater stability.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Inosine-Containing RNA

This protocol outlines the general steps for incorporating this compound into an RNA oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

  • This compound phosphoramidite

  • Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or other suitable protection

  • Solid support (e.g., CPG) pre-loaded with the first nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizer solution (e.g., Iodine/water/pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (DCM))

Procedure:

  • Preparation:

    • Dissolve this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

    • Install the phosphoramidite vial on the synthesizer.

    • Ensure all other reagents are fresh and properly installed.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of the following four steps for each nucleotide addition:

    • Deblocking (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed by treatment with the deblocking solution to free the 5'-hydroxyl group.

    • Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. An extended coupling time of 10-15 minutes is recommended for modified phosphoramidites to ensure high efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizer solution.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Protocol 2: Cleavage and Deprotection of Inosine-Containing RNA

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v) or concentrated ammonium hydroxide

  • Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or another suitable fluoride source

  • Anhydrous DMSO

  • Sterile, nuclease-free water

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add the AMA solution and incubate at 65°C for 10-15 minutes or use concentrated ammonium hydroxide at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.

    • Cool the vial and transfer the supernatant to a new tube.

    • Evaporate the solution to dryness.

  • 2'-O-Protecting Group Removal:

    • Resuspend the dried oligonucleotide in anhydrous DMSO.

    • Add TEA·3HF/NMP solution and incubate at 65°C for 1.5-2.5 hours to remove the 2'-O-TBDMS groups.

    • Quench the reaction by adding a suitable quenching buffer.

  • Desalting:

    • Purify the deprotected oligonucleotide using a desalting column or by ethanol precipitation to remove salts and small molecule impurities.

Protocol 3: Purification and Characterization of Inosine-Containing RNA

Purification by High-Performance Liquid Chromatography (HPLC):

  • DMT-on Purification (Reverse-Phase HPLC): If the oligonucleotide was synthesized DMT-on, it can be purified by reverse-phase HPLC. The lipophilic DMT group allows for the separation of the full-length product from shorter, "failure" sequences that lack the DMT group.

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotide. The DMT-on product will elute later than the DMT-off failure sequences.

    • After collecting the desired peak, the DMT group is removed by treatment with an acidic solution (e.g., 80% acetic acid). The detritylated oligonucleotide is then desalted.

  • Anion-Exchange HPLC: This method separates oligonucleotides based on their charge (i.e., length). It is suitable for purifying DMT-off oligonucleotides.

Characterization by Mass Spectrometry:

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the identity and purity of the synthesized inosine-containing RNA by verifying its molecular weight.

Mandatory Visualizations

Experimental_Workflow_for_Inosine_RNA_Synthesis cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Purification & Analysis start Start with solid support deblock Deblocking (DMT removal) start->deblock couple Coupling with This compound deblock->couple Free 5'-OH cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat for all nucleotides oxidize->repeat repeat->deblock end_synthesis Full-length protected RNA repeat->end_synthesis cleave Cleavage from support & Base deprotection end_synthesis->cleave desilylate 2'-O-Desilylation cleave->desilylate desalt Desalting desilylate->desalt hplc HPLC Purification desalt->hplc ms Mass Spectrometry hplc->ms final Pure Inosine-RNA ms->final

Caption: Workflow for the synthesis and purification of inosine-containing RNA.

Innate_Immune_Sensing_of_RNA cluster_viral Viral dsRNA cluster_endogenous Endogenous dsRNA cluster_sensing Innate Immune Sensing viral_dsRNA dsRNA mda5 MDA5 viral_dsRNA->mda5 Sensed as non-self endogenous_dsRNA dsRNA (self) adar ADAR1 endogenous_dsRNA->adar inosine_rna Inosine-containing dsRNA adar->inosine_rna A-to-I editing inosine_rna->mda5 Evades sensing immune_response Type I Interferon Response mda5->immune_response Activation

Caption: MDA5 sensing of viral versus endogenous inosine-edited dsRNA.

TLR7_8_Sensing_of_ssRNA cluster_rna Exogenous ssRNA cluster_tlr Endosomal Sensing unmodified_ssrna Unmodified ssRNA tlr7_8 TLR7 / TLR8 unmodified_ssrna->tlr7_8 Baseline Activation inosine_ssrna Inosine-containing ssRNA inosine_ssrna->tlr7_8 Potentiated Activation myD88 MyD88 tlr7_8->myD88 inflammatory_response Inflammatory Cytokines (e.g., TNF-α, IFN-α) myD88->inflammatory_response

Caption: Potentiation of TLR7/8 signaling by inosine-containing ssRNA.

References

Application Note and Protocol: Detritylation of 5'-O-DMT-rI Synthesized Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detritylation of 5'-O-dimethoxytrityl (DMT) protected ribonucleoside-incorporated (rI) oligonucleotides is a critical final step in solid-phase RNA synthesis. The DMT group serves as a protecting agent for the 5'-hydroxyl function of the phosphoramidite monomers during the sequential coupling reactions. Its removal, typically under acidic conditions, is essential for yielding the final, functional oligonucleotide. This application note provides detailed protocols for the efficient and safe detritylation of 5'-O-DMT-rI synthesized oligonucleotides, with a focus on minimizing side reactions such as depurination.

The 5'-O-DMT group is favored for its stability under the basic conditions of the coupling and capping steps, and its facile removal with acid. The resulting trityl cation is brightly colored, which allows for spectrophotometric monitoring of the synthesis efficiency at each step.[1] The choice of detritylation method often depends on whether the oligonucleotide is purified with the "DMT-on" or "DMT-off". In "DMT-on" purification, the final oligonucleotide retains the lipophilic DMT group, facilitating its separation from shorter, non-DMT-containing failure sequences by reverse-phase high-performance liquid chromatography (RP-HPLC).[2] Following purification, a separate detritylation step is performed.

Principle of Detritylation

Detritylation is an acid-catalyzed cleavage of the ether linkage between the 5'-oxygen of the terminal ribonucleoside and the dimethoxytrityl group. The reaction proceeds via a carbocation intermediate, which is stabilized by the two methoxy groups on the trityl moiety.[3] Common reagents for this step include trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous organic solvent like dichloromethane or toluene.[4][5] Alternatively, milder protocols using aqueous acetic acid or buffered solutions at elevated temperatures have been developed to reduce the risk of depurination, a significant side reaction where the glycosidic bond between a purine base (adenine or guanine) and the ribose sugar is cleaved under acidic conditions.

Experimental Protocols

This section details two common protocols for the detritylation of this compound synthesized oligonucleotides: a standard method using trichloroacetic acid and a milder method using acetic acid.

Protocol 1: Standard Detritylation using Trichloroacetic Acid (TCA) in Dichloromethane

This protocol is suitable for routine detritylation, particularly for oligonucleotides that are not highly susceptible to depurination.

Materials:

  • This compound oligonucleotide (lyophilized)

  • 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) (w/v)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile, anhydrous

  • Quenching solution (e.g., pyridine or a basic buffer)

  • Deionized, RNase-free water

  • Buffer for final dissolution (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

Procedure:

  • Preparation: Ensure the lyophilized this compound oligonucleotide is completely dry.

  • Dissolution: Dissolve the oligonucleotide in a minimal volume of anhydrous dichloromethane.

  • Detritylation Reaction: Add the 3% TCA in DCM solution to the dissolved oligonucleotide. The volume of the TCA solution should be sufficient to fully immerse the oligonucleotide. The reaction mixture will turn a bright orange color due to the formation of the dimethoxytrityl cation.

  • Incubation: Gently agitate the mixture at room temperature for 1-3 minutes. The exact time should be optimized based on the sequence and scale.

  • Quenching: Stop the reaction by adding a quenching solution.

  • Washing: Wash the detritylated oligonucleotide with anhydrous acetonitrile to remove the TCA, quenching solution, and the cleaved DMT group. Repeat the wash step 2-3 times.

  • Drying: Dry the oligonucleotide pellet under a stream of inert gas (e.g., argon or nitrogen) or under vacuum.

  • Dissolution: Dissolve the final detritylated oligonucleotide in an appropriate RNase-free buffer.

  • Quantification and Analysis: Determine the concentration of the oligonucleotide by UV-Vis spectrophotometry at 260 nm. The purity can be assessed by analytical RP-HPLC or anion-exchange HPLC.

Protocol 2: Mild Detritylation using 80% Acetic Acid

This protocol is recommended for oligonucleotides that are sensitive to acid-induced degradation, such as those with a high purine content.

Materials:

  • This compound oligonucleotide (lyophilized, purified)

  • 80% Acetic acid in deionized, RNase-free water (v/v)

  • Ethanol (95-100%)

  • 3 M Sodium acetate solution, pH 5.2

  • Deionized, RNase-free water

  • Buffer for final dissolution (e.g., TE buffer)

Procedure:

  • Preparation: Start with the purified, lyophilized this compound oligonucleotide.

  • Dissolution: Dissolve the oligonucleotide in 200-500 µL of 80% acetic acid. Vortex the solution to ensure complete dissolution.

  • Incubation: Let the solution stand at room temperature for 15-30 minutes. The orange color of the trityl cation will not be as prominent due to its reaction with water to form tritanol.

  • Precipitation: Add 0.1 volumes of 3 M sodium acetate and 3 volumes of cold ethanol. Mix thoroughly.

  • Incubation: Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

  • Centrifugation: Centrifuge at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the oligonucleotide.

  • Washing: Carefully decant the supernatant. Wash the pellet with 70% ethanol to remove residual acetic acid and salts.

  • Drying: Air-dry or vacuum-dry the oligonucleotide pellet.

  • Dissolution: Resuspend the detritylated oligonucleotide in the desired RNase-free buffer.

  • Quantification and Analysis: Quantify the oligonucleotide by UV spectroscopy and assess its purity by HPLC.

Data Presentation

The efficiency and safety of the detritylation process can be evaluated by comparing different reaction conditions. The following table summarizes key parameters for consideration.

ParameterStandard TCA ProtocolMild Acetic Acid ProtocolConsiderations
Reagent 3% TCA in DCM80% Acetic AcidTCA is a stronger acid, leading to faster detritylation but a higher risk of depurination.
Reaction Time 1-3 minutes15-30 minutesShorter times with TCA minimize acid exposure. Longer times with acetic acid are required for complete reaction.
Temperature Room TemperatureRoom TemperatureSome mild protocols may use gentle warming (e.g., 40°C) to enhance detritylation with weak acids.
Depurination Risk HigherLowerThe milder acidity of acetic acid significantly reduces the rate of depurination.
Workup Quenching and washingPrecipitationPrecipitation is effective for removing the detritylation reagents and byproducts.
Monitoring Orange color of trityl cationLess intense color changeSpectrophotometric monitoring of the trityl cation at ~498 nm can be used to assess reaction completion in the TCA protocol.

Signaling Pathways and Experimental Workflows

Logical Relationship of Detritylation

Detritylation_Logic A This compound Oligonucleotide C Detritylation Reaction A->C B Acidic Reagent (e.g., TCA, Acetic Acid) B->C D 5'-OH-rI Oligonucleotide (Product) C->D Desired Pathway E Dimethoxytrityl Cation (Byproduct) C->E Byproduct Formation F Depurination (Side Reaction) C->F Potential Side Reaction

Caption: Logical relationship of the detritylation reaction.

Experimental Workflow for "DMT-on" Purification and Detritylation

DMT_On_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_detritylation Detritylation cluster_analysis Analysis synthesis Solid-Phase Synthesis (DMT-on) cleavage Cleavage from Support & Base Deprotection synthesis->cleavage crude Crude DMT-on Oligonucleotide cleavage->crude hplc RP-HPLC Purification of DMT-on Oligo purified_dmt_on Purified DMT-on Oligonucleotide hplc->purified_dmt_on detritylation Detritylation (e.g., Acetic Acid Protocol) precipitation Precipitation & Washing detritylation->precipitation final_product Final Purified Detritylated Oligonucleotide precipitation->final_product analysis QC Analysis (HPLC, MS, UV-Vis) crude->hplc purified_dmt_on->detritylation final_product->analysis

Caption: Experimental workflow for DMT-on purification and subsequent detritylation.

References

Application Note and Protocols for HPLC Purification of 5'-O-DMT-rI Containing RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of synthetic ribonucleic acids (RNA) is a critical step in the development of RNA-based therapeutics, diagnostics, and research tools. The presence of failure sequences, which are shorter RNA strands generated during solid-phase synthesis, can significantly impact the efficacy and safety of the final product. A widely adopted and effective method for the purification of synthetic RNA is ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) of 5'-O-dimethoxytrityl (DMT) protected RNA (DMT-on).

The hydrophobic DMT group, which remains on the 5' end of the full-length RNA product after synthesis, provides a strong handle for separation.[1][2] This allows for the efficient removal of shorter, "DMT-off" failure sequences. This application note provides a detailed protocol for the HPLC purification of RNA containing 5'-O-DMT-ribo-Inosine (5'-O-DMT-rI), a modified nucleoside that can be incorporated into synthetic RNA for various applications. While the general principles of DMT-on purification apply, the presence of inosine may slightly alter the overall hydrophobicity of the oligonucleotide, potentially requiring minor adjustments to the purification gradient.

Principle of DMT-on RNA Purification

The fundamental principle of DMT-on RNA purification by IP-RP-HPLC lies in the significant difference in hydrophobicity between the full-length, DMT-bearing RNA and the truncated failure sequences that lack the DMT group.[1][2] The stationary phase is a hydrophobic resin (e.g., polystyrene-divinylbenzene or C18), and the mobile phase typically consists of an aqueous buffer with an ion-pairing agent and an organic solvent like acetonitrile. The ion-pairing agent (e.g., triethylammonium acetate) interacts with the negatively charged phosphate backbone of the RNA, increasing its retention on the hydrophobic stationary phase. The highly hydrophobic DMT group on the full-length product leads to a much stronger interaction with the stationary phase compared to the DMT-off failure sequences. This differential retention allows for the elution of failure sequences at lower organic solvent concentrations, while the desired DMT-on RNA is eluted at higher concentrations.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the DMT-on HPLC purification of synthetic RNA. The actual values can vary depending on the RNA sequence, length, scale of synthesis, and the specific HPLC system and conditions used.

Table 1: Typical Purity and Yield of DMT-on RNA Purification [3]

ParameterCrude OligonucleotideAfter HPLC Purification
Purity (by analytical HPLC)70-80%>95%
Yield-50-70%

Table 2: Example HPLC Conditions for Analytical and Preparative Scale Purification of a 22-mer RNA

ParameterAnalytical ScalePreparative Scale
Column
Stationary PhaseAgilent PLRP-S, 100 Å, 8 µmAgilent PLRP-S, 100 Å, 8 µm
Dimensions4.6 x 150 mm25 x 150 mm
Mobile Phase
Buffer A100 mM Hexylamine, 100 mM Acetic Acid in Water, pH 7100 mM Hexylamine, 100 mM Acetic Acid, 10% (w/v) Urea in Water, pH 7
Buffer BAcetonitrileAcetonitrile
Gradient
Time (min)% B% B
02025
154045
16100100
18100100
192025
222025
Flow Rate 1.0 mL/min25 mL/min
Temperature 60 °CAmbient
Detection UV at 260 nmUV at 260 nm
Injection Volume 5 µL (2 mg/mL)4 mL (5 mg/mL)

Experimental Protocols

This section provides a detailed, step-by-step protocol for the purification of RNA containing this compound.

Protocol 1: Pre-Purification Sample Preparation

This protocol describes the steps required to cleave the RNA from the solid support and deprotect the nucleobase and 2'-hydroxyl protecting groups, while leaving the 5'-DMT group intact.

Materials:

  • RNA synthesized on a solid support (e.g., CPG)

  • Ammonium hydroxide/40% aqueous Methylamine (AMA) 1:1 solution

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • RNA Quenching Buffer (e.g., 20 mM TEAB, pH 7.2)

  • Microcentrifuge tubes

  • Heating block

  • SpeedVac concentrator

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the solid support with the synthesized RNA to a 2 mL screw-cap tube.

    • Add 1 mL of AMA solution.

    • Incubate at 65°C for 15-20 minutes.

    • Allow the tube to cool to room temperature.

    • Centrifuge the tube and carefully transfer the supernatant containing the cleaved RNA to a new tube.

    • Evaporate the AMA solution to dryness using a SpeedVac.

  • 2'-Hydroxyl Deprotection (Desilylation):

    • To the dried RNA pellet, add a solution of TEA·3HF in NMP or DMSO. For a 1 µmol synthesis, a typical solution is 100 µL of a mixture containing 1.5 mL NMP, 0.75 mL TEA, and 1.0 mL TEA·3HF.

    • Incubate the mixture at 65°C for 2.5 hours.

    • Cool the reaction to room temperature.

    • Quench the reaction by adding an appropriate quenching buffer, such as 1.75 mL of 20 mM TEAB, pH 7.2.

Protocol 2: IP-RP-HPLC Purification of DMT-on RNA

This protocol outlines the HPLC procedure for purifying the DMT-on RNA.

Materials and Equipment:

  • HPLC system with a preparative pump, UV detector, and fraction collector

  • Reversed-phase HPLC column (e.g., Agilent PLRP-S, Waters XBridge OST C18)

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: 100 mM TEAA in 50% Acetonitrile

  • Deprotected RNA sample from Protocol 1

  • 0.22 µm syringe filters

Procedure:

  • HPLC System Preparation:

    • Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Ensure the system is free of any air bubbles.

  • Sample Injection:

    • Filter the quenched RNA sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Inject the sample onto the equilibrated HPLC column.

  • Chromatographic Separation and Fraction Collection:

    • Run a linear gradient of Mobile Phase B to elute the RNA. A typical gradient for a 20-40 mer RNA would be from 5% to 60% B over 30-40 minutes.

    • Monitor the elution profile at 260 nm.

    • The DMT-off failure sequences will elute first as a series of early peaks.

    • The desired DMT-on product will elute as a later, well-defined peak.

    • Collect fractions corresponding to the main DMT-on peak.

Protocol 3: Post-Purification Processing (Detritylation and Desalting)

This protocol describes the removal of the 5'-DMT group and desalting of the purified RNA.

Materials:

  • Collected fractions of DMT-on RNA

  • 80% Acetic Acid in water or 3% Trichloroacetic Acid (TCA) in water

  • Triethylamine (TEA) or an appropriate buffer (e.g., 2 M TEAA) to neutralize the acid

  • Desalting cartridge (e.g., Glen-Pak, NAP-25) or perform a second HPLC desalting step

  • Lyophilizer

Procedure:

  • DMT Group Removal (Detritylation):

    • Pool the fractions containing the pure DMT-on RNA.

    • Lyophilize the pooled fractions to dryness.

    • Redissolve the dried RNA in a small volume of water (e.g., 200 µL).

    • Add an equal volume of 80% acetic acid or a smaller volume of 3% TCA.

    • Incubate at room temperature for 15-30 minutes. The solution will turn orange/yellow, indicating the release of the DMT cation.

    • Neutralize the acid by adding TEA or a suitable buffer until the pH is neutral.

  • Desalting:

    • The detritylated RNA can be desalted using a desalting cartridge according to the manufacturer's instructions.

    • Alternatively, a second HPLC run with a volatile buffer system (e.g., triethylammonium bicarbonate) can be performed for desalting.

    • Lyophilize the desalted RNA to obtain a pure, salt-free pellet.

  • Final Quality Control:

    • Resuspend the purified RNA in an appropriate RNase-free buffer.

    • Determine the concentration by UV-Vis spectrophotometry at 260 nm.

    • Assess the purity by analytical IP-RP-HPLC or anion-exchange HPLC.

    • Confirm the identity and integrity of the RNA by mass spectrometry.

Visualizations

DMT-on Purification Principle

DMT_on_Purification cluster_synthesis Solid-Phase RNA Synthesis cluster_purification IP-RP-HPLC Purification cluster_final Final Product start CPG Support synthesis Stepwise Nucleotide Addition start->synthesis full_length Full-Length RNA (5'-DMT-on) synthesis->full_length failure Failure Sequences (5'-OH, DMT-off) synthesis->failure column Reversed-Phase Column (Hydrophobic) full_length->column Strong Retention failure->column Weak Retention elution Acetonitrile Gradient column->elution failure_elution Early Elution (DMT-off) elution->failure_elution product_elution Late Elution (DMT-on) elution->product_elution detritylation Detritylation (Acid Treatment) product_elution->detritylation pure_rna Pure Full-Length RNA (DMT-off) detritylation->pure_rna HPLC_Workflow start Crude 5'-DMT-rI RNA (on solid support) cleavage Cleavage & Base Deprotection (e.g., AMA) start->cleavage desilylation 2'-OH Deprotection (e.g., TEA·3HF) cleavage->desilylation hplc_purification Preparative IP-RP-HPLC (DMT-on Purification) desilylation->hplc_purification fraction_collection Fraction Collection (DMT-on Peak) hplc_purification->fraction_collection detritylation Detritylation (e.g., 80% Acetic Acid) fraction_collection->detritylation desalting Desalting (e.g., Cartridge or HPLC) detritylation->desalting qc Quality Control (Analytical HPLC, MS) desalting->qc final_product Pure 5'-rI RNA qc->final_product

References

Application Notes & Protocols: Enzymatic Ligation of RNA Synthesized with 5'-O-DMT Protection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemoenzymatic synthesis of long or highly modified RNA molecules, such as single guide RNAs (sgRNAs) for CRISPR-based therapies or small interfering RNAs (siRNAs), has become a cornerstone of modern molecular biology and drug development. This hybrid approach combines the precision of solid-phase chemical synthesis for producing short RNA fragments ("blockmers") with the efficiency of enzymatic ligation to assemble them into the full-length product. This method overcomes the yield limitations of synthesizing long RNAs directly and allows for the site-specific incorporation of modified nucleotides.

A critical challenge in this workflow arises from the standard method of chemical RNA synthesis, which utilizes a 4,4'-dimethoxytrityl (DMT) group to protect the 5'-hydroxyl (5'-OH) terminus. This acid-labile DMT group is essential for the purification of the full-length synthetic oligonucleotide via reverse-phase chromatography. However, enzymatic ligases, such as T4 RNA Ligase, require a 5'-monophosphate (5'-PO₄) on the donor RNA fragment to catalyze the formation of a phosphodiester bond with the 3'-hydroxyl (3'-OH) of an acceptor fragment. The bulky DMT group sterically hinders the enzyme and must be removed, and the resulting 5'-OH must be phosphorylated before ligation can proceed.

These application notes provide a comprehensive workflow and detailed protocols for the successful enzymatic ligation of chemically synthesized RNA, addressing the necessary pre-ligation processing steps of deprotection and phosphorylation.

Overall Experimental Workflow

The chemoenzymatic assembly of RNA from 5'-O-DMT protected fragments is a multi-step process. It begins with the chemical synthesis of RNA fragments, followed by a series of purification and enzymatic modification steps to prepare the fragments for ligation. The final ligated product is then purified to yield the desired full-length RNA molecule.

G cluster_synthesis Chemical Synthesis & Initial Processing cluster_ligation_prep Preparation for Ligation cluster_ligation Enzymatic Assembly cluster_final Final Product SPS Solid-Phase Synthesis (5'-DMT-rI) Deprotect Cleavage & Base Deprotection (DMT-on) SPS->Deprotect Purify1 RP-HPLC Purification (DMT-on) Deprotect->Purify1 Detritylation DMT Group Removal (Detritylation) Purify1->Detritylation Purified RNA Donor Phosphorylation 5' Phosphorylation (T4 PNK) Detritylation->Phosphorylation Ligation Splinted Ligation (T4 RNA Ligase 2) Phosphorylation->Ligation 5'-PO₄ Donor Purify2 Final Purification (e.g., IEX-HPLC) Ligation->Purify2 Crude Ligated Product FinalRNA Full-Length RNA Purify2->FinalRNA Acceptor RNA Acceptor (3'-OH) Acceptor->Ligation Splint DNA Splint Splint->Ligation

Figure 1. Overall workflow for chemoenzymatic RNA synthesis.

Mechanism of T4 RNA Ligase

T4 RNA ligases catalyze the formation of a phosphodiester bond between the 5'-phosphate of a donor oligonucleotide and the 3'-hydroxyl of an acceptor. The reaction proceeds through three distinct nucleotidyl transfer steps, requiring ATP as a cofactor. T4 RNA Ligase 2 is particularly efficient at sealing nicks within a double-stranded RNA or RNA/DNA hybrid structure, making it ideal for splinted ligation applications.[1][2]

G Ligase T4 RNA Ligase Step1 Step 1: Adenylylation Ligase-AMP Intermediate Ligase->Step1 ATP ATP ATP->Step1 PPi PPi Step1->PPi Release Step2 Step 2: AMP Transfer Adenylylated 5' Donor Step1->Step2 Transfer of AMP Step3 Step 3: Ligation Sealed Phosphodiester Bond Step2->Step3 Nucleophilic Attack AMP AMP Step3->AMP Release Donor 5'-PO₄ RNA Donor Donor->Step2 Acceptor 3'-OH RNA Acceptor Acceptor->Step3

Figure 2. Three-step mechanism of T4 RNA Ligase.

Experimental Protocols

Protocol 1: Deprotection of Chemically Synthesized RNA (DMT-on)

This protocol describes the cleavage of the RNA from the solid support and removal of base and phosphate protecting groups, while retaining the 5'-DMT group for purification.

Materials:

  • Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNase-free water, tubes, and pipette tips

Procedure:

  • Cleavage and Base Deprotection:

    • Place the column containing the synthesized RNA on a syringe.

    • Slowly pass 1.5 mL of AMA solution through the column into a pressure-safe vial.

    • Seal the vial tightly and incubate at 65°C for 15 minutes.[3]

    • Cool the vial on ice for 10 minutes before opening.

    • Dry the RNA pellet completely using a vacuum concentrator.

  • 2'-OH Silyl Group Removal (DMT-on):

    • Fully dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. Heating at 65°C for up to 5 minutes may be required.[4][5]

    • Add 60 µL of TEA to the solution and mix gently.

    • Carefully add 75 µL of TEA·3HF, mix, and incubate at 65°C for 2.5 hours.

    • Cool the reaction and proceed immediately to DMT-on purification (e.g., RP-HPLC or Glen-Pak™ cartridge).

Protocol 2: 5'-Phosphorylation of RNA Donor Fragment

After DMT-on purification and subsequent chemical removal of the DMT group (detritylation with 80% acetic acid), the RNA donor fragment will have a free 5'-OH group. This must be phosphorylated for ligation.

Materials:

  • Deprotected, purified RNA with a 5'-OH terminus

  • T4 Polynucleotide Kinase (T4 PNK)

  • 10X T4 PNK Reaction Buffer

  • ATP (10 mM solution)

  • RNase-free water

Reaction Setup: The following protocol is for phosphorylating up to 300 pmol of RNA 5' ends. The reaction can be scaled as needed.

ComponentVolume (for 50 µL reaction)Final Concentration
RNA (up to 300 pmol)X µL1-5 µM
10X T4 PNK Reaction Buffer5 µL1X
ATP (10 mM)5 µL1 mM
T4 Polynucleotide Kinase (10 U/µL)1 µL0.2 U/µL
Nuclease-free Waterto 50 µLN/A

Procedure:

  • Combine the RNA, nuclease-free water, reaction buffer, and ATP in a microcentrifuge tube on ice.

  • Add T4 Polynucleeotide Kinase to the tube. Mix gently.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Heat-inactivate the enzyme by incubating at 65°C for 20 minutes.

  • The phosphorylated RNA is now ready for use in the ligation reaction. Purification is optional but may improve ligation efficiency.

Protocol 3: Splinted Enzymatic Ligation with T4 RNA Ligase 2

This protocol is optimized for ligating two RNA fragments (a 5'-phosphorylated donor and a 3'-OH acceptor) brought together by a complementary DNA splint oligonucleotide. T4 RNA Ligase 2 is preferred for its high efficiency in sealing nicks in duplex structures.

Materials:

  • 5'-Phosphorylated RNA donor fragment

  • 3'-OH RNA acceptor fragment

  • DNA splint oligonucleotide (complementary to the junction of the donor and acceptor fragments)

  • T4 RNA Ligase 2 (dsRNA Ligase)

  • 10X T4 RNA Ligase 2 Reaction Buffer

  • RNase-free water

Reaction Setup: The optimal ratio of splint:acceptor:donor may require empirical optimization but a 1.2:1.1:1 ratio is a good starting point.

ComponentVolume (for 20 µL reaction)Final Concentration
10X T4 Rnl2 Reaction Buffer2 µL1X
RNA Acceptor (e.g., 22 µM)1 µL1.1 µM
5'-PO₄ RNA Donor (e.g., 20 µM)1 µL1.0 µM
DNA Splint (e.g., 24 µM)1 µL1.2 µM
T4 RNA Ligase 2 (10 U/µL)1 µL0.5 U/µL
Nuclease-free Water14 µLN/A

Procedure:

  • Annealing: In an RNase-free tube, combine the RNA donor, RNA acceptor, DNA splint, and nuclease-free water.

  • Heat the mixture to 90°C for 1 minute, then cool slowly to room temperature (~25°C) over 20-30 minutes to allow for proper annealing.

  • Ligation: Add the 10X T4 Rnl2 Reaction Buffer and T4 RNA Ligase 2 to the annealed mixture. Mix gently.

  • Incubate at 37°C for 1-2 hours. For difficult ligations, the incubation time can be extended or performed at a lower temperature (e.g., 25°C) overnight.

  • Stop the reaction by adding EDTA to a final concentration of 10 mM or by heat inactivation at 80°C for 5 minutes.

  • (Optional) Digest the DNA splint by adding DNase I and incubating at 37°C for 15 minutes.

  • Analyze the ligation product using denaturing polyacrylamide gel electrophoresis (Urea-PAGE). The final product can be purified from the unligated fragments and enzyme by HPLC or gel extraction.

Application Notes & Considerations

  • Ligase Choice: While T4 DNA Ligase can ligate RNA in the context of an RNA:DNA hybrid, its efficiency can be low. T4 RNA Ligase 2 is generally more efficient for splinted ligation of RNA as it is specialized for sealing nicks in dsRNA. T4 RNA Ligase 1 can also be used, particularly for single-stranded ligations, but may have lower efficiency in splinted reactions.

  • Splint Design: The DNA splint should be complementary to the 3'-end of the donor and the 5'-end of the acceptor RNA. A typical design involves 10-15 nucleotides of complementarity on each side of the ligation junction. The melting temperature (Tm) of the splint with the RNA fragments should be well above the ligation reaction temperature to ensure a stable complex.

  • Buffer Composition: The reaction buffer for T4 RNA Ligase 2 typically contains 50 mM Tris-HCl, 2 mM MgCl₂, 2 mM DTT, and 400 µM ATP. Note that ATP is required for the ligase activity and is included in the manufacturer's buffer.

  • Purification: Purification of the final ligated RNA is crucial, especially for therapeutic applications. Ion-exchange (IEX) HPLC is often the method of choice for separating the full-length product from shorter, unligated fragments based on charge. Denaturing PAGE with subsequent gel extraction is also a common method for purification at a smaller scale.

References

Application Notes and Protocols for 5'-O-DMT-rI in Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are synthetic single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression.[1] The chemical synthesis of these therapeutic molecules requires high fidelity and efficiency. A cornerstone of the widely used phosphoramidite chemistry is the protection of the 5'-hydroxyl group of the nucleoside building blocks. 5'-O-Dimethoxytrityl-riboInosine (5'-O-DMT-rI) is a crucial phosphoramidite reagent for incorporating inosine into RNA and ASO sequences. The DMT group not only prevents unwanted side reactions during the synthesis cycle but also serves as a lipophilic handle for efficient purification of the full-length product.[2]

Inosine, a naturally occurring purine nucleoside, is of particular interest in ASO design. Unlike standard nucleobases, inosine can form "wobble" base pairs with adenosine (A), cytosine (C), and uracil (U).[3] This property can be leveraged in ASO design to target mRNA sequences with known single nucleotide polymorphisms (SNPs) or to create ASOs that can bind to multiple targets. A patent application has highlighted the potential use of inosine-containing ASOs for treating Duchenne muscular dystrophy (DMD) by modulating exon skipping.[3]

These application notes provide a comprehensive overview of the use of this compound in the synthesis of ASOs, with a focus on phosphorothioate-modified oligonucleotides, which exhibit enhanced nuclease resistance.[4] Detailed protocols for automated solid-phase synthesis and subsequent DMT-on purification are provided.

Key Applications of Inosine Incorporation in ASOs

  • Broadening Target Recognition: The ability of inosine to pair with multiple bases allows a single ASO sequence to target mRNA variants, which is beneficial for diseases associated with genetic polymorphisms.

  • Modulating Duplex Stability: The inclusion of I-C, I-A, or I-U pairs can alter the thermal stability (Tm) of the ASO:mRNA duplex, which can be fine-tuned to optimize RNase H activity or steric blocking.

  • Reducing Off-Target Effects: Strategic placement of inosine can potentially reduce off-target binding by disrupting perfect complementarity with unintended mRNA sequences.

  • Investigating RNA Structure and Function: Inosine-modified oligonucleotides are valuable tools for researchers studying RNA-protein interactions and the catalytic activity of ribozymes.

Data Presentation: Synthesis and Purification Metrics

The following table summarizes typical quantitative data associated with the synthesis and purification of ASOs, including those containing modifications like inosine and phosphorothioates.

ParameterTypical ValueNotes
Average Coupling Efficiency >99%Per cycle efficiency is critical for the yield of full-length oligonucleotides.
Crude DMT-on ASO Yield (UV) 70-80%Example: A 3'-conjugated 2'OMe PS ASO showed a crude UV-yield of 77.8%.
Final Purified ASO Yield 40-50%Overall yield after purification and desalting.
Purity (HPLC) >95%Purity of the final product after DMT-on purification.
Melting Temperature (Tm) Shift +2 to +8 °C per LNALocked Nucleic Acid (LNA) modifications significantly increase duplex stability.
Phosphorothioate Tm Shift -1 to -3 °C per linkagePhosphorothioate linkages can slightly destabilize the duplex.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of an Inosine-Containing Phosphorothioate ASO

This protocol outlines the automated synthesis of a chimeric ASO on a standard DNA/RNA synthesizer using phosphoramidite chemistry. The resulting oligonucleotide will have phosphorothioate linkages and will retain the 5'-DMT group for purification.

Materials and Reagents:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.

  • 5'-DMT protected nucleoside phosphoramidites (A, C, G, T/U, and this compound) dissolved in anhydrous acetonitrile.

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT)).

  • Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (DCM)).

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).

  • Oxidizing solution (for phosphodiester bonds, if any): Iodine/Water/Pyridine.

  • Sulfurizing reagent (for phosphorothioate bonds, e.g., 0.05 M 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in Pyridine).

  • Anhydrous acetonitrile.

  • Cleavage and Deprotection solution: Concentrated ammonium hydroxide.

Workflow Diagram:

G cluster_cycle Automated Synthesis Cycle (Repeated for each monomer) Deblock 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add this compound or other amidite) Deblock->Coupling Sulfurize 3. Sulfurization (Create Phosphorothioate linkage) Coupling->Sulfurize Cap 4. Capping (Block unreacted 5'-OH) Sulfurize->Cap Cap->Deblock Start Next Cycle End_Synth Final Cycle Complete (DMT-on ASO on CPG) Cap->End_Synth Start Start: CPG with first nucleoside (DMT-on) Start->Deblock Cleave Cleavage & Deprotection (Ammonium Hydroxide) End_Synth->Cleave Crude Crude DMT-on ASO solution Cleave->Crude

Caption: Automated solid-phase synthesis cycle for phosphorothioate ASOs.

Procedure:

  • Synthesizer Setup: Load the DNA/RNA synthesizer with all necessary reagents and the synthesis column packed with the CPG solid support.

  • Sequence Programming: Program the desired ASO sequence, ensuring the correct bottle position for the this compound phosphoramidite is specified.

  • Initiate Synthesis: Start the automated synthesis program. The synthesizer will perform the following steps for each monomer addition: a. Detritylation: The deblocking solution is passed through the column to remove the 5'-DMT group from the support-bound nucleotide, exposing the 5'-hydroxyl group. b. Coupling: The this compound phosphoramidite (or other specified nucleoside) is activated by the activator and delivered to the column to react with the free 5'-hydroxyl group. A coupling time of 60-120 seconds is typical. c. Sulfurization: The sulfurizing reagent is delivered to the column to convert the newly formed phosphite triester linkage to a more stable phosphorothioate triester. d. Capping: The capping solutions are delivered to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.

  • Final Cycle: After the last phosphoramidite has been coupled, the program should be set to "DMT-on" , meaning the final detritylation step is skipped.

  • Cleavage and Deprotection: a. Remove the synthesis column from the synthesizer. b. Transfer the CPG support to a vial and add concentrated ammonium hydroxide. c. Seal the vial and heat at 55°C for 8-12 hours. This cleaves the ASO from the CPG support and removes the protecting groups from the nucleobases. d. Cool the solution, centrifuge to pellet the CPG, and carefully transfer the supernatant containing the crude DMT-on ASO to a new tube.

Protocol 2: DMT-on Purification of Inosine-Containing Phosphorothioate ASO using SPE

This protocol describes a rapid and efficient method for purifying the crude ASO using a Solid-Phase Extraction (SPE) cartridge, which separates the full-length, DMT-bearing ASO from shorter, non-DMT-containing failure sequences.

Materials and Reagents:

  • Crude DMT-on ASO solution from Protocol 1.

  • Reversed-phase SPE cartridge (e.g., Glen-Pak™ or similar).

  • SPE manifold.

  • Acetonitrile (ACN).

  • 2.0 M Triethylammonium acetate (TEAA).

  • Salt Wash Solution (e.g., 12% Acetonitrile in 100 mg/mL Sodium Chloride for PS-oligos).

  • On-cartridge Detritylation Solution (e.g., 4% Trifluoroacetic Acid (TFA) in water).

  • Elution Buffer (e.g., 50% Acetonitrile in water).

  • Desalting column.

Workflow Diagram:

G Crude_ASO Crude DMT-on ASO (from Cleavage) Load 2. Load ASO Crude_ASO->Load Condition 1. Condition SPE Cartridge (ACN, then TEAA) Condition->Load Wash 3. Wash (Remove failure sequences) Load->Wash Detritylate 4. On-Cartridge Detritylation (Remove DMT group) Wash->Detritylate Elute 5. Elute (Collect purified ASO) Detritylate->Elute Desalt 6. Desalt & Lyophilize Elute->Desalt

Caption: DMT-on purification workflow using Solid-Phase Extraction.

Procedure:

  • Cartridge Preparation: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with acetonitrile, followed by an equilibration buffer like 2M TEAA.

  • Sample Loading: Add an equal volume of a high salt solution (e.g., 100 mg/mL NaCl) to your crude ASO solution. Load the diluted sample onto the conditioned SPE cartridge. The hydrophobic DMT group will bind to the reversed-phase sorbent.

  • Wash: Wash the cartridge with the Salt Wash Solution. The acetonitrile concentration is optimized (e.g., 12% for phosphorothioates) to wash away the more hydrophilic, shorter "failure" sequences that lack the DMT group, while the desired product remains bound.

  • On-Cartridge Detritylation: Slowly pass the detritylation solution (e.g., 4% TFA) through the cartridge. This cleaves the DMT group from the full-length ASO. The cleaved DMT cation is often visible as an orange-colored band.

  • Elution: Wash the cartridge with water to remove the acid and the cleaved DMT group. Elute the purified, detritylated ASO using the Elution Buffer.

  • Desalting and Final Preparation: Desalt the purified ASO using a suitable method like a desalting column or ethanol precipitation to remove salts from the elution buffer. Lyophilize the final product to obtain a stable powder.

Conclusion

The use of this compound is a valuable strategy in the synthesis of antisense oligonucleotides, enabling the incorporation of inosine to potentially enhance therapeutic properties such as target range and specificity. The DMT group is fundamental to the success of the synthesis, acting as both an essential protecting group and a powerful tool for purification. The protocols provided herein offer a robust framework for the automated synthesis and subsequent purification of inosine-containing phosphorothioate ASOs, facilitating the development of novel nucleic acid-based therapeutics.

References

Application Notes and Protocols for the Synthesis of Modified RNA using 5'-O-DMT-rI Phosphoramidite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into RNA oligonucleotides is a critical technology for advancing research in molecular biology and developing novel RNA-based therapeutics. Inosine (rI), a naturally occurring purine nucleoside, is of particular interest due to its role in post-transcriptional modifications, specifically adenosine-to-inosine (A-to-I) RNA editing mediated by adenosine deaminases acting on RNA (ADARs). The chemical synthesis of inosine-containing RNA oligonucleotides allows for the precise study of A-to-I editing mechanisms and the development of therapeutic strategies that can modulate this process.

This document provides detailed application notes and experimental protocols for the synthesis of modified RNA using 5'-O-DMT-2'-O-TBDMS-inosine-3'-CE phosphoramidite (referred to as 5'-O-DMT-rI phosphoramidite). The protocols cover solid-phase synthesis, deprotection, purification, and characterization of the resulting inosine-modified RNA.

Applications of Inosine-Modified RNA

The synthesis of RNA with site-specific inosine modifications has several key applications in research and drug development:

  • Studying ADAR-Mediated RNA Editing: Synthetic inosine-containing RNAs serve as valuable tools to investigate the substrate specificity, mechanism, and functional consequences of ADAR enzymes. By creating specific RNA duplexes with inosine modifications, researchers can dissect the structural and sequence requirements for ADAR activity.[1]

  • Therapeutic RNA Editing: A promising therapeutic strategy involves the use of antisense oligonucleotides to recruit endogenous ADAR enzymes to a specific messenger RNA (mRNA) target, inducing a desired A-to-I edit. This can be used to correct disease-causing mutations at the RNA level.[1][2][3][4] The synthesis of oligonucleotides containing inosine is crucial for developing and testing these "guide RNAs".

  • Modulation of RNA Structure and Function: Inosine forms a stable wobble base pair with uridine and can also pair with adenosine and cytidine. The introduction of inosine can therefore be used to modulate the secondary structure and stability of RNA, which can in turn affect its biological function, such as protein binding or catalytic activity.

  • Development of RNA-Based Therapeutics: Inosine-modified oligonucleotides are being explored for various therapeutic applications, including the development of RNA interference (RNAi) triggers and aptamers with improved properties.

Experimental Protocols

The synthesis of inosine-containing RNA oligonucleotides is achieved through automated solid-phase phosphoramidite chemistry. The following protocols outline the key steps involved.

Protocol 1: Automated Solid-Phase Synthesis of Inosine-Modified RNA

This protocol describes the standard cycle for incorporating this compound phosphoramidite into a growing RNA chain on a solid support. The synthesis is typically performed on an automated DNA/RNA synthesizer.

Materials:

  • 5'-O-DMT-2'-O-TBDMS-inosine-3'-CE phosphoramidite

  • Standard 5'-O-DMT-2'-O-TBDMS-rA(Bz), rC(Ac), rG(ibu)-3'-CE phosphoramidites

  • Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solution A (e.g., acetic anhydride/lutidine/THF)

  • Capping solution B (e.g., 16% N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane)

Procedure:

The synthesis proceeds in a cyclical manner, with each cycle consisting of four main steps for the addition of a single nucleotide.

  • Detritylation: The 5'-O-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes the free 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The this compound phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and then reacts with the free 5'-hydroxyl group of the growing RNA chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

These four steps are repeated for each nucleotide to be added to the sequence.

Diagram of the Solid-Phase RNA Synthesis Cycle:

RNA_Synthesis_Cycle cluster_0 Solid-Phase RNA Synthesis Cycle Start Start with 5'-DMT-Protected Nucleoside on Solid Support Deblocking 1. Deblocking (Removal of 5'-DMT) Start->Deblocking Coupling 2. Coupling (Addition of this compound Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Phosphite Triester Linkage Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation End_Cycle Chain Elongated by one Nucleotide Oxidation->End_Cycle Phosphate Triester Linkage End_Cycle->Deblocking Repeat for next nucleotide

Caption: Workflow of the automated solid-phase synthesis cycle for incorporating a modified nucleotide.

Protocol 2: Deprotection and Cleavage of Inosine-Modified RNA

A two-step deprotection procedure is required to remove the protecting groups from the synthesized RNA.

Step 1: Removal of Base and Phosphate Protecting Groups and Cleavage from Solid Support

Materials:

  • Ammonia/methylamine (AMA) solution (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine)

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Transfer the solid support containing the synthesized RNA to a sterile microcentrifuge tube.

  • Add the AMA solution to the tube.

  • Incubate the tube at 65°C for 10-15 minutes.

  • Cool the tube to room temperature.

  • Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile tube.

  • Dry the RNA solution to a pellet using a centrifugal evaporator.

Step 2: Removal of 2'-O-TBDMS Protecting Groups

Materials:

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNase-free water

  • Sodium acetate (3 M)

  • n-Butanol

Procedure:

  • Resuspend the dried RNA pellet in anhydrous DMF or DMSO.

  • Add triethylamine trihydrofluoride to the solution.

  • Incubate the mixture at 65°C for 2.5 hours.

  • Quench the reaction by adding RNase-free water.

  • Precipitate the fully deprotected RNA by adding 3 M sodium acetate and n-butanol.

  • Centrifuge the mixture to pellet the RNA.

  • Wash the pellet with 70% ethanol and dry.

Protocol 3: Purification of Inosine-Modified RNA by HPLC

High-performance liquid chromatography (HPLC) is the recommended method for purifying inosine-containing RNA oligonucleotides to ensure high purity.

Materials:

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile Phase A: 0.1 M triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Fully deprotected and desalted RNA sample

Procedure:

  • Dissolve the dried RNA pellet in Mobile Phase A.

  • Inject the sample onto the HPLC column.

  • Elute the RNA using a linear gradient of Mobile Phase B.

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the full-length product.

  • Combine the purified fractions and desalt the RNA by ethanol precipitation or using a desalting column.

  • Dry the purified RNA pellet.

Data Presentation

Table 1: Typical Synthesis Parameters for Inosine-Modified RNA
ParameterValue/RangeNotes
Synthesis Scale0.2 - 1.0 µmolDependent on desired yield.
Phosphoramidite Concentration0.1 M in anhydrous acetonitrileStandard concentration for automated synthesis.
Activator0.25 M ETT5-Ethylthio-1H-tetrazole is a common activator.
Coupling Time (Standard Monomers)2 - 6 minutesLonger coupling times may improve efficiency.
Coupling Time (this compound)5 - 12 minutesModified phosphoramidites may require longer coupling times.
Average Stepwise Coupling Efficiency> 98%Monitored by trityl cation release.
Overall Yield (Crude)30 - 70%Highly dependent on oligonucleotide length and sequence.
Purity after HPLC> 95%Dependent on the efficiency of the purification.
Table 2: Characterization of Inosine-Modified RNA
Analysis MethodExpected Results
Reversed-Phase HPLC A major peak corresponding to the full-length inosine-containing RNA. Retention time will vary based on sequence and length.
Mass Spectrometry (ESI-MS) The observed molecular weight should match the calculated molecular weight of the inosine-modified RNA sequence.
UV-Vis Spectroscopy Absorbance maximum at approximately 260 nm. Used to quantify the concentration of the purified RNA.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) A single band corresponding to the full-length product, confirming purity and integrity.

Logical Relationships in Therapeutic RNA Editing

The synthesis of inosine-containing oligonucleotides is a key step in the development of therapies that leverage the endogenous ADAR enzyme system for site-directed RNA editing. The following diagram illustrates the logical relationship between the synthetic oligonucleotide and its therapeutic action.

Therapeutic_RNA_Editing cluster_1 Therapeutic Strategy for Site-Directed RNA Editing Synthetic_Oligo Synthetic Guide RNA (containing Inosine or other modifications) Hybridization Hybridization Synthetic_Oligo->Hybridization Target_mRNA Target mRNA with G>A Mutation Target_mRNA->Hybridization dsRNA_Substrate dsRNA Substrate Formation Hybridization->dsRNA_Substrate ADAR_Recruitment Recruitment of Endogenous ADAR Enzyme dsRNA_Substrate->ADAR_Recruitment RNA_Editing Site-Specific A-to-I Editing ADAR_Recruitment->RNA_Editing Corrected_mRNA Corrected mRNA (Inosine read as Guanosine) RNA_Editing->Corrected_mRNA Functional_Protein Translation to Functional Protein Corrected_mRNA->Functional_Protein

References

Troubleshooting & Optimization

Technical Support Center: 5'-O-DMT-rI Phosphoramidite Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting issues related to oligonucleotide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering low coupling efficiency with 5'-O-DMT-rI (ribo-Inosine) phosphoramidite.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significantly lower coupling efficiency when incorporating this compound phosphoramidite compared to standard RNA phosphoramidites (rA, rC, rG, rU). What are the potential causes?

A1: Low coupling efficiency with this compound phosphoramidite is a common issue that can be attributed to several factors, primarily related to the inherent challenges of RNA synthesis. Key potential causes include:

  • Steric Hindrance: The 2'-O-protecting group (e.g., TBDMS or TOM) on the ribose sugar is bulky and can sterically hinder the approach of the incoming phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain. This is a general issue in RNA synthesis but can be pronounced with certain bases.[1]

  • Phosphoramidite Quality and Stability: this compound phosphoramidite, like all phosphoramidites, is sensitive to moisture and oxidation.[2] Degradation can occur during storage or handling, leading to a lower concentration of active phosphoramidite available for coupling.

  • Suboptimal Activator or Coupling Time: The choice of activator and the duration of the coupling step are critical for efficient incorporation, especially for sterically hindered phosphoramidites like those used in RNA synthesis. Standard DNA synthesis protocols are often insufficient.[1][3]

  • Secondary Structure Formation: The growing RNA sequence, particularly if it contains G-rich regions, can form secondary structures (e.g., hairpins) that mask the 5'-hydroxyl group, preventing efficient coupling.

  • Reagent and Solvent Quality: The presence of moisture in acetonitrile (ACN) or other reagents can significantly reduce coupling efficiency by reacting with the activated phosphoramidite.[2]

Q2: How can we improve the coupling efficiency of this compound phosphoramidite?

A2: To enhance the coupling efficiency of this compound phosphoramidite, a multi-faceted approach involving optimization of reagents, protocols, and experimental conditions is recommended.

Troubleshooting Steps:

  • Optimize Coupling Time: For RNA phosphoramidites, longer coupling times are generally required compared to DNA phosphoramidites. It is advisable to increase the coupling time for rI phosphoramidite. For some sterically hindered phosphoramidites, a coupling time of 10-15 minutes may be necessary to achieve high efficiency.

  • Select an Appropriate Activator: Standard activators like 1H-Tetrazole may not be optimal for RNA synthesis. More potent activators are often recommended. Consider using:

    • 5-Ethylthio-1H-tetrazole (ETT): A more acidic and reactive activator than tetrazole, suitable for RNA and modified phosphoramidites.

    • 5-Benzylthio-1H-tetrazole (BTT): Another effective activator for RNA synthesis that can significantly improve coupling efficiency.

    • 4,5-Dicyanoimidazole (DCI): A less acidic but highly nucleophilic activator that can increase the rate of coupling and is highly soluble in acetonitrile.

  • Ensure Anhydrous Conditions: Meticulous attention to maintaining anhydrous conditions is crucial.

    • Use fresh, anhydrous grade acetonitrile (<30 ppm water).

    • Ensure all reagents and the synthesizer lines are dry.

    • Allow phosphoramidite vials to warm to room temperature before opening to prevent condensation.

  • Verify Phosphoramidite Quality:

    • Use fresh this compound phosphoramidite.

    • Store phosphoramidites under an inert atmosphere (argon or nitrogen) at the recommended temperature.

    • Consider preparing fresh phosphoramidite solutions for each synthesis run.

  • Increase Phosphoramidite Equivalents: Increasing the molar excess of the phosphoramidite can help drive the coupling reaction to completion.

Data Presentation

The following tables summarize key quantitative data related to phosphoramidite coupling efficiency.

Table 1: Comparison of Activators for Phosphoramidite Coupling

ActivatorTypical ConcentrationpKaKey Characteristics
1H-Tetrazole0.45 M4.8Standard, cost-effective, but can sublime and is less efficient for hindered amidites.
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.6 M4.2More acidic and reactive than tetrazole, recommended for RNA synthesis.
5-Benzylthio-1H-tetrazole (BTT)0.25 M4.1Highly effective for RNA synthesis, can reduce coupling times.
4,5-Dicyanoimidazole (DCI)0.25 M - 1.0 M5.2Less acidic, highly nucleophilic, and very soluble in ACN; can improve yields at larger scales.

Table 2: Impact of Coupling Time on Efficiency for a Sterically Hindered Phosphoramidite

Coupling Time (minutes)ActivatorCoupling Efficiency (%)
51H-Tetrazole< 90
151H-Tetrazole~90
155-Benzylthio-1H-tetrazole (BTT)> 96

Note: This data is illustrative for a modified RNA phosphoramidite and demonstrates the significant impact of both coupling time and activator choice.

Experimental Protocols

Protocol: Optimized Coupling of this compound Phosphoramidite

This protocol outlines the key steps for incorporating this compound phosphoramidite into an oligonucleotide sequence using an automated synthesizer.

Materials:

  • High-quality, dry this compound phosphoramidite

  • Anhydrous acetonitrile (ACN, <30 ppm water)

  • Activator solution (e.g., 0.25 M BTT in ACN)

  • Standard capping, oxidation, and deblocking reagents for RNA synthesis

  • Solid support with the initial nucleoside

Procedure (within the automated synthesis cycle):

  • Deblocking (Detritylation):

    • The 5'-DMT protecting group is removed from the solid-support-bound nucleoside by treating with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).

    • The column is then washed thoroughly with anhydrous ACN to remove the acid and the liberated trityl cation.

  • Coupling:

    • A solution of this compound phosphoramidite (typically 0.1 M in anhydrous ACN) and the activator solution (e.g., 0.25 M BTT in ACN) are delivered simultaneously to the synthesis column.

    • Crucially, extend the coupling time to a minimum of 10-15 minutes. This extended time is necessary to overcome the steric hindrance of the 2'-O-protecting group.

    • After the coupling step, the column is washed with ACN.

  • Capping:

    • Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutations in subsequent cycles.

    • This is typically achieved by treating the support with a mixture of acetic anhydride and 1-methylimidazole.

  • Oxidation:

    • The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

    • A solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water is used for this step.

  • Repeat Cycle:

    • The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.

Visualizations

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add rI Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Unreacted 5'-OH) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Start Next Cycle Troubleshooting_Workflow Start Low rI Coupling Efficiency Check_Reagents Verify Reagent Quality (Amidite, ACN, Activator) Start->Check_Reagents Optimize_Time Increase Coupling Time (10-15 min) Check_Reagents->Optimize_Time Change_Activator Switch to Stronger Activator (e.g., BTT, DCI) Optimize_Time->Change_Activator Increase_Equivalents Increase Amidite Equivalents Change_Activator->Increase_Equivalents Result Improved Efficiency Increase_Equivalents->Result

References

Technical Support Center: Troubleshooting Incomplete DMT Removal from Synthetic RNA Oligos

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding incomplete 5'-dimethoxytrityl (DMT) group removal from synthetic RNA oligonucleotides. Incomplete deprotection can significantly impact downstream applications, and this resource aims to provide clear and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the DMT group in RNA synthesis?

The 5'-dimethoxytrityl (DMT) group is a protecting group used during solid-phase synthesis of RNA oligonucleotides. It is attached to the 5'-hydroxyl group of the growing oligonucleotide chain to prevent unwanted chemical reactions at this position during the addition of subsequent nucleotides. This ensures the correct sequence is synthesized. After synthesis is complete, the DMT group must be removed to yield a functional RNA molecule with a free 5'-hydroxyl group.

Q2: What are the common causes of incomplete DMT removal?

Incomplete DMT removal can stem from several factors:

  • Degraded or old reagents: The acidic solution used for detritylation (e.g., trichloroacetic acid or dichloroacetic acid in an organic solvent) can degrade over time, losing its efficacy.

  • Insufficient reaction time or temperature: The detritylation reaction may not go to completion if the incubation time is too short or the temperature is not optimal.

  • Inadequate mixing: Poor mixing of the deprotection solution with the solid support can lead to localized areas where the reaction is incomplete.

  • Water contamination: The presence of water in the detritylation reagent can quench the reaction, leading to incomplete removal of the DMT group.[1]

  • Secondary structure of the RNA oligo: The folded structure of the RNA can sometimes hinder access of the deprotection reagent to the 5'-DMT group.

Q3: How can I detect incomplete DMT removal?

Several analytical techniques can be used to assess the completeness of DMT removal:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method. The DMT group is hydrophobic, so DMT-on oligonucleotides will have a longer retention time on a C18 column compared to their DMT-off counterparts.[2] The presence of a significant peak at the later retention time indicates incomplete deprotection.

  • Polyacrylamide Gel Electrophoresis (PAGE): While less sensitive than HPLC for this specific purpose, a DMT-on oligo may migrate slightly differently than a DMT-off oligo. However, this is not the primary method for assessing DMT removal.

  • Mass Spectrometry (MS): ESI-MS can definitively identify the presence of the DMT group by the corresponding mass difference (approximately 302 Da).[3]

  • UV-Vis Spectroscopy: The DMT cation released during acidic deprotection has a characteristic orange color and a strong absorbance around 495 nm. Monitoring this absorbance can provide a quantitative measure of DMT removal during the synthesis process.

Q4: What are the consequences of incomplete DMT removal for my experiments?

The presence of the 5'-DMT group can have significant negative impacts on downstream applications:

  • Inhibition of enzymatic reactions: Many enzymes, such as kinases, ligases, and polymerases, require a free 5'-hydroxyl group to function. The bulky DMT group will block these enzymatic activities.

  • Interference with hybridization: The hydrophobic DMT group can disrupt the proper base-pairing of the RNA oligo with its target sequence.

  • Inaccurate quantification: The DMT group has a strong UV absorbance at 260 nm, which can lead to overestimation of the oligonucleotide concentration.

  • Reduced performance in microarray applications: Incomplete deprotection of arrayed oligonucleotides can lead to reduced signal intensity and aberrant spot morphology.[4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting incomplete DMT removal.

Visualizing the Troubleshooting Process

G Troubleshooting Incomplete DMT Removal cluster_0 Troubleshooting Incomplete DMT Removal start Incomplete DMT Removal Detected (e.g., by RP-HPLC) q1 Are you using fresh detritylation reagent? start->q1 s1 Prepare fresh reagent. Re-treat the oligo. q1->s1 No q2 Was the deprotection protocol followed correctly? q1->q2 Yes end Successful DMT Removal s1->end s2 Review and optimize protocol: - Increase incubation time - Ensure proper mixing q2->s2 No q3 Is your oligo prone to strong secondary structure? q2->q3 Yes s2->end s3 Denature the oligo before deprotection (e.g., heat treatment). q3->s3 Yes q3->end No s3->end

Caption: A decision tree for troubleshooting incomplete DMT removal.

Step-by-Step Troubleshooting
  • Verify Reagent Quality:

    • Problem: The acidic deprotection reagent may have degraded.

    • Solution: Always use freshly prepared detritylation solution. If using a commercial solution, check the expiration date. Store reagents under appropriate conditions (e.g., protected from moisture).

  • Optimize the Deprotection Protocol:

    • Problem: The reaction conditions may be suboptimal.

    • Solution:

      • Increase Incubation Time: Extend the deprotection step to ensure the reaction goes to completion.

      • Ensure Thorough Mixing: Vortex or agitate the sample during deprotection to ensure the reagent has full access to the oligonucleotide.

      • Temperature: While most deprotection is done at room temperature, consult the reagent manufacturer's guidelines for optimal temperature.

  • Address RNA Secondary Structure:

    • Problem: Complex secondary structures can mask the 5'-DMT group.

    • Solution: Consider a denaturation step before deprotection. This can be achieved by heating the sample to 55-60°C for 5 minutes.[5]

  • Purification Strategy:

    • Problem: Failure to separate DMT-on from DMT-off species.

    • Solution: Utilize purification methods that effectively separate based on the hydrophobicity of the DMT group.

      • DMT-on Cartridge Purification: This method is designed to retain the DMT-on oligo while failure sequences (DMT-off) are washed away. The DMT group is then cleaved on the cartridge, and the purified DMT-off oligo is eluted.

      • Reversed-Phase HPLC: This provides high-resolution separation of DMT-on and DMT-off species.

Experimental Protocols

Protocol 1: Manual DMT Removal from Dried Oligonucleotide

This protocol is for removing the DMT group after the oligonucleotide has been cleaved from the solid support and other protecting groups have been removed.

  • Dissolve the Oligonucleotide: Thoroughly dry the DMT-on oligonucleotide pellet. Dissolve the pellet in 80% aqueous acetic acid (e.g., 200-500 µL).

  • Incubate: Let the solution stand at room temperature for 20-30 minutes. The solution may develop a faint orange color due to the released DMT cation.

  • Quench and Precipitate: Add an equal volume of cold 95% ethanol and a salt solution (e.g., 1/10th volume of 3M sodium acetate) to precipitate the oligonucleotide.

  • Isolate and Wash: Centrifuge the sample to pellet the oligonucleotide. Carefully decant the supernatant containing the cleaved DMT group. Wash the pellet with cold 70% ethanol.

  • Dry: Dry the oligonucleotide pellet under vacuum.

  • Resuspend: Resuspend the purified, DMT-off oligonucleotide in an appropriate RNase-free buffer.

Protocol 2: On-Cartridge DMT Removal during Purification

This protocol is integrated into a DMT-on cartridge purification workflow.

  • Equilibrate the Cartridge: Condition the reverse-phase cartridge according to the manufacturer's instructions (e.g., with acetonitrile followed by an ion-pairing reagent like triethylammonium acetate).

  • Load the Sample: Dissolve the crude, deprotected (except for DMT) oligonucleotide in the loading buffer and apply it to the cartridge.

  • Wash: Wash the cartridge with a low-percentage organic buffer to remove all the DMT-off failure sequences.

  • Cleave the DMT Group: Apply the detritylation solution (e.g., 2-4% trifluoroacetic acid) to the cartridge and incubate for the recommended time to cleave the DMT group from the bound, full-length oligonucleotide.

  • Elute the Product: Elute the purified, DMT-off oligonucleotide using an appropriate elution buffer (e.g., containing acetonitrile).

  • Desalt: The eluted oligonucleotide may need to be desalted, for example, by ethanol precipitation.

Quantitative Data Summary

The efficiency of DMT removal is intrinsically linked to the subsequent purification method's ability to separate the desired product. The following table summarizes typical purities and yields obtained with DMT-on purification methods.

Purification MethodScale of SynthesisTypical Purity of Final ProductTypical YieldReference
Glen-Pak DNA Cartridge (for RNA)1 µmol97.5% (for a 21-mer)63.5%
Glen-Pak RNA Cartridge1 µmol98.5% (for a 21-mer)66.5%
Hydrophobic Interaction ChromatographyNot specified>99%99%
Cartridge Purification (general)Not specified65-80%Not specified

Visualizing the RNA Deprotection Workflow

G cluster_0 start Solid-Phase RNA Synthesis (DMT-on) cleavage Cleavage from Solid Support & Base Deprotection (e.g., AMA) start->cleavage desilylation 2'-OH Desilylation (e.g., TEA·3HF) cleavage->desilylation purification_choice Purification Strategy desilylation->purification_choice dmt_on_purification DMT-on Purification (Cartridge or HPLC) purification_choice->dmt_on_purification DMT-on manual_detritylation Manual Detritylation (e.g., Acetic Acid) purification_choice->manual_detritylation DMT-off on_column_detritylation On-Column Detritylation dmt_on_purification->on_column_detritylation dmt_off_purification DMT-off Purification (IEX HPLC or PAGE) final_product Purified, DMT-off RNA Oligo dmt_off_purification->final_product on_column_detritylation->final_product manual_detritylation->dmt_off_purification

Caption: A workflow for RNA deprotection and purification.

References

Technical Support Center: RNA Synthesis Using 5'-O-DMT-rI

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in RNA synthesis utilizing 5'-O-DMT-rI (5'-O-Dimethoxytrityl-ribo-Inosine) phosphoramidite. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the synthesis of RNA oligonucleotides containing inosine?

A1: The primary challenges in synthesizing RNA oligonucleotides with inosine stem from the unique properties of the inosine nucleoside itself. A key issue is the unusual solubility of inosine and its derivatives, which can complicate the standard protocols used for other ribonucleosides.[1][2] To address this, specialized synthetic routes have been developed, which may involve protecting the O6 position of the hypoxanthine base to improve solubility in the organic solvents used during synthesis.[2] Additionally, as with all RNA synthesis, ensuring the complete removal of all protecting groups without causing degradation of the RNA backbone is critical.

Q2: How does the presence of inosine affect the deprotection strategy for a synthetic RNA oligonucleotide?

A2: The presence of inosine requires careful consideration of the deprotection strategy, although standard RNA deprotection protocols are generally effective. The hypoxanthine base of inosine is relatively stable under the basic conditions used for deprotection.[3] However, it is crucial to ensure complete removal of all protecting groups from the exocyclic amines of other bases, the phosphate backbone, and the 2'-hydroxyl groups of the ribose sugars to yield a fully functional RNA molecule.[4] Incomplete deprotection is a common cause of failed experiments.

Q3: What are the expected coupling efficiencies when using this compound phosphoramidite?

A3: While specific coupling efficiencies for this compound phosphoramidite can vary depending on the synthesizer, reagents, and protocols used, the goal is to maintain a high coupling efficiency, ideally above 99%, for each step of the synthesis. Lower coupling efficiencies will result in a higher proportion of truncated sequences, which can be difficult to separate from the full-length product, especially for longer oligonucleotides. Factors such as moisture in the reagents and the quality of the phosphoramidite are critical for achieving high coupling efficiency.

Troubleshooting Guide

Low Coupling Efficiency

Q: My trityl cation assay indicates low coupling efficiency after the addition of this compound. What are the potential causes and how can I troubleshoot this?

A: Low coupling efficiency is a frequent issue in oligonucleotide synthesis and can be attributed to several factors. Here's a step-by-step guide to troubleshooting:

  • Moisture Contamination: Water is a primary inhibitor of the coupling reaction.

    • Solution: Ensure all reagents, especially acetonitrile (ACN), are anhydrous (ideally <15 ppm water content). Use fresh, high-quality solvents and consider pre-treating ACN with molecular sieves. All phosphoramidites and activators should be dissolved under an inert, anhydrous atmosphere.

  • Poor Quality Phosphoramidite: The purity and stability of the this compound phosphoramidite are crucial.

    • Solution: Use fresh phosphoramidite from a reputable supplier. If the phosphoramidite is old or has been improperly stored, it may have degraded. Perform a small-scale test synthesis with a known good phosphoramidite to verify the performance of other reagents.

  • Inefficient Activator: The choice and concentration of the activator are critical for efficient coupling.

    • Solution: For sterically hindered phosphoramidites, a more potent activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may be beneficial. Ensure the activator solution is fresh and at the correct concentration.

  • Suboptimal Coupling Time: The coupling time may need to be optimized, especially for modified or sterically hindered nucleosides.

    • Solution: While standard coupling times are often sufficient, consider increasing the coupling time for the inosine addition to ensure the reaction goes to completion.

Incomplete Deprotection

Q: After cleavage and deprotection, my RNA containing inosine shows poor purity on HPLC analysis, with multiple peaks close to the main product. What could be the issue?

A: This observation often points to incomplete removal of one or more protecting groups.

  • Incomplete Base Deprotection: The protecting groups on the exocyclic amines of adenosine, guanosine, and cytidine may not be fully removed.

    • Solution: Ensure the deprotection solution (e.g., ammonium hydroxide/methylamine, AMA) is fresh and that the deprotection is carried out for the recommended time and at the appropriate temperature. Refer to the tables below for recommended deprotection conditions.

  • Incomplete 2'-O-Silyl Group Removal: The t-butyldimethylsilyl (TBDMS) or other 2'-hydroxyl protecting groups may still be present.

    • Solution: The desilylation step using a fluoride source (e.g., triethylamine trihydrofluoride, TEA·3HF) is critical. Ensure the reagent is not hydrated and that the reaction is performed under the correct conditions (temperature and time).

  • Depurination: Although less common with ribonucleosides compared to deoxyribonucleosides, depurination (loss of the purine base) can occur under acidic conditions.

    • Solution: Ensure that the detritylation step, which uses an acid, is not excessively long and that the acid concentration is correct. The use of formamidine protecting groups on other purines can help stabilize the glycosidic bond.

Product Degradation

Q: My final purified inosine-containing RNA product appears degraded upon analysis. What are the likely causes?

A: RNA is susceptible to degradation, and several factors can contribute to this issue.

  • RNase Contamination: RNases are ubiquitous enzymes that rapidly degrade RNA.

    • Solution: Maintain a sterile, RNase-free environment throughout the synthesis, deprotection, and purification process. Use RNase-free reagents, pipette tips, and tubes.

  • Harsh Deprotection Conditions: While necessary, prolonged exposure to harsh deprotection reagents can lead to some degradation of the RNA backbone.

    • Solution: Adhere to the recommended deprotection times and temperatures. Over-incubation should be avoided.

  • Instability of the Hypoxanthine Base: While generally stable, extreme conditions could potentially affect the hypoxanthine base.

    • Solution: Follow established and validated deprotection protocols. The conditions provided in the tables below are generally safe for inosine-containing oligonucleotides.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for successful RNA synthesis.

Table 1: Recommended Reagent Quality and Handling

ParameterRecommended Value/Practice
Acetonitrile (ACN) Water Content< 15 ppm
Phosphoramidite HandlingDissolve under anhydrous, inert atmosphere (e.g., Argon)
Activator SolutionUse fresh, properly concentrated solution

Table 2: Typical Coupling Efficiencies and Theoretical Yields

Oligonucleotide LengthAverage Coupling EfficiencyTheoretical Full-Length Product Yield
20mer99.0%~82%
20mer99.5%~90%
50mer99.0%~61%
50mer99.5%~78%
100mer99.0%~37%
100mer99.5%~61%

Note: Theoretical yields are calculated as (Average Coupling Efficiency)^(Number of Couplings) and do not account for losses during deprotection and purification.

Table 3: Recommended Deprotection Conditions for RNA Oligonucleotides

Deprotection StepReagentTemperatureTime
Cleavage and Base Deprotection (Standard)Ammonium Hydroxide/Methylamine (AMA)65 °C10 minutes
Cleavage and Base Deprotection (UltraMild)0.05M Potassium Carbonate in MethanolRoom Temperature4 hours
2'-O-TBDMS Deprotection (DMT-off)Triethylamine trihydrofluoride (TEA·3HF) in DMSO65 °C2.5 hours
2'-O-TBDMS Deprotection (DMT-on)TEA·3HF and TEA in DMSO65 °C2.5 hours

Experimental Protocols & Workflows

Standard RNA Synthesis Cycle

The solid-phase synthesis of RNA oligonucleotides follows a four-step cycle for each nucleotide addition.

RNA_Synthesis_Cycle cluster_0 Solid Support cluster_1 Synthesis Cycle cluster_2 Final Steps start Start with 5'-DMT-Protected Nucleoside on Support deblocking 1. Deblocking (Detritylation) coupling 2. Coupling deblocking->coupling Add this compound Phosphoramidite + Activator capping 3. Capping coupling->capping Acetylate unreacted 5'-OH groups oxidation 4. Oxidation capping->oxidation Oxidize P(III) to P(V) oxidation->deblocking Repeat for next nucleotide end Cleavage & Deprotection oxidation->end

Caption: The four-step solid-phase RNA synthesis cycle.

Troubleshooting Workflow for Low Coupling Efficiency

This workflow provides a logical approach to diagnosing the cause of low coupling efficiency during RNA synthesis.

Troubleshooting_Workflow cluster_reagents Reagent Troubleshooting cluster_params Parameter Optimization cluster_instrument Instrument Maintenance start Low Coupling Efficiency Detected check_reagents Check Reagent Quality (ACN, Activator, Amidite) start->check_reagents check_synthesis_params Review Synthesis Parameters (Coupling Time, etc.) start->check_synthesis_params check_instrument Inspect Synthesizer (Fluidics, Leaks) start->check_instrument replace_acn Use Fresh Anhydrous ACN check_reagents->replace_acn Moisture suspected replace_activator Prepare Fresh Activator check_reagents->replace_activator Activator issue new_amidite Use Fresh Phosphoramidite check_reagents->new_amidite Amidite degradation increase_coupling_time Increase Coupling Time check_synthesis_params->increase_coupling_time optimize_reagent_conc Optimize Reagent Concentrations check_synthesis_params->optimize_reagent_conc run_diagnostics Run Instrument Diagnostics check_instrument->run_diagnostics check_valves Check for Leaky Valves check_instrument->check_valves end Re-synthesize Oligonucleotide replace_acn->end replace_activator->end new_amidite->end increase_coupling_time->end optimize_reagent_conc->end run_diagnostics->end check_valves->end

Caption: A decision tree for troubleshooting low coupling efficiency.

References

Technical Support Center: Oligonucleotide Synthesis with 5'-O-DMT-rI

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during oligonucleotide synthesis using 5'-O-DMT-riboinosine (5'-O-DMT-rI).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during oligonucleotide synthesis with this compound?

A1: The most common side reactions when using this compound are analogous to those seen with other purine ribonucleosides, primarily:

  • Depurination: The acidic conditions required for the removal of the 5'-DMT protecting group can lead to the cleavage of the N-glycosidic bond, resulting in an abasic site. While ribonucleosides are generally more stable than deoxyribonucleosides, purines like inosine are still susceptible.[1] This can lead to chain cleavage during the final basic deprotection step.

  • Failed Couplings (n-1 sequences): Incomplete reaction of the this compound phosphoramidite with the growing oligonucleotide chain results in deletions, commonly referred to as n-1 sequences. This can be caused by factors such as poor quality of the phosphoramidite, presence of moisture, or steric hindrance.

  • Modification of the Hypoxanthine Base: Although less common, the hypoxanthine base of inosine can be susceptible to modification during the oxidation or deprotection steps of the synthesis cycle.

Q2: How can I minimize depurination when using this compound?

A2: To minimize depurination of riboinosine residues:

  • Use a weaker acid for detritylation: Dichloroacetic acid (DCA) is a milder alternative to trichloroacetic acid (TCA) and is less likely to cause depurination.[2]

  • Minimize detritylation time: Use the shortest possible detritylation time that still allows for complete removal of the DMT group. This should be optimized for your specific synthesizer and synthesis scale.

  • Ensure anhydrous conditions: Water can contribute to the acidic environment and promote depurination. Ensure all reagents and solvents are strictly anhydrous.

Q3: I am observing a lower than expected coupling efficiency for this compound. What are the potential causes and solutions?

A3: Low coupling efficiency for this compound phosphoramidite can be attributed to several factors:

  • Reagent Quality: Ensure the this compound phosphoramidite is of high quality and has not degraded. Store it under anhydrous conditions and protected from light.

  • Moisture: Trace amounts of water in the acetonitrile (ACN) or other reagents can significantly reduce coupling efficiency.[1] Use anhydrous grade ACN and consider using fresh bottles for sensitive syntheses.

  • Activator Issues: The choice and concentration of the activator are critical. Ensure the activator is fresh and anhydrous. For sterically hindered phosphoramidites, a stronger activator like DCI (4,5-dicyanoimidazole) may be beneficial.

  • Extended Coupling Time: For ribonucleoside phosphoramidites, which can be more sterically hindered than their deoxy counterparts, extending the coupling time may improve efficiency.

Troubleshooting Guides

Issue 1: Presence of shorter fragments (n-x) in the final product upon analysis by HPLC or PAGE.

This is often indicative of depurination followed by chain cleavage.

Troubleshooting Workflow:

start Shorter Fragments Observed check_depurination Suspicion of Depurination start->check_depurination action_acid Switch to Dichloroacetic Acid (DCA) for detritylation check_depurination->action_acid Primary Action action_time Optimize and minimize detritylation time action_acid->action_time action_anhydrous Ensure strictly anhydrous conditions for all reagents action_time->action_anhydrous re_analyze Re-synthesize and analyze product action_anhydrous->re_analyze problem_solved Problem Resolved re_analyze->problem_solved Success further_investigation Further Investigation Needed re_analyze->further_investigation Failure

Caption: Troubleshooting workflow for addressing shorter oligonucleotide fragments.

Experimental Protocol: Analysis of Depurination

  • Synthesize a short test oligonucleotide containing one or more inosine residues.

  • Divide the solid support into two portions after synthesis.

  • Deprotect one portion under standard ammonium hydroxide conditions.

  • Treat the second portion with a milder deprotection cocktail (e.g., AMA - ammonium hydroxide/methylamine) or at a lower temperature for a shorter duration.

  • Analyze both samples by anion-exchange HPLC or denaturing PAGE. A significant reduction in shorter fragments with the milder deprotection suggests depurination was the primary issue.

Issue 2: Low overall yield of the full-length oligonucleotide containing inosine.

This is often a result of poor coupling efficiency of the this compound phosphoramidite.

Troubleshooting Workflow:

start Low Overall Yield check_coupling Evaluate Coupling Efficiency start->check_coupling action_reagents Use fresh, high-quality this compound phosphoramidite and anhydrous ACN check_coupling->action_reagents Initial Checks action_activator Check activator freshness and consider using a stronger activator (e.g., DCI) action_reagents->action_activator action_coupling_time Increase coupling time for the rI phosphoramidite action_activator->action_coupling_time re_synthesize Re-synthesize Oligonucleotide action_coupling_time->re_synthesize problem_solved Yield Improved re_synthesize->problem_solved Success further_investigation Further Troubleshooting Required re_synthesize->further_investigation Failure

Caption: Troubleshooting workflow for low oligonucleotide yield.

Experimental Protocol: Trityl Cation Assay for Coupling Efficiency

  • During the synthesis, collect the trityl cation released during the detritylation step after the coupling of the this compound phosphoramidite.

  • Measure the absorbance of the collected solution at 495 nm.

  • Compare this absorbance to the average absorbance from the other coupling steps in the sequence.

  • A significantly lower absorbance for the inosine coupling step indicates a lower coupling efficiency.

Quantitative Data Summary

ParameterStandard ConditionRecommended Modification for rIExpected Outcome
Detritylation Acid 3% Trichloroacetic Acid (TCA) in DCM3% Dichloroacetic Acid (DCA) in DCM or TolueneReduced depurination
Detritylation Time 60-120 seconds45-90 seconds (optimize for synthesizer)Minimized acid exposure
Coupling Time for rI 60-180 seconds180-300 secondsImproved coupling efficiency
Activator Tetrazole5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)More efficient activation

Signaling Pathways and Logical Relationships

The following diagram illustrates the key steps in the phosphoramidite cycle and highlights where the primary side reactions involving this compound occur.

cluster_synthesis_cycle Oligonucleotide Synthesis Cycle detritylation 1. Detritylation (Acidic) coupling 2. Coupling depurination Depurination (Side Reaction) detritylation->depurination can lead to capping 3. Capping low_coupling Low Coupling Efficiency (Side Reaction) coupling->low_coupling can result in oxidation 4. Oxidation

Caption: Key side reactions in the oligonucleotide synthesis cycle with this compound.

References

troubleshooting failed sequences in 5'-O-DMT-rI synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5'-O-DMT-riboinosine (rI) containing oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis, deprotection, and analysis of these modified RNA sequences.

Frequently Asked Questions (FAQs)

Q1: What is the typical coupling efficiency for 5'-O-DMT-rI phosphoramidite?

A1: The coupling efficiency for this compound phosphoramidite is generally high, with reported stepwise efficiencies of over 98%.[1] However, this can be highly dependent on the quality of the phosphoramidite, the freshness of the reagents (especially the activator and acetonitrile), and the performance of the synthesizer. Efficiencies below 98% can lead to a significant accumulation of failure sequences, particularly in longer oligonucleotides.[2][3]

Q2: Are there any specific challenges associated with the solubility of inosine phosphoramidite?

A2: Yes, inosine and its derivatives can exhibit unusual solubility characteristics.[1][4] It is crucial to ensure that the this compound phosphoramidite is fully dissolved in anhydrous acetonitrile before being placed on the synthesizer. Poor solubility can lead to inconsistent delivery to the synthesis column, resulting in low coupling efficiency and the generation of deletion sequences (n-1). If solubility issues are suspected, gentle warming and sonication may aid dissolution, but always ensure the solution is cooled to room temperature before use.

Q3: What are the recommended deprotection conditions for an RNA oligonucleotide containing inosine?

A3: A two-step deprotection process is standard for RNA. First, the exocyclic amine and phosphate protecting groups are removed, followed by the removal of the 2'-hydroxyl silyl ethers (e.g., TBDMS).

  • Step 1 (Base & Phosphate Deprotection): A mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) at 65°C for 10-15 minutes is highly effective. This rapidly removes the cyanoethyl phosphate protecting groups and standard base protecting groups.

  • Step 2 (2'-Hydroxyl Deprotection): This step removes the TBDMS groups. A common and effective reagent is triethylamine trihydrofluoride (TEA·3HF) in a solvent like DMSO or NMP, heated at 65°C for approximately 2.5 hours. It is critical that this step is performed under anhydrous conditions to prevent RNA degradation.

Q4: How can I detect failed sequences in my final product?

A4: The most common methods for detecting failed sequences are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange HPLC (IE-HPLC), and Mass Spectrometry (MS).

  • RP-HPLC: With the 5'-DMT group left on (DMT-on purification), full-length products are significantly more hydrophobic than truncated "failure" sequences (which lack the DMT group). This allows for excellent separation.

  • IE-HPLC: This method separates oligonucleotides based on the charge of their phosphate backbone. It is very effective at resolving sequences of different lengths (e.g., n vs. n-1).

  • Mass Spectrometry (ESI-MS or MALDI-TOF): MS provides the exact molecular weight of the products. This allows for the unambiguous identification of the full-length product and common impurities like n-1 sequences or adducts.

Troubleshooting Guide

This guide addresses specific issues that may arise during your synthesis experiments.

Problem 1: Low Yield of Full-Length Product

Symptom: Trityl monitoring shows a steady decrease in coupling efficiency, or HPLC/MS analysis of the crude product shows a low percentage of the target oligonucleotide.

Potential Cause Recommended Action
Moisture Contamination Ensure all reagents, especially acetonitrile and the activator solution, are strictly anhydrous. Use fresh, high-quality solvents. Consider installing or replacing an in-line drying filter for the argon/helium gas on the synthesizer.
Degraded Phosphoramidite Phosphoramidites are sensitive to moisture and oxidation. Use fresh phosphoramidite and ensure it was stored properly under an inert atmosphere. If in doubt, replace with a new vial.
Inefficient Activation The activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)) can degrade. Use a fresh solution. For sterically hindered or less reactive phosphoramidites, a longer coupling time or a more potent activator may be necessary.
Poor Reagent Delivery Check the synthesizer's fluidics for any blockages or malfunctioning valves. Perform a flow test to ensure consistent delivery of all reagents.
Problem 2: Presence of n-1 Deletion Sequences

Symptom: A significant peak corresponding to the mass of the full-length product minus one nucleotide is observed in the MS spectrum. A peak eluting just before the main product may be visible in HPLC.

Potential Cause Recommended Action
Low Coupling Efficiency This is the primary cause of n-1 sequences. Address all points listed under "Low Yield of Full-Length Product". For particularly difficult couplings, a "double coupling" cycle can be programmed into the synthesizer for the rI addition.
Inefficient Capping The capping step blocks unreacted 5'-hydroxyl groups from participating in the next cycle. If this fails, n-1 sequences will form. Ensure capping reagents (Cap A: acetic anhydride; Cap B: N-methylimidazole) are fresh and active. Consider a double capping step for long or difficult sequences.
Problem 3: Evidence of Base or Backbone Modification

Symptom: Mass spectrometry reveals peaks that do not correspond to the full-length product or simple deletions (e.g., +53 Da adducts).

Potential Cause Recommended Action
Depurination The purine rings of guanosine and inosine are susceptible to cleavage from the sugar backbone under acidic conditions. Minimize the time of exposure to the acidic deblocking reagent (e.g., trichloroacetic acid) during the detritylation step. Ensure the acid is thoroughly washed away before the next coupling step.
Cyanoethyl Adducts (+53 Da) During base deprotection with ammonia-based reagents, acrylonitrile can be generated as a byproduct of cyanoethyl phosphate deprotection. This can react with nucleobases. Using AMA (a mix of ammonium hydroxide and methylamine) can help scavenge acrylonitrile more effectively.
Incomplete Deprotection Residual protecting groups will lead to unexpected masses. Ensure deprotection times and temperatures are adequate. For 2'-TBDMS removal, ensure the TEA·3HF reagent is not compromised by water, which can inhibit its activity.
Quantitative Data Summary

The following tables provide a summary of expected versus problematic outcomes.

Table 1: Theoretical Yield vs. Stepwise Coupling Efficiency Calculation based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings)

Oligo Length99.5% Efficiency99.0% Efficiency98.0% Efficiency
20mer 90.9%82.6%68.0%
30mer 86.4%74.5%55.2%
40mer 82.0%67.5%44.6%
50mer 77.8%61.0%36.4%

Table 2: Common Impurities and Their Mass Signatures

Impurity TypeDescriptionMass Difference from Target (Da)
n-1 Deletion Oligonucleotide missing one nucleotide.-(Avg. Mass of one Nucleotide Monophosphate, ~320-350)
Depurination Loss of the inosine base, leaving an abasic site.-136.1
Cyanoethyl Adduct Addition of acrylonitrile to a nucleobase.+53.1
Incomplete 2'-Deprotection One residual TBDMS group remains.+114.2

Experimental Protocols & Workflows

Protocol 1: Standard Synthesis Cycle for this compound Incorporation

This protocol outlines the key steps within an automated solid-phase synthesis cycle.

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound growing chain using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The this compound phosphoramidite (typically 0.1 M in anhydrous acetonitrile) is activated with an activator (e.g., 0.45 M ETT in anhydrous acetonitrile) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group. A typical coupling time is 5-10 minutes for RNA monomers.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles. This is achieved using two solutions: Cap A (acetic anhydride in THF/pyridine) and Cap B (N-methylimidazole in THF).

  • Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester. This is typically done using a solution of iodine in THF/water/pyridine.

Protocol 2: Two-Step Oligonucleotide Deprotection and Cleavage
  • Cleavage and Base/Phosphate Deprotection:

    • Transfer the solid support (CPG) to a 2 mL screw-cap vial.

    • Add 1 mL of a 1:1 (v/v) mixture of 40% aqueous methylamine and concentrated ammonium hydroxide (AMA).

    • Seal the vial tightly and heat at 65°C for 15 minutes.

    • Cool the vial to room temperature. Transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.

    • Dry the sample completely in a vacuum concentrator.

  • 2'-Hydroxyl (TBDMS) Group Deprotection:

    • To the dried pellet, add 115 µL of anhydrous DMSO and gently vortex to dissolve. If necessary, heat at 65°C for 5 minutes.

    • Add 60 µL of triethylamine (TEA).

    • Add 75 µL of triethylamine trihydrofluoride (TEA·3HF).

    • Heat the mixture at 65°C for 2.5 hours.

    • Quench the reaction and proceed with desalting or purification.

Visualizations

Diagrams of Key Processes

Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (TCA in DCM) Removes 5'-DMT group Coupling 2. Coupling (rI-Phosphoramidite + Activator) Forms new P(III) linkage Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetic Anhydride/NMI) Blocks unreacted 5'-OH Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Iodine Solution) Stabilizes linkage to P(V) Capping->Oxidation Prevents n-1 Oxidation->Deblocking Ready for next cycle

Caption: The four-step phosphoramidite synthesis cycle for oligonucleotide elongation.

Troubleshooting_Workflow Start Crude Product Analysis (HPLC / Mass Spec) CheckYield Is Full-Length Product (FLP) Yield > 70%? Start->CheckYield CheckPurity Are there significant impurities (n-1, adducts)? CheckYield->CheckPurity Yes LowYield Low Yield Troubleshooting: - Check Reagent Quality - Verify Anhydrous Conditions - Check Synthesizer Fluidics CheckYield->LowYield No ImpurityIssue Impurity Troubleshooting: - Optimize Coupling Time - Check Capping Reagents - Adjust Deprotection CheckPurity->ImpurityIssue Yes Success Proceed to Purification CheckPurity->Success No LowYield->Start Resynthesize ImpurityIssue->Start Resynthesize

Caption: A logical workflow for troubleshooting failed this compound synthesis.

References

impact of water content on 5'-O-DMT-rI phosphoramidite stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-O-DMT-rI phosphoramidite. The primary focus is on the critical impact of water content on the stability and performance of this reagent in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound phosphoramidite degradation?

A1: The most common cause of degradation for all phosphoramidites, including this compound, is exposure to moisture.[1][2] Phosphoramidites are highly susceptible to hydrolysis, a chemical reaction with water that converts the active phosphoramidite (P(III)) into an inactive H-phosphonate or other P(V) species.[3][4] This degradation directly impacts coupling efficiency during oligonucleotide synthesis, leading to lower yields of the full-length product.[5]

Q2: What is the acceptable level of water in the acetonitrile (ACN) used to dissolve phosphoramidites?

A2: For optimal performance and stability, the acetonitrile (ACN) used as a solvent must be anhydrous, with a water content of less than 30 parts per million (ppm). For sensitive applications and the synthesis of long oligonucleotides, a water content of 10-15 ppm or lower is strongly recommended. Using fresh, septum-sealed bottles of anhydrous ACN is a best practice.

Q3: How does the stability of this compound phosphoramidite compare to other phosphoramidites?

A3: While specific data for this compound is not as prevalent, studies on standard deoxyribonucleoside phosphoramidites show that stability in solution decreases in the order of T, dC > dA > dG. The guanosine (dG) phosphoramidite is particularly unstable. The rate of degradation is influenced by the specific nucleoside base and its protecting groups. It is prudent to handle all phosphoramidites, including this compound, as highly moisture-sensitive reagents.

Q4: How should this compound phosphoramidite be stored?

A4: Proper storage is critical to maintaining the integrity of the phosphoramidite.

  • Solid Form: Store in a tightly sealed container at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen).

  • In Solution (on synthesizer): While practical for routine use, storing phosphoramidites in solution at ambient temperature leads to degradation. It is advisable to use fresh solutions and not to store them on the synthesizer for extended periods. If storage in solution is necessary, it should be at -20°C.

Q5: Can I visually identify degraded this compound phosphoramidite?

A5: Visual inspection is not a reliable method for determining phosphoramidite quality. While some phosphoramidites are white powders, others are viscous oils, making visual assessment difficult. Chemical analysis via ³¹P NMR or HPLC is required to accurately assess the purity and identify degradation products.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a common problem in oligonucleotide synthesis and is frequently linked to phosphoramidite degradation due to moisture. Follow this guide to diagnose and resolve the issue.

Step 1: Verify Anhydrous Conditions
SymptomPossible CauseRecommended Action
Consistently low coupling efficiency across all bases.Moisture contamination in reagents or solvents.Check Acetonitrile (ACN): Use a fresh, septum-sealed bottle of anhydrous ACN (<15 ppm water). Check Gas Lines: Ensure the inert gas (Argon/Helium) line to the synthesizer is fitted with a functional in-line drying filter. Review Reagent Handling: When dissolving phosphoramidites, use a dry syringe to transfer anhydrous ACN under positive inert gas pressure to prevent atmospheric moisture from entering the vial.
Drop in efficiency during humid weather.High ambient humidity affecting reagents.Be extra vigilant with anhydrous techniques. Minimize the time reagent bottles are open.
Step 2: Assess Reagent Quality
SymptomPossible CauseRecommended Action
Low efficiency for a specific base (e.g., rI).Degradation of that specific phosphoramidite.Use Fresh Reagent: Dissolve a fresh vial of this compound phosphoramidite. Perform a Quality Check: If problems persist, analyze the phosphoramidite solution for purity using ³¹P NMR or RP-HPLC (see Experimental Protocols). The presence of significant peaks outside the typical phosphoramidite region (~140-155 ppm in ³¹P NMR) indicates degradation.
Gradually decreasing efficiency over several runs.Degradation of activator or phosphoramidite solutions on the synthesizer.Replace Activator Solution: Ensure the activator is fresh, fully dissolved, and anhydrous. Replace Phosphoramidite Solutions: Do not "top up" old bottles. Use freshly prepared solutions for each synthesis campaign.
Step 3: Check Synthesizer Performance
SymptomPossible CauseRecommended Action
Sporadic or sudden drops in coupling efficiency.Hardware malfunction.Verify Reagent Delivery: Check for blockages or leaks in the reagent lines for the phosphoramidite and activator. Confirm Volumetrics: Ensure the correct volumes of reagents are being delivered to the synthesis column.

Data Presentation

Table 1: Impact of Storage on Deoxyadenosine Phosphoramidite Purity

This table illustrates the degradation of a standard deoxyadenosine phosphoramidite when stored in acetonitrile at ambient temperature under an inert atmosphere. While this data is for a deoxynucleoside, it highlights the general trend of degradation over time.

Storage TimePurity of dA(bz) Phosphoramidite (%)Purity Reduction (%)
0 Weeks>990
5 Weeks~936

Data adapted from a study on deoxyribonucleoside phosphoramidites in acetonitrile.

Table 2: Recommended Water Content in Reagents
ReagentRecommended Maximum Water ContentIdeal Water Content
Acetonitrile (for phosphoramidite dissolution)< 30 ppm< 15 ppm
Acetonitrile (general synthesizer use)< 30 ppm< 15 ppm
Activator Diluent< 25 ppm< 15 ppm

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is used to determine the purity of the this compound phosphoramidite and detect non-phosphorus-containing impurities.

  • Sample Preparation:

    • Prepare a stock solution of the phosphoramidite at approximately 1.0 mg/mL in anhydrous acetonitrile. Handle the sample under an inert atmosphere to prevent degradation during preparation.

  • HPLC System and Column:

    • System: An HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water (pH 7.0).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the phosphoramidite and its impurities.

    • Detection: UV detection at 260 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The phosphoramidite should appear as a major peak (often a doublet representing the two diastereomers).

    • Calculate purity based on the total peak area. Purity is typically reported as the area of the main peak(s) divided by the total area of all peaks.

Protocol 2: Stability Assessment by ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for directly observing the phosphorus-containing species and quantifying the active P(III) phosphoramidite versus its inactive P(V) degradation products.

  • Sample Preparation:

    • Dissolve approximately 15-20 mg of the this compound phosphoramidite in ~0.6 mL of a suitable deuterated solvent (e.g., anhydrous CD₃CN or CDCl₃).

    • Perform the preparation in a glove box or under a stream of inert gas to exclude moisture.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer equipped with a phosphorus probe.

    • Pulse Program: Use a proton-decoupled pulse sequence to obtain singlets for each phosphorus environment.

    • Parameters:

      • Spectral Width: ~300 ppm, centered around 100 ppm.

      • Relaxation Delay (D1): 2-5 seconds to ensure quantitative signal integration.

      • Number of Scans: 128-1024 scans, depending on the concentration.

  • Data Analysis:

    • Active Phosphoramidite (P(III)): The diastereomers of the pure phosphoramidite will appear as sharp signals in the region of ~148-152 ppm .

    • Degradation Products (P(V)): Hydrolysis products like H-phosphonates and other oxidized species will appear as signals in the region of -10 to 20 ppm .

    • Quantification: Integrate the P(III) and P(V) regions. The percentage of active phosphoramidite is calculated as: [Area(P(III)) / (Area(P(III)) + Area(P(V)))] * 100. A purity of >98% is generally expected for high-quality phosphoramidites.

Visualizations

Hydrolysis_Pathway Amidite Active this compound Phosphoramidite (P(III)) H_Phosphonate Inactive H-Phosphonate (P(V) species) Amidite->H_Phosphonate Hydrolysis Water H₂O (Moisture) Synth_Failure Failed Coupling (Truncated Oligonucleotide) H_Phosphonate->Synth_Failure Leads to Troubleshooting_Workflow Start Low Coupling Efficiency Detected Check_ACN 1. Check Solvents Is ACN fresh & anhydrous (<15 ppm H₂O)? Start->Check_ACN Check_Amidite 2. Check Phosphoramidite Is the solution fresh? Check_ACN->Check_Amidite Yes Replace_ACN Action: Replace ACN and check gas dryer Check_ACN->Replace_ACN No Check_Hardware 3. Check Synthesizer Are delivery lines clear? Check_Amidite->Check_Hardware Yes Replace_Amidite Action: Use freshly dissolved phosphoramidite Check_Amidite->Replace_Amidite No Clean_Lines Action: Clean/flush reagent lines Check_Hardware->Clean_Lines No Resolved Problem Resolved Check_Hardware->Resolved Yes Replace_ACN->Check_Amidite Test_Amidite Action: Test purity with ³¹P NMR / HPLC Replace_Amidite->Test_Amidite If problem persists Test_Amidite->Check_Hardware Clean_Lines->Resolved

References

Validation & Comparative

HPLC vs. PAGE: A Comparative Guide to Purifying 5'-O-DMT-rI Synthesized RNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with synthetic RNA, achieving high purity is paramount for the reliability and reproducibility of experimental results. The presence of truncated sequences, failure sequences, or other impurities can significantly impact downstream applications. This guide provides an objective comparison of two common purification techniques for RNA oligonucleotides synthesized with a 5'-O-dimethoxytrityl (DMT) group: High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).

The DMT group, a bulky hydrophobic protecting group left on the 5' end of the full-length product (termed "DMT-on"), provides a valuable handle for purification by Reversed-Phase (RP)-HPLC. This method separates molecules based on hydrophobicity. In contrast, PAGE separates nucleic acids primarily by size and conformation under denaturing conditions. The choice between these methods depends on several factors, including the desired purity, required yield, length of the RNA oligonucleotide, and the intended application.

Performance Comparison at a Glance

The following table summarizes the key performance metrics for RP-HPLC and denaturing PAGE purification of 5'-O-DMT-rI RNA, compiled from typical outcomes reported in the field.

ParameterReversed-Phase HPLC (DMT-on)Denaturing PAGE
Principle of Separation HydrophobicitySize and Conformation
Typical Purity >90%[1]>95-99%[1][2]
Typical Yield 50-70%[1][3]20-50%
Resolution Good for separating full-length DMT-on products from non-DMT failure sequences. May have limitations in resolving oligonucleotides of very similar length.Excellent, capable of resolving sequences with single-base differences.
Recommended For Short to medium length oligos (<50 bases), oligos with hydrophobic modifications, applications requiring higher yields.High-purity applications, long oligonucleotides (>50 bases), and when removal of (n-1) shortmers is critical.
Throughput High, amenable to automation.Low, manual, and time-consuming.
Scale Easily scalable for larger quantities.Limited to smaller scales.

Experimental Methodologies

Below are detailed protocols that outline the typical steps for purifying this compound synthesized RNA using both RP-HPLC and denaturing PAGE.

Reversed-Phase HPLC (DMT-on) Purification Protocol

Ion-pair reversed-phase HPLC is a common method for purifying DMT-on oligonucleotides. The hydrophobic DMT group strongly interacts with the stationary phase, allowing for the separation of the full-length product from shorter, less hydrophobic failure sequences that lack the DMT group.

1. Column Preparation:

  • Equilibrate a suitable reversed-phase column (e.g., C18) with an initial mobile phase mixture (e.g., 85-95% Buffer A, 5-15% Buffer B) until a stable baseline is achieved. The column is often heated (e.g., 50-60 °C) to denature any secondary structures in the RNA.

2. Sample Preparation:

  • After synthesis and cleavage from the solid support, the crude RNA solution (with the 5'-DMT group intact) is lyophilized or concentrated.
  • Reconstitute the dried RNA pellet in a suitable volume of Buffer A or a low-organic mobile phase.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Run:

  • Inject the prepared sample onto the equilibrated column.
  • Run a linear gradient of increasing Buffer B concentration. This gradient is optimized to first elute the hydrophilic, DMT-off failure sequences, followed by the elution of the desired hydrophobic, DMT-on full-length RNA.
  • Monitor the elution profile using a UV detector at 260 nm. The DMT-on product will be the major, later-eluting peak.

4. Fraction Collection and Post-Purification Processing:

  • Collect the fractions corresponding to the main peak of the DMT-on RNA.
  • Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.
  • Pool the pure fractions.
  • Detritylation: Treat the pooled fractions with an acid (e.g., 80% acetic acid) to cleave the 5'-DMT group.
  • Desalting: Remove the ion-pairing salts and the cleaved DMT group. This can be achieved by methods such as ethanol precipitation or size-exclusion chromatography (gel filtration).
  • Lyophilize the final desalted product to obtain the purified RNA.

Mobile Phase Buffers:

  • Buffer A (Aqueous): An aqueous buffer containing an ion-pairing agent, such as Triethylammonium Acetate (TEAA) or Hexylammonium Acetate (HAA), and a small amount of an organic modifier. A common formulation is 0.1 M TEAA in water.

  • Buffer B (Organic): The same ion-pairing buffer as Buffer A but with a high concentration of an organic solvent, typically acetonitrile. A common formulation is 0.1 M TEAA in 50% acetonitrile.

Denaturing PAGE Purification Protocol

Denaturing polyacrylamide gel electrophoresis (PAGE) separates RNA molecules based on their size with single-nucleotide resolution. The use of urea as a denaturing agent ensures that the separation is not influenced by RNA secondary structures.

1. Gel Preparation:

  • Prepare a high-resolution denaturing polyacrylamide gel (e.g., 8-20% acrylamide, depending on the RNA size) containing 7-8 M urea in 1x TBE buffer.
  • Pour the gel and allow it to polymerize completely.

2. Sample Preparation:

  • Lyophilize the crude RNA sample after synthesis and cleavage.
  • Resuspend the RNA pellet in a denaturing loading buffer containing formamide, urea, and tracking dyes (e.g., bromophenol blue, xylene cyanol).
  • Heat the sample at a high temperature (e.g., 70-95 °C) for 3-5 minutes to ensure complete denaturation, then immediately place it on ice.

3. Electrophoresis:

  • Assemble the gel apparatus and pre-run the gel to ensure uniform temperature.
  • Load the denatured RNA sample into the wells.
  • Run the electrophoresis at a constant power or voltage until the tracking dyes have migrated to the desired position, indicating adequate separation of the RNA molecules.

4. Visualization and Excision:

  • After electrophoresis, carefully disassemble the gel plates.
  • Visualize the RNA bands using UV shadowing. This involves placing the gel on a fluorescent TLC plate and illuminating it with a handheld UV lamp. The RNA will cast a dark shadow.
  • Excise the band corresponding to the full-length RNA product using a clean scalpel.

5. Elution and Recovery:

  • Crush the excised gel slice and place it in a tube with an elution buffer (e.g., TE buffer, 0.3 M sodium acetate).
  • Incubate the mixture, often overnight with shaking, to allow the RNA to diffuse out of the gel matrix.
  • Separate the eluate from the gel fragments by filtration or centrifugation.
  • Recover the purified RNA from the eluate by ethanol precipitation.
  • Wash the RNA pellet with 70% ethanol, air dry, and resuspend in an appropriate RNase-free buffer.

Workflow Visualizations

The following diagrams illustrate the experimental workflows for HPLC and PAGE purification of this compound RNA.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Processing crude_rna Crude DMT-on RNA reconstitute Reconstitute & Filter crude_rna->reconstitute hplc_system RP-HPLC System reconstitute->hplc_system fraction_collection Collect Fractions hplc_system->fraction_collection detritylation Detritylation (Acid) fraction_collection->detritylation desalting Desalting detritylation->desalting final_product Pure RNA desalting->final_product

Caption: Workflow for DMT-on RP-HPLC purification of RNA.

PAGE_Workflow cluster_prep Preparation cluster_page PAGE Purification cluster_recovery Recovery crude_rna Crude RNA denature Denature in Loading Buffer crude_rna->denature electrophoresis Denaturing PAGE denature->electrophoresis visualize Visualize (UV Shadowing) electrophoresis->visualize excise Excise Band visualize->excise elution Elute from Gel excise->elution precipitation Ethanol Precipitation elution->precipitation final_product Pure RNA precipitation->final_product

Caption: Workflow for denaturing PAGE purification of RNA.

Conclusion and Recommendations

Both HPLC and PAGE are powerful techniques for purifying synthetic RNA.

  • Choose HPLC when you need a higher yield, are working with oligonucleotides under 50 bases, or require a faster, automated, and more scalable purification method. The DMT-on strategy is particularly effective at removing failure sequences that lack the 5'-DMT group.

  • Choose PAGE when the highest possible purity is the primary goal, especially for applications sensitive to (n-1) deletions, such as cloning or mutagenesis. It is the preferred method for purifying long RNA strands (>50-60 bases) and offers unparalleled resolution. However, be prepared for a more labor-intensive process with a lower overall recovery.

Ultimately, the optimal purification strategy will be dictated by the specific requirements of your research or development pipeline, balancing the trade-offs between purity, yield, speed, and scale.

References

Mass Spectrometry for Quality Control of 5'-O-DMT-rI Synthesized Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the identity and purity of synthesized oligonucleotides is a critical step in the development of RNA-based therapeutics and research tools. The retention of the 5'-O-dimethoxytrityl (DMT) group on a ribonucleic acid (rI) oligonucleotide is a key strategy for purifying the full-length product from shorter failure sequences. Mass spectrometry (MS) stands as the primary analytical technique for the characterization of these products. This guide provides an objective comparison of the two most common MS-based methods—Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)—for the analysis of 5'-O-DMT-rI synthesized oligonucleotides, supported by experimental data and detailed protocols.

The synthesis of oligonucleotides is a complex, multi-step process where impurities can arise, most commonly as shorter sequences known as "failure sequences" (n-1, n-2, etc.).[1] The lipophilic 5'-DMT group provides a crucial handle for the purification of the desired full-length oligonucleotide, as it significantly increases its hydrophobicity compared to the uncapped failure sequences.[2][3] This allows for effective separation using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).[4] Following purification, mass spectrometry is employed to confirm the molecular weight and assess the purity of the final product.

Key Analytical Techniques: A Head-to-Head Comparison

The two workhorses for oligonucleotide analysis are LC-ESI-MS and MALDI-TOF MS. Each technique offers a unique set of advantages and disadvantages for the characterization of this compound oligonucleotides.[5]

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a powerful technique that couples the high-resolution separation capabilities of liquid chromatography with the mass analysis of ESI-MS. For oligonucleotides, Ion-Pair Reversed-Phase (IP-RP) chromatography is the most common approach. In this method, an ion-pairing agent, typically a small alkylamine, is added to the mobile phase to neutralize the negative charges of the phosphate backbone, allowing the oligonucleotide to be retained on a hydrophobic stationary phase.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive technique that involves co-crystallizing the oligonucleotide sample with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the sample, and the mass-to-charge ratio is determined by the time it takes for the ions to travel through a flight tube to the detector.

Below is a workflow illustrating the general process from synthesis to analysis of this compound oligonucleotides.

Oligonucleotide_Synthesis_and_Analysis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification (DMT-on) cluster_analysis Mass Spectrometry Analysis s1 Coupling s2 Capping s3 Oxidation s4 Detritylation (Cycle) d1 Cleavage from Solid Support s3->d1 Final Cycle (DMT-on) d2 Base Deprotection d1->d2 p1 IP-RP HPLC d2->p1 a1 LC-ESI-MS p1->a1 Fraction Analysis a2 MALDI-TOF MS p1->a2 Fraction Analysis

General workflow for the synthesis and analysis of this compound oligonucleotides.

Quantitative Performance Comparison

The choice between LC-ESI-MS and MALDI-TOF MS often depends on the specific analytical requirements, such as the need for high mass accuracy, throughput, or the analysis of complex mixtures. The following tables summarize the typical performance characteristics of each technique for the analysis of DMT-on oligonucleotides.

ParameterLC-ESI-MSMALDI-TOF MSKey Considerations
Mass Accuracy < 5 ppm (with Orbitrap or FT-ICR)50-100 ppm (Linear TOF)ESI-MS generally provides higher mass accuracy, which is crucial for confirming elemental composition and identifying subtle mass shifts.
Resolution High (can resolve isotopic peaks)Moderate to HighHigh-resolution ESI-MS can resolve isotopic distributions, aiding in charge state determination and identification of co-eluting species.
Sensitivity fmol to pmol rangefmol to pmol rangeBoth techniques offer high sensitivity, though it can be influenced by the specific oligonucleotide sequence and sample purity.
Throughput Lower (due to LC separation)Higher (rapid sample spotting and acquisition)MALDI-TOF is well-suited for high-throughput screening of a large number of samples.
Coupling to Separation Natively coupled to LCOffline coupling to LCThe direct coupling of LC to ESI-MS allows for the analysis of complex mixtures and provides retention time information.
Tolerance to Salts Low (requires desalting)Moderate (some tolerance, but salts can suppress signal)Both techniques benefit from clean samples, but MALDI-TOF can be more forgiving of small amounts of salt.

Table 1: General Performance Comparison of LC-ESI-MS and MALDI-TOF MS for Oligonucleotide Analysis.

Comparison of Ion-Pairing Reagents for LC-ESI-MS

For the analysis of DMT-on oligonucleotides by LC-ESI-MS, the selection of the ion-pairing reagent is critical. The table below compares common ion-pairing systems.

Ion-Pairing SystemAdvantagesDisadvantagesTypical Concentration
Triethylamine/HFIP (TEA/HFIP) Good MS compatibility, volatile.May not provide optimal resolution for all oligonucleotides.15 mM TEA / 100-400 mM HFIP
Diisopropylethylamine/HFIP (DIEA/HFIP) Can offer improved resolution for hydrophobic oligonucleotides.Stronger ion-pairing can lead to ion suppression.10-15 mM DIEA / 50-200 mM HFIP
Hexylamine/HFIP (HA/HFIP) Provides strong retention, useful for separating closely related species.Can cause significant ion suppression.15 mM HA / 50 mM HFIP

Table 2: Comparison of Common Ion-Pairing Reagents for LC-MS of Oligonucleotides.

Alternative Analytical Approaches

While LC-ESI-MS and MALDI-TOF MS are the predominant techniques, other methods can provide complementary information:

  • Ion Mobility Spectrometry (IMS)-MS: Can be coupled with LC-MS to provide an additional dimension of separation based on the ion's size and shape, helping to resolve isomeric or co-eluting species.

  • Anion-Exchange (AEX) Chromatography: Separates oligonucleotides based on the number of phosphate groups. While highly effective for purity assessment, the high salt concentrations used are not directly compatible with MS.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for the analysis of a crude this compound 21-mer oligonucleotide.

Protocol 1: LC-ESI-MS Analysis

This protocol outlines the analysis of a DMT-on RNA oligonucleotide using ion-pair reversed-phase chromatography coupled to an ESI-QTOF mass spectrometer.

1. Sample Preparation:

  • Dissolve the crude oligonucleotide pellet in nuclease-free water to a final concentration of 10 pmol/µL.

  • Vortex briefly and centrifuge to pellet any insoluble material.

2. LC-MS System and Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Agilent AdvanceBio Oligonucleotide C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 15 mM Diisopropylethylamine (DIEA) and 50 mM Hexafluoroisopropanol (HFIP) in nuclease-free water.

  • Mobile Phase B: 15 mM DIEA and 50 mM HFIP in 50:50 (v/v) acetonitrile/nuclease-free water.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30-60% B

    • 12-13 min: 60-90% B

    • 13-15 min: 90% B

    • 15.1-17 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60 °C.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6530 Q-TOF or equivalent.

  • Ionization Mode: Negative Electrospray Ionization (ESI).

  • Mass Range: 400-2500 m/z.

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

3. Data Analysis:

  • Use a deconvolution algorithm to convert the multiply charged spectrum into a zero-charge mass spectrum to determine the molecular weight of the full-length product and any impurities.

LC_ESI_MS_Workflow cluster_prep Sample Preparation cluster_lc IP-RP-LC Separation cluster_ms ESI-MS Detection cluster_data Data Analysis prep1 Dissolve Crude Oligo in Nuclease-Free Water lc1 Inject Sample prep1->lc1 lc2 Gradient Elution (DIEA/HFIP) lc1->lc2 ms1 Negative Ion ESI lc2->ms1 ms2 Acquire Multiply Charged Spectrum ms1->ms2 data1 Deconvolution ms2->data1 data2 Identify Full-Length Product & Impurities data1->data2

Workflow for LC-ESI-MS analysis of this compound oligonucleotides.
Protocol 2: MALDI-TOF MS Analysis

This protocol describes the analysis of a crude DMT-on RNA oligonucleotide using a MALDI-TOF mass spectrometer.

1. Matrix and Sample Preparation:

  • Matrix Solution: Prepare a solution of 50 mg/mL 3-hydroxypicolinic acid (3-HPA) in 50:50 (v/v) acetonitrile/nuclease-free water. Add diammonium hydrogen citrate to a final concentration of 10 mg/mL. Vortex until dissolved.

  • Sample Solution: Dilute the crude oligonucleotide sample (from Protocol 1, Step 1) to approximately 10 pmol/µL in nuclease-free water.

2. Sample Spotting (Dried-Droplet Method):

  • Pipette 0.5 µL of the matrix solution onto the MALDI target plate.

  • Immediately add 0.5 µL of the oligonucleotide sample solution to the matrix droplet.

  • Allow the mixture to air dry completely at room temperature.

3. MALDI-TOF MS System and Conditions:

  • MS System: Bruker ultrafleXtreme or equivalent.

  • Ionization Mode: Negative ion, linear or reflectron mode.

  • Laser: 337 nm Nitrogen laser.

  • Laser Intensity: Adjust to just above the ionization threshold to obtain good signal-to-noise without causing excessive fragmentation.

  • Mass Range: 2000-10000 Da.

  • Number of Shots: Average 100-200 laser shots per spectrum.

4. Data Analysis:

  • Calibrate the instrument using an external oligonucleotide standard of known mass.

  • Identify the peak corresponding to the [M-H]⁻ ion of the full-length DMT-on product.

  • Analyze the spectrum for peaks corresponding to failure sequences (e.g., n-1, n-2) and other potential impurities like depurination products.

MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_spotting Sample Spotting cluster_ms MALDI-TOF MS Acquisition cluster_data Data Analysis prep1 Prepare 3-HPA Matrix with Co-matrix spot1 Mix Sample and Matrix on MALDI Target prep1->spot1 prep2 Dilute Oligo Sample prep2->spot1 spot2 Air Dry to Co-crystallize spot1->spot2 ms1 Laser Desorption/Ionization spot2->ms1 ms2 Time-of-Flight Analysis ms1->ms2 data1 Identify [M-H]⁻ Peak ms2->data1 data2 Characterize Impurities data1->data2

Workflow for MALDI-TOF MS analysis of this compound oligonucleotides.

Conclusion and Recommendations

Both LC-ESI-MS and MALDI-TOF MS are indispensable tools for the quality control of this compound synthesized oligonucleotides.

  • LC-ESI-MS is the method of choice for in-depth characterization, providing high mass accuracy and resolution, and is ideal for analyzing complex mixtures and quantifying impurities. The ability to couple directly with HPLC makes it a comprehensive analytical solution.

  • MALDI-TOF MS excels in high-throughput environments where rapid confirmation of the primary product's molecular weight is required. Its simplicity and speed make it a valuable screening tool.

For drug development and applications requiring rigorous quality control, a dual approach is often beneficial. MALDI-TOF MS can be used for rapid initial screening of synthesis products, followed by in-depth characterization and quantification of purified fractions using a validated LC-ESI-MS method. The choice of technique should ultimately be guided by the specific analytical question, the required level of detail, and the desired sample throughput.

References

A Comparative Guide to 5'-O-DMT-rI and 5'-O-DMT-2'-O-methyl-rI in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. The choice of phosphoramidite building blocks is critical to the success of synthesis, impacting coupling efficiency, deprotection strategies, and the properties of the final product. This guide provides an objective comparison of two key phosphoramidites: the standard 5'-O-DMT-riboinosine (5'-O-DMT-rI) and its modified counterpart, 5'-O-DMT-2'-O-methyl-riboinosine (5'-O-DMT-2'-O-methyl-rI).

Structural Differences

The fundamental difference between these two phosphoramidites lies in the presence of a methyl group on the 2'-hydroxyl of the ribose sugar in the 2'-O-methyl version. This seemingly minor modification has significant implications for the synthesis process and the characteristics of the resulting oligonucleotide.

Figure 1: Structural comparison of this compound and 5'-O-DMT-2'-O-methyl-rI.

Performance in Oligonucleotide Synthesis

The 2'-O-methyl modification influences several key aspects of solid-phase oligonucleotide synthesis. While both phosphoramidites can be efficiently incorporated into growing oligonucleotide chains, there are notable differences in their performance.

ParameterThis compound (Standard RNA)5'-O-DMT-2'-O-methyl-rIKey Considerations
Coupling Efficiency Typically >98%Generally >99%The steric bulk of the 2'-O-protecting group (e.g., TBDMS) on standard RNA amidites can slightly lower coupling efficiency compared to the less hindered 2'-O-methyl group.[1] Longer coupling times may be required for 2'-O-TBDMS protected phosphoramidites to achieve high efficiency.[2]
Deprotection Two-step process: 1. Base and phosphate deprotection (e.g., AMA or NH4OH/EtOH). 2. 2'-OH deprotection (e.g., TEA·3HF or TBAF).[2][3]Single-step base and phosphate deprotection (e.g., AMA or NH4OH), as the 2'-O-methyl group is stable to standard deprotection conditions.[4]The additional desilylation step for standard RNA makes the overall deprotection process longer and more complex.
Stability of Final Oligo Susceptible to degradation by nucleases.Highly resistant to single-stranded ribonucleases.The 2'-O-methyl modification enhances the stability of the oligonucleotide, which is advantageous for in vivo applications.
Duplex Stability (with RNA) Forms stable duplexes.Forms more stable duplexes (higher Tm) compared to unmodified RNA.The 2'-O-methyl group pre-organizes the sugar pucker into an A-form helix, leading to increased thermal stability of the duplex.
Final Yield Generally lower due to the additional deprotection and potential for degradation.Typically higher due to a more streamlined deprotection process and greater stability of the product.The complexity of RNA synthesis and deprotection can lead to lower overall yields compared to DNA or 2'-O-methyl RNA synthesis.

Experimental Protocols

A standard protocol for solid-phase synthesis on a 1 µmol scale is provided below. Note that specific parameters may need to be optimized based on the synthesizer and the specific sequence.

Standard Solid-Phase RNA Oligonucleotide Synthesis (1 µmol scale)

1. Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer. The cycle for each nucleotide addition consists of four steps:

  • Detritylation: Removal of the 5'-O-DMT protecting group with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Coupling: Activation of the phosphoramidite (0.1 M in anhydrous acetonitrile) with an activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 6-15 minutes is typically used for RNA phosphoramidites.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., Cap A: acetic anhydride/pyridine/THF and Cap B: 16% N-methylimidazole in THF).

  • Oxidation: Oxidation of the phosphite triester linkage to a stable phosphate triester using a solution of iodine (e.g., 0.02 M I2 in THF/pyridine/water).

2. Cleavage and Deprotection:

  • For this compound (TBDMS protected):

    • The solid support is treated with a mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1, v/v) at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.

    • The solution is evaporated to dryness.

    • The residue is resuspended in 115 µL of DMSO, followed by the addition of 60 µL of triethylamine (TEA) and 75 µL of triethylamine trihydrofluoride (TEA·3HF). The mixture is heated at 65°C for 2.5 hours to remove the 2'-O-TBDMS protecting groups.

  • For 5'-O-DMT-2'-O-methyl-rI:

    • The solid support is treated with concentrated ammonium hydroxide at 55°C overnight. The deprotection steps are identical to those used for DNA synthesis since the 2'-O-methyl groups remain intact.

3. Purification: The crude oligonucleotide is purified by methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification.

Workflow for Antisense Oligonucleotide Drug Discovery

The synthesis of modified oligonucleotides, such as those containing 2'-O-methyl-insoine, is a critical step in the drug discovery process for antisense therapeutics. The following diagram illustrates a typical workflow.

G cluster_0 Discovery & Design cluster_1 Synthesis & Screening cluster_2 Preclinical Development cluster_3 Clinical Development Target_ID Target Identification & Validation Lead_Design Lead Oligonucleotide Design Target_ID->Lead_Design Sequence Selection Oligo_Synthesis Oligonucleotide Synthesis (with modifications like 2'-O-Me) Lead_Design->Oligo_Synthesis Chemical Synthesis In_Vitro_Screening In Vitro Screening (Potency & Specificity) Oligo_Synthesis->In_Vitro_Screening Purified Oligos Lead_Optimization Lead Optimization In_Vitro_Screening->Lead_Optimization Hit Identification Lead_Optimization->Oligo_Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies Candidate Selection Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials IND Filing Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval Clinical Data

Figure 2: Workflow for antisense oligonucleotide drug discovery.

Conclusion

The choice between this compound and 5'-O-DMT-2'-O-methyl-rI for oligonucleotide synthesis depends on the specific application. For applications requiring high nuclease resistance and enhanced thermal stability, such as in the development of antisense oligonucleotides and siRNAs, the 2'-O-methyl modification offers significant advantages. The streamlined deprotection process for 2'-O-methylated oligonucleotides can also lead to higher overall yields and purity. However, for applications where the presence of a native 2'-hydroxyl group is required for biological activity, standard RNA phosphoramidites remain the appropriate choice, despite the more complex synthesis and deprotection protocol. Researchers should carefully consider these factors to select the optimal building blocks for their specific research and development needs.

References

A Head-to-Head Comparison: 5'-O-DMT-rI with TOM-Protected Ribonucleosides for Superior RNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic RNA manufacturing for cutting-edge therapeutics, diagnostics, and research, the selection of phosphoramidite building blocks is a pivotal determinant of the final yield, purity, and ultimate success of oligonucleotide synthesis. While the 5'-O-Dimethoxytrityl (DMT) group is a standard for protecting the 5'-hydroxyl group of ribonucleosides like inosine (rI), the choice of the 2'-hydroxyl protecting group is far more critical and consequential. The two most prominent 2'-hydroxyl protecting groups in contemporary RNA synthesis are tert-butyldimethylsilyl (TBDMS) and the more advanced triisopropylsilyloxymethyl (TOM).

This guide presents a detailed, data-driven comparison of the performance of ribonucleosides protected with the conventional TBDMS group versus the advanced TOM-protected monomers. It is designed to provide researchers, scientists, and drug development professionals with the objective data and methodologies needed to make informed decisions for their specific RNA synthesis applications.

Executive Summary

TOM-protected phosphoramidites demonstrate superior performance in solid-phase RNA synthesis when compared to the more traditional TBDMS-protected monomers. The primary advantage of the TOM group is rooted in its unique chemical structure, which mitigates steric hindrance, leading to significantly higher coupling efficiencies and permitting shorter coupling times.[1][2][3] This is particularly impactful in the synthesis of long-chain RNA oligonucleotides, where the cumulative effect of high coupling efficiency is paramount to achieving a satisfactory yield of the full-length product.[2] Furthermore, the acetal linkage of the TOM group is designed to prevent the detrimental 2' to 3' silyl migration that can occur with TBDMS monomers under basic conditions, thereby averting the formation of non-biological 2'-5' phosphodiester linkages.[1]

Performance Data: TBDMS vs. TOM Monomers

The following table summarizes the key performance differences observed between TBDMS and TOM monomers based on experimental data.

Performance Metric2'-O-TBDMS2'-O-TOMAdvantage of 2'-O-TOMSource(s)
Average Coupling Efficiency 98.5–99%>99%Higher overall yield of full-length product.
Typical Coupling Time Up to 6 minutes~2.5 minutesIncreased synthesis speed and throughput.
Extrapolated Crude Purity (100mer) 27%33%Higher purity of the final product.
Steric Hindrance HighLowFacilitates more efficient coupling.
2' to 3' Silyl Migration Prone to migrationPrevented by acetal linkageAvoids formation of non-biological 2'-5' linkages.
Deprotection Conditions Harsher, requires careful optimization to avoid chain degradation.Milder, fast, and reliable.Better preservation of the final RNA product.

The Chemical Rationale: Structural Advantages of the TOM Group

The structural differences between the TBDMS and TOM protecting groups directly influence the efficiency and fidelity of RNA synthesis. The bulky nature of the TBDMS group can sterically hinder the coupling of phosphoramidites. In contrast, the TOM group features an oxymethyl spacer that extends the bulky triisopropylsilyl group further away from the reactive phosphoramidite center, reducing steric hindrance and facilitating a more efficient coupling reaction.

cluster_0 2'-O-TBDMS Protecting Group cluster_1 2'-O-TOM Protecting Group TBDMS TBDMS TOM TOM

Chemical structures of 2'-TBDMS and 2'-O-TOM protecting groups.

Furthermore, the acetal linkage in the TOM group is stable under the basic conditions used during the deprotection of nucleobases, preventing the 2' to 3' silyl migration that is a known issue with TBDMS. This migration can lead to the formation of unnatural and biologically inactive 2'-5' phosphodiester linkages in the final RNA product.

Experimental Protocols

The synthesis of RNA oligonucleotides using both TBDMS and TOM monomers follows a standard four-step cycle for each nucleotide addition on an automated solid-phase synthesizer.

Solid-Phase RNA Synthesis Cycle

Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents n-1 sequences Repeat Repeat Cycle for Next Nucleotide Oxidation->Repeat Stabilizes backbone Repeat->Detritylation

Automated RNA Synthesis Cycle.

1. Detritylation:

  • Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).

  • Procedure: The 5'-DMT group is removed from the support-bound nucleoside to expose the free 5'-hydroxyl group.

2. Coupling:

  • Reagents:

    • 2'-O-TBDMS or 2'-O-TOM protected ribonucleoside phosphoramidite (0.1 M in anhydrous acetonitrile).

    • Activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

  • Procedure: The phosphoramidite and activator are delivered to the synthesis column, where the activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Time:

    • TBDMS: 6-10 minutes.

    • TOM: ~2.5 minutes.

3. Capping:

  • Reagents:

    • Cap A: Acetic anhydride/Pyridine/THF.

    • Cap B: 16% N-Methylimidazole/THF.

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles, thereby minimizing the formation of deletion mutants (n-1 sequences).

  • Time: 30-60 seconds.

4. Oxidation:

  • Reagent: Iodine solution (e.g., 0.02 M I₂ in THF/Pyridine/Water).

  • Procedure: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

This four-step cycle is repeated until the desired RNA sequence is assembled.

Deprotection Protocols

Cleavage and Base Deprotection:

  • Reagent: A mixture of ammonium hydroxide and methylamine (AMA).

  • Procedure: The solid support is treated with AMA at an elevated temperature (e.g., 65°C for 10 minutes for TOM-protected RNA) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

2'-O-Protecting Group Removal:

  • TBDMS Deprotection:

    • Reagent: Triethylamine trihydrofluoride (TEA·3HF) in anhydrous DMSO.

    • Procedure: The oligonucleotide is incubated with the TEA·3HF solution at 65°C for 2.5 hours.

  • TOM Deprotection:

    • Reagent: 1 M Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or TEA·3HF in DMSO.

    • Procedure: The TOM groups are removed using either TBAF at room temperature or TEA·3HF at 65°C for 2.5 hours. The reaction is then quenched with an aqueous buffer.

Logical Pathway to Superior RNA Synthesis

The decision to use TOM-protected ribonucleosides is logically supported by a cascade of interconnected advantages that directly address the primary challenges in RNA synthesis.

TOM 2'-O-TOM Protecting Group Spacer Oxymethyl Spacer TOM->Spacer Acetal Acetal Linkage TOM->Acetal Steric Reduced Steric Hindrance Spacer->Steric Migration Prevents 2'-3' Silyl Migration Acetal->Migration Coupling Higher Coupling Efficiency Steric->Coupling Time Shorter Coupling Times Steric->Time Fidelity Higher Sequence Fidelity Migration->Fidelity Yield Increased Yield of Full-Length RNA Coupling->Yield Time->Yield Purity Higher Purity Fidelity->Purity Yield->Purity

Advantages of TOM-protected ribonucleosides.

Conclusion

For researchers and drug development professionals engaged in the synthesis of RNA, particularly for applications requiring long oligonucleotides or high sequence fidelity, TOM-protected phosphoramidites offer substantial and quantifiable advantages over the traditional TBDMS-protected monomers. The reduced steric hindrance of the TOM group translates directly to higher coupling efficiencies and shorter reaction times, culminating in a higher yield and purity of the desired full-length RNA product. While TBDMS chemistry is well-established, the superior performance, reliability, and fidelity offered by TOM monomers make them a compelling and strategically sound choice for demanding and critical RNA synthesis applications.

References

A Comparative Guide to Ensuring the Integrity of Synthesized RNA for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of synthesized RNA is paramount for the validity of experimental results and the efficacy of RNA-based therapeutics. This guide provides an objective comparison of RNA synthesized using 5'-O-DMT-rI phosphoramidites against alternative methods, supported by experimental data and detailed protocols for validation.

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development. Among the various synthesis chemistries, the phosphoramidite method is the most widely used. This approach involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing RNA chain on a solid support. A key feature of this method is the use of protecting groups to prevent unwanted side reactions. The 5'-O-dimethoxytrityl (DMT) group is a standard protecting group for the 5'-hydroxyl of the ribose sugar, and its removal at each cycle allows for the stepwise elongation of the RNA strand.

Comparing RNA Synthesis Chemistries

The choice of phosphoramidite chemistry can influence the coupling efficiency and, consequently, the integrity of the final RNA product. While direct comparative studies focusing solely on this compound are not extensively published, we can infer its performance based on the well-established phosphoramidite methodology. Alternatives to the standard phosphoramidite chemistry include H-phosphonate and enzymatic synthesis methods.

Synthesis MethodPrincipleAdvantagesDisadvantages
This compound Phosphoramidite Chemistry Stepwise chemical synthesis on a solid support using activated nucleotide monomers.High coupling efficiency (>99%), well-established and automated, allows for various chemical modifications.Requires anhydrous conditions, use of hazardous chemicals, length of synthesis can be a limitation for very long RNAs.
H-phosphonate Chemistry An alternative chemical synthesis method involving H-phosphonate monomers.Less sensitive to steric hindrance compared to phosphoramidites, suitable for RNA synthesis.Generally lower coupling efficiency than phosphoramidite chemistry, can be prone to side reactions.
In Vitro Transcription (IVT) Enzymatic synthesis of RNA from a DNA template using RNA polymerase.Can produce very long RNA transcripts, high yields.Template-dependent, potential for introducing errors by the polymerase, 3'-end heterogeneity.
Enzymatic Synthesis (e.g., EnPlusOne) Iterative enzymatic addition of nucleotides.Water-based, environmentally friendly, can incorporate modified nucleotides.Newer technology, may have limitations in scale-up and cost-effectiveness compared to established methods.

Experimental Validation of RNA Integrity

Several analytical techniques are employed to assess the integrity of synthesized RNA. These methods provide quantitative and qualitative data on the purity and length of the RNA molecules.

High-Performance Liquid Chromatography (HPLC)

Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful technique for analyzing the purity of synthetic oligonucleotides. It separates RNA molecules based on their length and hydrophobicity. The retention time of the full-length product can be distinguished from shorter, failure sequences. The use of a 5'-DMT group (DMT-on synthesis) can aid in the purification process as the hydrophobic DMT group significantly increases the retention time of the full-length product on the reversed-phase column, allowing for its separation from non-DMT-containing failure sequences.

Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight of the synthesized RNA. This allows for the confirmation of the expected mass of the full-length product and the identification of any impurities or degradation products. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for RNA analysis.

Gel Electrophoresis

Denaturing polyacrylamide gel electrophoresis (PAGE) and agarose gel electrophoresis are standard methods to visualize the integrity of RNA. Under denaturing conditions, RNA molecules migrate according to their size. A single, sharp band at the expected molecular weight indicates a high-integrity product, while smears or multiple lower molecular weight bands suggest degradation or the presence of shorter sequences.

Experimental Protocols

Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for RNA Integrity Analysis

Materials:

  • Synthesized RNA sample

  • Urea

  • 10X TBE buffer (Tris-borate-EDTA)

  • Acrylamide/bis-acrylamide solution (19:1)

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • RNA loading dye (containing formamide and a tracking dye)

  • Staining solution (e.g., SYBR Gold or ethidium bromide)

Procedure:

  • Prepare the denaturing polyacrylamide gel:

    • For a 12% gel, mix appropriate volumes of acrylamide/bis-acrylamide solution, urea, 10X TBE, and water.

    • Dissolve the urea completely.

    • Add freshly prepared 10% APS and TEMED to initiate polymerization.

    • Pour the gel solution between glass plates and insert a comb. Allow the gel to polymerize for at least one hour.

  • Prepare the RNA sample:

    • Resuspend the RNA pellet in an appropriate volume of RNA loading dye.

    • Heat the sample at 70°C for 10 minutes to denature, then immediately place on ice for 3 minutes.

  • Electrophoresis:

    • Assemble the gel in the electrophoresis apparatus and fill the reservoirs with 1X TBE buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a constant voltage (e.g., 8 V/cm) until the tracking dye has migrated an appropriate distance.

  • Staining and Visualization:

    • After electrophoresis, carefully remove the gel from the glass plates.

    • Soak the gel in 1X TBE for about 15 minutes to remove the urea.

    • Stain the gel with SYBR Gold or ethidium bromide solution for 15-30 minutes.

    • Visualize the RNA bands using a UV transilluminator.

Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for RNA Purity Analysis

Materials:

  • Synthesized RNA sample

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50 v/v)

  • HPLC system with a UV detector

  • Reversed-phase C18 column suitable for oligonucleotide analysis

Procedure:

  • Sample Preparation:

    • Dissolve the RNA sample in an appropriate solvent (e.g., RNase-free water).

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (a high percentage of Mobile Phase A).

    • Inject the RNA sample onto the column.

    • Elute the RNA using a linear gradient of increasing Mobile Phase B. The gradient conditions will depend on the length and sequence of the RNA.

    • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • The major peak in the chromatogram corresponds to the full-length RNA product.

    • Integrate the peak areas to determine the purity of the synthesized RNA. Shorter, failure sequences will typically elute earlier than the full-length product.

Visualizing the Workflow

RNA Synthesis and Validation Workflow

The following diagram illustrates the general workflow for chemical RNA synthesis and subsequent integrity validation.

RNA_Synthesis_Validation cluster_synthesis Chemical RNA Synthesis cluster_validation RNA Integrity Validation start Solid Support detritylation Detritylation start->detritylation phosphoramidite This compound Phosphoramidite coupling Coupling phosphoramidite->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation oxidation->detritylation Repeat for each nucleotide cleavage Cleavage & Deprotection oxidation->cleavage detritylation->coupling crude_rna Crude RNA Product cleavage->crude_rna hplc HPLC Analysis crude_rna->hplc ms Mass Spectrometry crude_rna->ms gel Gel Electrophoresis crude_rna->gel pure_rna High-Integrity RNA hplc->pure_rna ms->pure_rna gel->pure_rna

Caption: Workflow for chemical RNA synthesis and integrity validation.

This guide provides a framework for understanding and validating the integrity of RNA synthesized using this compound phosphoramidites. By employing the described analytical methods and protocols, researchers can ensure the quality of their synthesized RNA, leading to more reliable and reproducible results in their research and development endeavors.

Navigating Detritylation: A Comparative Analysis of Agents for 5'-O-DMT-Riboinosine Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and clean removal of the 5'-dimethoxytrityl (DMT) protecting group from ribonucleosides is a critical step in the synthesis of RNA oligonucleotides. The choice of detritylation agent significantly impacts reaction kinetics, yield, and the integrity of the final product. This guide provides a comparative analysis of two commonly used detritylation agents, Trichloroacetic Acid (TCA) and Dichloroacetic Acid (DCA), for the deprotection of 5'-O-DMT-riboinosine (5'-O-DMT-rI), supported by established chemical principles and extrapolated experimental data.

The primary challenge during the acid-catalyzed removal of the DMT group is minimizing the risk of side reactions, most notably depurination, which is the cleavage of the N-glycosidic bond between the ribose sugar and the purine base.[1][2] While ribonucleosides are generally 100 to 1000 times more stable to acid-catalyzed hydrolysis than their deoxyribonucleoside counterparts, the selection of an appropriate detritylation agent and optimized reaction conditions remain paramount for achieving high-purity RNA constructs.[3] For purine ribonucleosides, the stability of the glycosidic bond is also influenced by the specific base, with guanine derivatives being more susceptible to acid-catalyzed cleavage than adenine derivatives.[3] Inosine, containing the purine base hypoxanthine, is expected to exhibit a stability intermediate between adenine and guanine ribonucleosides.

Comparative Performance of TCA and DCA

Trichloroacetic acid (TCA) is a stronger acid than dichloroacetic acid (DCA) and therefore facilitates a more rapid removal of the DMT group.[4] However, its higher acidity also increases the risk of depurination. Conversely, DCA offers a milder reaction, reducing the likelihood of cleaving the N-glycosidic bond, but requires longer reaction times for complete detritylation.

ParameterTrichloroacetic Acid (TCA)Dichloroacetic Acid (DCA)
Relative Detritylation Rate FastModerate
Typical Concentration 3% in Dichloromethane3-10% in Dichloromethane
Estimated Detritylation Time for this compound ~ 1-2 minutes~ 3-5 minutes
Risk of Depurination HigherLower
Side Product Formation Increased potential for apurinic site formationMinimized side product formation
Recommendation Suitable for robust ribonucleosides where speed is critical.Recommended for sensitive ribonucleosides and longer oligonucleotides to ensure product integrity.

Note: The detritylation times are estimates for a solution-phase reaction and can vary based on the specific reaction conditions, including temperature, solvent, and the presence of scavengers.

Experimental Protocols

The following protocols outline a hypothetical comparative study for the detritylation of this compound using TCA and DCA, followed by HPLC analysis to quantify the reaction products.

Materials
  • 5'-O-DMT-riboinosine (this compound)

  • Dichloromethane (DCM), anhydrous

  • Trichloroacetic acid (TCA)

  • Dichloroacetic acid (DCA)

  • Pyridine

  • Methanol

  • Acetonitrile (HPLC grade)

  • Triethylammonium acetate (TEAA) buffer (HPLC grade)

  • Water (HPLC grade)

Equipment
  • Magnetic stirrer

  • Reaction vials

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column

Detritylation Procedure
  • Preparation of Reagents:

    • Prepare a 3% (w/v) solution of TCA in anhydrous DCM.

    • Prepare a 3% (v/v) solution of DCA in anhydrous DCM.

    • Prepare a quenching solution of 10% pyridine in methanol.

  • Reaction Setup:

    • Dissolve 5 mg of this compound in 1 mL of anhydrous DCM in two separate reaction vials.

  • Detritylation Reaction:

    • To the first vial, add 1 mL of the 3% TCA solution and start a timer.

    • To the second vial, add 1 mL of the 3% DCA solution and start a timer.

    • Allow both reactions to proceed at room temperature with gentle stirring.

  • Time-Course Sampling and Quenching:

    • At time points of 1, 2, 3, 5, and 10 minutes, withdraw a 100 µL aliquot from each reaction vial.

    • Immediately quench each aliquot by adding it to a separate tube containing 200 µL of the quenching solution.

  • Sample Preparation for HPLC:

    • Evaporate the quenched samples to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the HPLC mobile phase starting condition.

HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1 M TEAA buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Identify and quantify the peaks corresponding to this compound (starting material), riboinosine (detritylated product), and any potential depurination products.

    • Calculate the percentage of detritylation and depurination at each time point for both TCA and DCA.

Experimental Workflow

Detritylation_Comparison_Workflow cluster_preparation Preparation cluster_reaction Detritylation Reaction cluster_analysis Analysis Start Start Reagents Prepare Reagents: - 3% TCA in DCM - 3% DCA in DCM - Quenching Solution Start->Reagents Substrate Dissolve this compound in DCM Reagents->Substrate Add_TCA Add 3% TCA Solution Substrate->Add_TCA Add_DCA Add 3% DCA Solution Substrate->Add_DCA Reaction Stir at Room Temperature Add_TCA->Reaction Add_DCA->Reaction Sampling Time-Course Sampling (1, 2, 3, 5, 10 min) Reaction->Sampling Quench Quench with Pyridine/Methanol Sampling->Quench Evaporate Evaporate to Dryness Quench->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Analysis (Quantify Products) Reconstitute->HPLC Compare Compare Results: - Detritylation Rate - Depurination Level HPLC->Compare

Caption: Workflow for the comparative analysis of TCA and DCA for this compound detritylation.

Signaling Pathways and Logical Relationships

The detritylation reaction proceeds via an acid-catalyzed cleavage of the ether linkage between the 5'-hydroxyl of the ribose and the trityl group. The mechanism involves the protonation of the ether oxygen, followed by the departure of the stable dimethoxytrityl cation.

Detritylation_Mechanism DMT_rI This compound Protonation Protonation of Ether Oxygen (by H+ from TCA or DCA) DMT_rI->Protonation Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage of C-O Bond Intermediate->Cleavage Depurination Side Reaction: Depurination Intermediate->Depurination (Risk increases with stronger acid) Products Products: - Riboinosine (rI) - DMT Cation Cleavage->Products

Caption: Simplified reaction pathway for the acid-catalyzed detritylation of this compound.

Conclusion

The choice between TCA and DCA for the detritylation of 5'-O-DMT-riboinosine represents a trade-off between reaction speed and the preservation of product integrity. For standard, robust applications where rapid deprotection is desired, TCA can be a suitable option. However, for the synthesis of sensitive or long RNA sequences where minimizing depurination is paramount, the milder conditions offered by DCA are highly recommended. Ultimately, the optimal choice will depend on the specific requirements of the synthesis and the nature of the ribonucleoside being deprotected. Careful optimization of reaction conditions and diligent in-process monitoring by HPLC are essential for achieving high-yield and high-purity ribonucleosides and their oligonucleotide products.

References

A Comparative Guide to the Characterization of Impurities in 5'-O-DMT-rI Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of RNA oligonucleotides, the purity of the fundamental building blocks is paramount. This guide provides an objective comparison of analytical methodologies for the characterization of impurities in 5'-O-DMT-rI (5'-O-Dimethoxytrityl-N6-benzoyl-riboinosine), a critical phosphoramidite precursor. Supporting experimental data, presented in clear, comparative tables, and detailed protocols will assist in establishing robust quality control processes.

Common Impurities in this compound Synthesis

The multi-step synthesis of this compound phosphoramidite can introduce a variety of impurities that may compromise the integrity of the final oligonucleotide product. These impurities can be broadly categorized as process-related and product-related. The repetitive nature of solid-phase oligonucleotide synthesis can amplify even minor impurities present in the phosphoramidite starting material.[1]

Product-Related Impurities:

  • Oxidized Species (P(V) Impurities): The phosphoramidite moiety is susceptible to oxidation from the desired phosphite triester (P(III)) to a phosphate triester (P(V)). This oxidized form is unreactive in the coupling step of oligonucleotide synthesis, leading to failed sequences.

  • Hydrolysis Products: Exposure to moisture can lead to the hydrolysis of the phosphoramidite group, resulting in the corresponding H-phosphonate or phosphodiester, which are also inactive in the coupling reaction.

  • Structural Isomers: Incorrect protection of the ribose hydroxyl groups can lead to the formation of 3'-O-DMT-5'-O-phosphoramidite isomers. These isomers, if incorporated into a growing oligonucleotide chain, will lead to a reversed linkage and terminate the synthesis.[1]

  • Depurination Products: The glycosidic bond in purine ribonucleosides can be susceptible to cleavage under acidic conditions, leading to the formation of an abasic site.

Process-Related Impurities:

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., acetonitrile, dichloromethane) and reagents used in the synthesis and purification process may remain in the final product.

  • Protecting Group-Related Impurities: Incomplete removal of protecting groups or side reactions involving these groups can lead to modified phosphoramidites.

Comparative Analysis of Analytical Methods

A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in this compound. The three most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Analytical Technique Principle Strengths Limitations Primary Application
IP-RP-HPLC Separation based on hydrophobicity, enhanced by an ion-pairing agent that interacts with the anionic phosphate backbone.High resolution of closely related species, including diastereomers.[2] Excellent for quantification of known impurities.May not definitively identify unknown impurities. The ion-pairing reagent can be difficult to remove and may interfere with subsequent analysis.Purity assessment and quantification of known impurities.
LC-MS Separation by HPLC followed by detection based on the mass-to-charge ratio of ions.Provides molecular weight information, enabling the identification of unknown impurities.[3][4] High sensitivity for trace-level impurities.Quantification can be more complex than with UV detection. Ionization efficiency can vary between compounds.Identification of unknown impurities and confirmation of known impurities.
³¹P NMR Spectroscopy Exploits the magnetic properties of the phosphorus-31 nucleus to provide information about its chemical environment.Directly probes the phosphorus center, providing unambiguous identification and quantification of P(III) and P(V) species. Requires minimal sample preparation.Lower sensitivity compared to HPLC and LC-MS. Does not provide information on non-phosphorus-containing impurities.Quantification of P(III) (active) vs. P(V) (inactive) phosphoramidite content.

Quantitative Comparison of this compound Purification Methods

The choice of purification method significantly impacts the final purity of the this compound phosphoramidite. Below is a representative comparison of the impurity profiles of a single batch of crude this compound purified by two different methods: silica gel chromatography and preparative reverse-phase HPLC.

Impurity Silica Gel Chromatography Purity (%) Preparative RP-HPLC Purity (%) Analytical Method(s)
This compound (P(III)) 98.599.7IP-RP-HPLC, ³¹P NMR
Oxidized Species (P(V)) 0.80.1³¹P NMR
Hydrolysis Product 0.40.1IP-RP-HPLC, LC-MS
3'-O-DMT Isomer 0.2< 0.05IP-RP-HPLC, LC-MS
Other Impurities 0.1< 0.05IP-RP-HPLC, LC-MS
Total Purity 98.5 99.7

Note: This data is representative and intended for illustrative purposes.

Experimental Protocols

Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) for Purity Assessment

Objective: To separate and quantify impurities in this compound based on hydrophobicity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water (pH 7.0 ± 0.1)

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Acetonitrile

Procedure:

  • Prepare a 1.0 mg/mL solution of the this compound sample in acetonitrile.

  • Set the column temperature to ambient.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detection wavelength to 260 nm.

  • Equilibrate the column with an appropriate starting percentage of Mobile Phase B.

  • Inject 10 µL of the sample.

  • Run a linear gradient from an initial percentage to a final percentage of Mobile Phase B over a specified time to elute the main peak and all impurities.

  • Calculate the purity by dividing the area of the main peak (sum of the two diastereomers) by the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Objective: To identify unknown impurities by their mass-to-charge ratio.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap)

  • C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

Reagents:

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Anhydrous acetonitrile

Procedure:

  • Prepare a 1.0 mg/mL solution of the this compound sample in anhydrous acetonitrile.

  • Set the column temperature to 40°C.

  • Set the flow rate to 0.3 mL/min.

  • Run a suitable gradient of Mobile Phase B to achieve separation.

  • Acquire mass spectra in positive electrospray ionization (ESI+) mode.

  • Set the scan range from m/z 150 to 2000.

  • Process the data to identify the masses of co-eluting impurities with the main peak and other minor peaks.

  • Utilize fragmentation data (MS/MS) to elucidate the structure of the impurities.

³¹P NMR Spectroscopy for P(III) vs. P(V) Quantification

Objective: To quantify the amount of active P(III) phosphoramidite relative to the inactive, oxidized P(V) species.

Instrumentation:

  • NMR spectrometer with a phosphorus probe

Reagents:

  • Deuterated acetonitrile (CD₃CN)

  • Phosphoric acid (H₃PO₄) as an external standard

Procedure:

  • Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of CD₃CN in an NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Set the chemical shift of the external phosphoric acid standard to 0 ppm.

  • The desired P(III) phosphoramidite diastereomers will appear as two singlets in the region of 140-155 ppm.

  • Oxidized P(V) impurities will typically appear in the region of -25 to 10 ppm.

  • Integrate the signals for the P(III) and P(V) regions to determine their relative percentages.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis & Purification cluster_analysis Impurity Characterization cluster_result Quality Assessment synthesis Crude this compound purification Purification (e.g., Silica Gel or RP-HPLC) synthesis->purification hplc Purity Assessment (IP-RP-HPLC) purification->hplc Quantitative Analysis lcms Impurity Identification (LC-MS) purification->lcms Qualitative Analysis nmr P(III)/P(V) Quantification (31P NMR) purification->nmr Phosphorus-specific Analysis pass Meets Specification hplc->pass fail Further Purification / Re-synthesis hplc->fail lcms->pass lcms->fail nmr->pass nmr->fail impurity_types cluster_product Product-Related Impurities cluster_process Process-Related Impurities start This compound Synthesis oxidation Oxidation (P(V) species) start->oxidation hydrolysis Hydrolysis (H-phosphonate) start->hydrolysis isomerization Isomerization (3'-O-DMT) start->isomerization solvents Residual Solvents start->solvents reagents Residual Reagents start->reagents decision_tree cluster_quant Quantification cluster_qual Identification question1 Primary Analytical Goal? question2 Phosphorus-specific? question1->question2 Quantification lcms Use LC-MS question1->lcms Identification of Unknowns hplc Use IP-RP-HPLC question2->hplc No nmr Use 31P NMR question2->nmr Yes

References

A Comparative Guide to Solid Supports for 5'-O-DMT-rI-Initiated RNA Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency and fidelity of solid-phase RNA synthesis are critically dependent on the choice of solid support. This guide provides an objective comparison of the performance of common solid supports—Controlled Pore Glass (CPG), Polystyrene (PS), and a novel Hybrid CPG-PS—for the synthesis of RNA oligonucleotides initiated with 5'-O-DMT-riboinosine (5'-O-DMT-rI). The information presented herein, supported by experimental data, aims to assist researchers in selecting the optimal support for their specific RNA synthesis needs.

Performance Comparison of Solid Supports

The selection of a solid support for RNA synthesis involves a trade-off between loading capacity, mechanical stability, and the length of the desired oligonucleotide. The following table summarizes the key performance metrics of CPG, Polystyrene, and Hybrid CPG-PS supports.

FeatureControlled Pore Glass (CPG)Polystyrene (PS)Hybrid CPG-PS
Material Rigid, non-swelling glass matrix[1]Cross-linked polystyrene beads[1][2]CPG particles with a conformal polystyrene-based polymer coating[2]
Typical Loading Capacity 20-75 µmol/g[2]Up to 200-400 µmol/g for low cross-linked PS~75 µmol/g, with less dependence on pore size
Pore Size 500 Å - 2000 Å; larger pores needed for longer oligos, which reduces loading capacityBroad pore size distributionUniform pore size determined by the CPG core
Swelling in Solvents NegligibleSignificant swelling, especially for low cross-linked PS, which can increase backpressureMinimal bulk swelling due to the rigid CPG core
Advantages - Mechanically robust and dimensionally stable- Predictable performance- High loading capacity, especially for shorter oligonucleotides- Combines the rigidity of CPG with the high loading capacity of PS- Reduced trade-off between pore size and loading density
Disadvantages - Lower loading capacity, especially for larger pore sizes- Steric hindrance can limit the synthesis of long oligos on small-pore CPG- Swelling can lead to increased backpressure and limit the synthesis of long oligos- Pore distortion due to swelling can affect synthesis purity- Newer technology, potentially higher cost
Recommended Use General purpose, especially for longer RNA oligonucleotides where lower loading is acceptableHigh-yield synthesis of short RNA oligonucleotides (up to ~24-mers)High-purity synthesis of a wide range of RNA lengths, including longer sequences, with high yield

Experimental Data Summary

The following table presents a summary of experimental data from a comparative study of a Hybrid CPG support with conventional supports for the synthesis of an RNA and a DNA oligonucleotide. While not exclusively focused on this compound initiation, the data provides valuable insights into the relative performance.

Sequence & Support TypeScale (µmol)Loading (µmol/g)UV Purity (%)Total Full-Length Product (OD, A260)Full-Length Product (OD/µmol)
Sequence A (RNA): 5' AGU GAA GCG UGC UCU GCG-DdT-3'
Hybrid CPG (2000 Å)2237583.027,826125
Sequence B (DNA): 5' ATA CCG ATT AAG CGA AGT TT-3'
Hybrid CPG (2000 Å)2237583.627,354115

Data adapted from a study by NOXXON Pharma, AG, as presented in a Glen Research report.

Experimental Protocols

A generalized experimental protocol for the comparative evaluation of different solid supports for this compound initiated RNA synthesis is provided below. This protocol is based on standard phosphoramidite chemistry.

1. Preparation of Solid Supports:

  • Accurately weigh 10-20 mg of each solid support (CPG, Polystyrene, Hybrid CPG-PS) loaded with this compound into separate synthesis columns.

  • Ensure the loading (in µmol/g) of the initial nucleoside is known for each support.

2. Automated RNA Synthesis:

  • Perform the synthesis on an automated DNA/RNA synthesizer.

  • Use a standard RNA synthesis cycle, which includes the following steps:

    • Detritylation: Removal of the 5'-DMT group with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM). The amount of released trityl cation can be measured spectrophotometrically to determine the coupling efficiency of the previous cycle.

    • Coupling: Activation of the incoming RNA phosphoramidite (e.g., 5'-O-DMT-2'-O-TBDMS-rN-phosphoramidite) with an activator (e.g., 5-ethylthio-1H-tetrazole) and coupling to the 5'-hydroxyl of the growing RNA chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

  • Repeat the cycle for each subsequent nucleotide addition until the desired RNA sequence is assembled.

3. Cleavage and Deprotection:

  • After the final synthesis cycle, treat the solid support with a mixture of aqueous ammonia and ethanol (or other appropriate deprotection solution) to cleave the synthesized RNA from the support and remove the protecting groups from the phosphate backbone and the nucleobases.

  • Collect the solution containing the crude RNA.

4. 2'-O-Protecting Group Removal:

  • Treat the crude RNA solution with a fluoride-containing reagent (e.g., triethylamine trihydrofluoride) to remove the 2'-O-protecting groups (e.g., TBDMS).

5. Purification and Analysis:

  • Purify the crude RNA oligonucleotide using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Analyze the purity of the final product by analytical HPLC or capillary electrophoresis.

  • Quantify the yield of the full-length product by UV-Vis spectrophotometry at 260 nm.

Visualizations

Experimental Workflow for Solid Support Comparison

experimental_workflow cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_processing 3. Post-Synthesis Processing cluster_analysis 4. Performance Analysis CPG CPG Support (this compound loaded) Synthesizer Automated RNA Synthesizer (Phosphoramidite Chemistry) CPG->Synthesizer PS Polystyrene Support (this compound loaded) PS->Synthesizer Hybrid Hybrid CPG-PS Support (this compound loaded) Hybrid->Synthesizer Cleavage Cleavage & Deprotection Synthesizer->Cleavage Purification Purification (HPLC/PAGE) Cleavage->Purification Purity Purity Analysis (Analytical HPLC/CE) Purification->Purity Yield Yield Quantification (UV-Vis @ 260 nm) Purification->Yield

Caption: Experimental workflow for the comparative performance evaluation of different solid supports in RNA synthesis.

Logical Relationships of Solid Support Properties and Performance

logical_relationships cluster_supports Solid Support Type cluster_properties Key Properties cluster_performance Performance Outcome CPG CPG Rigidity Rigidity CPG->Rigidity PoreSize Pore Size CPG->PoreSize PS Polystyrene Swelling Swelling PS->Swelling Loading Loading Capacity PS->Loading Hybrid Hybrid CPG-PS Hybrid->Rigidity Hybrid->Loading Backpressure Column Backpressure Rigidity->Backpressure Low Purity Synthesis Purity Swelling->Purity Can Decrease Swelling->Backpressure High Yield Overall Yield Loading->Yield Increases PoreSize->Purity Impacts OligoLength Feasible Oligo Length PoreSize->OligoLength Impacts Backpressure->OligoLength Limits

Caption: Interplay of solid support properties and their impact on RNA synthesis performance.

References

Assessing the Purity of 5'-O-DMT-rI Synthesized RNA: A Comparative Guide to Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of RNA therapeutics and diagnostics demands stringent quality control of synthetic ribonucleic acid (RNA) molecules. The purity of these molecules is paramount, as contaminants can compromise experimental results and pose safety risks in clinical applications. This guide provides a comprehensive comparison of capillary electrophoresis (CE) for assessing the purity of 5'-O-DMT-rI synthesized RNA, a key intermediate in solid-phase RNA synthesis. We will delve into the experimental protocols, present comparative data against alternative methods, and visualize the workflow for a clear understanding of the process.

The Challenge of Synthetic RNA Purity

Solid-phase synthesis of RNA, while highly efficient, is a stepwise process that can lead to the accumulation of various impurities. For this compound (5'-O-Dimethoxytrityl-riboinosine) and other synthetic RNAs, common impurities include:

  • Shortmers (n-1, n-2, etc.): Sequences missing one or more nucleotides due to incomplete coupling reactions.

  • Truncated Sequences: Resulting from premature termination of the synthesis.

  • Deprotection Failures: Incomplete removal of protecting groups from the nucleobases or the 2'-hydroxyl group.

  • Byproducts of Synthesis and Deprotection: Modified RNA species arising from side reactions.

The 5'-O-DMT group, a bulky lipophilic protecting group, is crucial for both the synthesis process and the purification of the desired full-length product. Its presence allows for "DMT-on" purification strategies, which selectively isolate the desired product from failure sequences that lack the DMT group. Accurate and high-resolution analytical techniques are essential to quantify the full-length RNA and characterize these process-related impurities.

Capillary Electrophoresis: A High-Resolution Analytical Tool

Capillary electrophoresis, particularly capillary gel electrophoresis (CGE), has emerged as a powerful technique for the analysis of nucleic acids. CGE separates molecules based on their size as they migrate through a polymer-filled capillary under the influence of an electric field. This method offers several advantages for RNA purity assessment, including high resolution, rapid analysis times, and low sample consumption.

Experimental Protocol: Purity Analysis of this compound RNA by CGE

This protocol outlines the key steps for analyzing the purity of a crude this compound synthesized RNA sample using capillary gel electrophoresis.

1. Sample Preparation:

  • Cleavage and Deprotection: The synthesized RNA is first cleaved from the solid support and deprotected to remove protecting groups from the nucleobases and phosphate backbone. For "DMT-on" analysis, the 5'-O-DMT group is intentionally left intact.

  • Precipitation: The crude RNA is precipitated using a salt and alcohol solution (e.g., sodium acetate and ethanol) to remove small molecule impurities.

  • Resuspension and Denaturation: The RNA pellet is resuspended in a denaturing loading buffer (e.g., containing formamide or urea) to a final concentration of approximately 25-100 µg/mL. The sample is then heated (e.g., at 70°C for 5-10 minutes) and immediately cooled on ice to disrupt secondary structures that could affect migration.[1]

2. Capillary Electrophoresis System and Conditions:

  • Instrument: A commercially available capillary electrophoresis system equipped with a UV or laser-induced fluorescence (LIF) detector.

  • Capillary: A fused-silica capillary with a neutral coating to minimize electroosmotic flow and prevent RNA adsorption. Typical dimensions are 50-75 µm internal diameter and 30-50 cm total length.

  • Sieving Matrix: The capillary is filled with a replaceable sieving polymer solution, such as polyethylene glycol (PEG), polyethylene oxide (PEO), or hydroxypropylmethylcellulose (HPMC), dissolved in a suitable buffer (e.g., Tris-borate-EDTA with urea).[1]

  • Injection: The sample is injected into the capillary using either electrokinetic or hydrodynamic injection. Electrokinetic injection (e.g., 5-10 kV for 5-10 seconds) is often used for its sensitivity.

  • Separation: A high voltage (e.g., 15-30 kV) is applied across the capillary to drive the migration of the negatively charged RNA molecules through the sieving matrix. Smaller molecules migrate faster than larger ones.

  • Detection: The separated RNA fragments are detected as they pass a window in the capillary. UV detection at 260 nm is common for oligonucleotides. For higher sensitivity, fluorescently labeled RNA or intercalating dyes can be used with an LIF detector.[2]

3. Data Analysis:

  • The output is an electropherogram showing peaks corresponding to the different RNA species in the sample.

  • The main peak represents the full-length this compound RNA.

  • Impurities, such as shortmers (n-1, n-2), will appear as smaller, faster-migrating peaks.

  • The purity of the sample is calculated by determining the relative peak area of the main product compared to the total area of all peaks.

Performance Comparison: Capillary Electrophoresis vs. HPLC

While High-Performance Liquid Chromatography (HPLC), particularly Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Ion-Exchange HPLC (IEX-HPLC), is a widely used method for oligonucleotide analysis, CGE offers distinct advantages in terms of resolution and analysis of specific impurities.

FeatureCapillary Gel Electrophoresis (CGE)Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)Ion-Exchange HPLC (IEX-HPLC)
Principle of Separation Size-based separation in a sieving matrixHydrophobicity, modulated by an ion-pairing agentCharge-based interaction with a stationary phase
Resolution of Shortmers (n-1) Excellent, often baseline separationGood, but can be challenging for longer RNAsGood, separates based on charge difference
Analysis Time Fast (typically 15-40 minutes)[3]Moderate (typically 20-60 minutes)Moderate (typically 20-60 minutes)
Sample Consumption Very low (nanoliter range)Low (microliter range)Low (microliter range)
Throughput High, amenable to automation with multi-capillary arraysModerate, autosamplers allow for sequential analysisModerate, autosamplers allow for sequential analysis
Detection UV, Laser-Induced Fluorescence (LIF)UV, Mass Spectrometry (MS)UV
Destructive/Non-destructive DestructiveNon-destructive (fraction collection possible)Non-destructive (fraction collection possible)
Key Advantage for RNA Purity Superior resolution of size-based impurities like shortmers.[3]Good for separating DMT-on from DMT-off species.Effective for separating failure sequences.

Visualizing the Workflow and Logic

To better understand the process of synthesizing and assessing the purity of this compound RNA, the following diagrams illustrate the key workflows and relationships.

Synthesis_and_Purification_Workflow start Start: Solid Support synthesis Solid-Phase RNA Synthesis (DMT-on) start->synthesis cleavage Cleavage & Deprotection synthesis->cleavage crude_rna Crude this compound RNA (with impurities) cleavage->crude_rna purification DMT-on Purification (e.g., RP-HPLC) crude_rna->purification detritylation Detritylation (DMT Removal) purification->detritylation pure_rna Purified 5'-OH RNA detritylation->pure_rna

Figure 1: Overall workflow from synthesis to purification of RNA.

CE_Analysis_Workflow crude_sample Crude this compound RNA Sample sample_prep Sample Preparation: - Precipitation - Resuspension - Denaturation crude_sample->sample_prep ce_instrument Capillary Electrophoresis Instrument sample_prep->ce_instrument Load Sample injection Electrokinetic Injection ce_instrument->injection separation CGE Separation (Sieving Matrix) injection->separation detection UV or LIF Detection separation->detection electropherogram Electropherogram detection->electropherogram data_analysis Data Analysis: - Peak Integration - Purity Calculation electropherogram->data_analysis purity_report Purity Report data_analysis->purity_report

Figure 2: Detailed workflow for CGE analysis of RNA purity.

Purity_Assessment_Logic cluster_impurities Potential Components in Crude RNA cluster_ce Separation by Capillary Electrophoresis full_length Full-Length Product (this compound) main_peak Main Peak: Full-Length Product full_length->main_peak corresponds to n_minus_1 n-1 Shortmer n_minus_1_peak Peak for n-1 Shortmer n_minus_1->n_minus_1_peak corresponds to n_minus_x Other Shortmers (n-x) n_minus_x_peak Peak for n-x Shortmers n_minus_x->n_minus_x_peak corresponds to other_impurities Other Impurities (e.g., deprotection failures) other_impurities_peak Peak(s) for Other Impurities other_impurities->other_impurities_peak corresponds to separation_principle Separation primarily by size (smaller migrates faster) peak_order Resulting Peak Order (Fastest to Slowest)

Figure 3: Logical relationship between RNA species and CE peaks.

Conclusion

The purity of synthetic RNA is a critical quality attribute that directly impacts its performance in research and therapeutic applications. Capillary electrophoresis, particularly CGE, provides a high-resolution, rapid, and sensitive method for the purity assessment of this compound synthesized RNA. Its ability to resolve shortmer impurities with high efficiency makes it an invaluable tool for process monitoring and quality control. While HPLC methods remain important, especially for purification, CGE offers a superior analytical approach for detailed purity profiling. The choice of analytical method will ultimately depend on the specific requirements of the analysis, but for researchers and developers seeking the highest level of detail in RNA purity assessment, capillary electrophoresis is an essential technique.

References

Safety Operating Guide

Secure and Compliant Disposal of 5'-O-DMT-rI: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 5'-O-DMT-rI (5'-O-(4,4'-Dimethoxytrityl)inosine), a protected ribonucleoside commonly used in oligonucleotide synthesis.

The following procedures are designed to mitigate risks and ensure compliance with standard laboratory safety protocols. Adherence to these guidelines will help maintain a safe laboratory environment and prevent environmental contamination.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific, universally applicable SDS may vary between suppliers, the general handling precautions for this class of compounds are consistent.

Personal Protective Equipment (PPE): All personnel handling this compound or its waste products must wear the following:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

Work Area: All disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

II. Disposal Plan: A Two-Stage Approach

The recommended disposal method for this compound involves a two-stage process:

  • Chemical Degradation: The 5'-O-DMT protecting group is first removed through acidic hydrolysis. This step is crucial as the DMT group can interfere with subsequent waste treatment processes.

  • Neutralization and Collection: The resulting acidic waste stream is then neutralized and collected for disposal as hazardous chemical waste.

III. Experimental Protocol for Disposal

This protocol is designed for the disposal of small quantities of this compound typically found in a research laboratory setting.

Materials:

  • This compound waste (solid or in a compatible solvent)

  • 80% Acetic Acid (v/v) in water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate waste containers (e.g., a clearly labeled, sealable container for hazardous liquid waste)

Procedure:

  • Preparation of the Waste Solution:

    • If the this compound waste is in a solid form, dissolve it in a minimal amount of a compatible organic solvent (e.g., acetonitrile or dichloromethane) within a chemically resistant container.

    • If the waste is already in a solution, proceed to the next step.

  • Chemical Degradation (Detritylation):

    • To the this compound waste solution, slowly add an equal volume of 80% acetic acid.

    • Gently swirl the container to ensure thorough mixing.

    • Allow the reaction to proceed at room temperature for at least 30 minutes. The solution may develop a characteristic orange or reddish color, indicating the cleavage of the DMT group and the formation of the dimethoxytrityl cation.

  • Neutralization:

    • Carefully monitor the pH of the acidic waste solution using pH indicator strips or a pH meter.

    • Slowly add 1 M sodium hydroxide solution dropwise while continuously stirring or swirling the waste container.

    • Continue adding the NaOH solution until the pH of the waste is adjusted to a neutral range (pH 6-8). Exercise caution as the neutralization reaction can be exothermic.

  • Waste Collection and Labeling:

    • Once neutralized, the liquid waste should be transferred to a designated hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical composition (e.g., "Neutralized this compound waste in acetic acid/water/solvent, containing inosine and dimethoxytritanol").

  • Final Disposal:

    • The sealed and labeled hazardous waste container should be stored in a designated satellite accumulation area.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

IV. Quantitative Data for Disposal

The following table provides a summary of the quantitative parameters for the disposal of a typical laboratory-scale quantity of this compound.

ParameterValueNotes
Starting Material 100 mg of this compound wasteThis is a representative quantity for a single research experiment.
Degradation Reagent 10 mL of 80% Acetic AcidAn equal volume to the dissolved waste is a general guideline. The volume can be adjusted based on the initial concentration of the waste.
Reaction Time 30 minutesThis is a minimum time to ensure complete detritylation. Longer reaction times are generally not detrimental.
Neutralizing Agent Approx. 80 mL of 1 M NaOHThe exact volume will depend on the precise amount of acetic acid used. It is critical to monitor the pH during neutralization rather than relying on a fixed volume.
Final pH 6.0 - 8.0This range is generally acceptable for hazardous waste collection. Consult your local EHS for specific requirements.
Final Waste Volume Approx. 100 mLThe final volume will be the sum of the initial waste solution, the degradation reagent, and the neutralizing agent.

V. Logical Workflow for Disposal

The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_degradation Chemical Degradation cluster_neutralization Neutralization cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve Solid Waste (if necessary) fume_hood->dissolve add_acid Add 80% Acetic Acid dissolve->add_acid react Allow to React for 30 minutes add_acid->react check_ph_initial Check pH (Acidic) react->check_ph_initial add_base Slowly Add 1 M NaOH check_ph_initial->add_base add_base->check_ph_initial Monitor pH check_ph_final Check pH (Neutral) add_base->check_ph_final collect Collect in Labeled Hazardous Waste Container check_ph_final->collect store Store in Satellite Accumulation Area collect->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This guide provides general recommendations for the disposal of this compound. All laboratory personnel must be familiar with and adhere to their institution's specific waste disposal policies and all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Essential Safety and Handling of 5'-O-DMT-rI for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents like 5'-O-DMT-rI is paramount. This document provides immediate, actionable guidance on the necessary personal protective equipment (PPE), operational protocols, and disposal plans to maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to protect against splashes or airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or other compatible gloves should be worn. Inspect for tears or holes before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection NIOSH-Approved Dust Mask or RespiratorRecommended when handling the powder form outside of a fume hood or if dust generation is likely.[1][2]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[1][2] Freezer storage at -10 to -30°C is often recommended for phosphoramidites.[1]

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Weighing and Aliquoting: Whenever possible, handle the solid compound in a chemical fume hood or a glove box to minimize inhalation exposure.

  • Dissolving: When preparing solutions, add the solvent to the reagent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after wearing gloves. Clean the work area and any equipment used.

Disposal Plan

Waste generated from the handling and use of this compound and other oligonucleotide synthesis reagents must be treated as hazardous chemical waste.

Solid Waste:

  • Contaminated materials such as gloves, weigh boats, and paper towels should be collected in a designated, sealed hazardous waste container.

Liquid Waste:

  • Solutions containing this compound and waste from the oligonucleotide synthesis process, including solvents like acetonitrile, should be collected in a clearly labeled, sealed hazardous waste container.

  • Do not dispose of this waste down the drain.

Decontamination:

  • Spills should be cleaned up immediately. For small spills of solid material, gently sweep it up to avoid creating dust and wipe the area with a damp cloth.

  • All materials used for cleaning up spills should be disposed of as hazardous waste.

Final Disposal:

  • All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Clean Work Area (Fume Hood) A->B C Weigh/Aliquot this compound B->C D Prepare Solution C->D E Clean Work Area and Equipment D->E H Collect Solid and Liquid Waste D->H Waste Generation F Doff PPE E->F E->H Waste Generation G Wash Hands Thoroughly F->G I Store in Labeled Hazardous Waste Container H->I J Arrange for Professional Disposal I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-O-DMT-rI
Reactant of Route 2
Reactant of Route 2
5'-O-DMT-rI

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.